molecular formula C20H24N8O6 B1676407 Methotrexate monohydrate CAS No. 6745-93-3

Methotrexate monohydrate

Cat. No.: B1676407
CAS No.: 6745-93-3
M. Wt: 472.5 g/mol
InChI Key: FPJYMUQSRFJSEW-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methotrexate hydrate is a member of folic acids.

Properties

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJYMUQSRFJSEW-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217789
Record name Methotrexate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6745-93-3, 133073-73-1
Record name Methotrexate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrexate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L(+)-Amethopterin hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DMZ3IHO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methotrexate Monohydrate: A Deep Dive into its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a folate analog, remains a cornerstone of chemotherapy for a variety of malignancies, including acute lymphoblastic leukemia, non-Hodgkin lymphoma, and osteosarcoma.[1] Its efficacy stems from its multifaceted mechanism of action, primarily centered on the disruption of nucleotide biosynthesis, leading to the inhibition of DNA and RNA synthesis and subsequent cell death. This technical guide provides an in-depth exploration of the molecular pathways through which methotrexate exerts its cytotoxic effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Cellular Uptake and Polyglutamylation: Enhancing Intracellular Retention and Efficacy

The journey of methotrexate into the cancer cell and its subsequent metabolic activation are critical determinants of its therapeutic effect.

1.1. Transport into the Cell

At physiological concentrations (below 20µM), methotrexate primarily enters cancer cells via the reduced folate carrier (SLC19A1).[1] The expression levels of this transporter can significantly influence a cell's sensitivity to the drug. Conversely, various ABC transporters mediate the efflux of methotrexate, and their overexpression is a known mechanism of drug resistance.[1]

1.2. Intracellular Activation through Polyglutamylation

Once inside the cell, methotrexate is converted into methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[1] This process involves the addition of glutamate residues to the methotrexate molecule.[1] Polyglutamylation is a crucial step for several reasons:

  • Increased Intracellular Retention: MTXPGs are larger and more negatively charged than methotrexate, which significantly impairs their efflux from the cell, leading to prolonged intracellular drug exposure.[2]

  • Enhanced Enzyme Inhibition: MTXPGs are more potent inhibitors of key enzymes in the folate pathway compared to methotrexate monohydrate.[1][3]

The breakdown of MTXPGs back to methotrexate is catalyzed by the lysosomal enzyme gamma-glutamyl hydrolase (GGH).[1] The balance between FPGS and GGH activity is a critical factor in determining the intracellular concentration and therapeutic efficacy of methotrexate.

The Core Mechanism: Inhibition of Dihydrofolate Reductase and Disruption of Folate Metabolism

The principal target of methotrexate is dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][4]

2.1. Competitive Inhibition of DHFR

Methotrexate is a potent competitive inhibitor of DHFR, with an affinity approximately 1000-fold higher than that of its natural substrate, dihydrofolate (DHF).[4] By binding to DHFR, methotrexate prevents the conversion of DHF to tetrahydrofolate (THF).[1][4] THF is a vital one-carbon donor required for the de novo synthesis of purine nucleotides and thymidylate.[4][5]

The inhibition of DHFR by methotrexate is a complex process involving multiple steps and conformational changes in the enzyme.[5] The binding is characterized as slow and tight, contributing to its potent inhibitory effect.[6]

Quantitative Data: DHFR Inhibition

ParameterValueEnzyme SourceReference
Ki for Methotrexate 3.4 pMRecombinant Human DHFR[6][7]
Ki for Methotrexate Polyglutamate (4 additional glutamates) 1.4 pMRecombinant Human DHFR[7]
Ki for 7-Hydroxy-Methotrexate 8.9 nMRecombinant Human DHFR[7]
kon (association rate constant) 1.0 x 10⁸ M⁻¹s⁻¹Recombinant Human DHFR with NADPH[7]
koff (dissociation rate constant) 0.56 min⁻¹Neisseria gonorrhoeae DHFR at 30°C[8]

Downstream Effects: Inhibition of Nucleotide Synthesis

The depletion of THF pools resulting from DHFR inhibition has profound consequences for nucleotide biosynthesis, ultimately halting DNA and RNA synthesis.

3.1. Inhibition of Purine Synthesis

THF derivatives are essential for two key steps in the de novo purine synthesis pathway. Methotrexate polyglutamates directly inhibit two enzymes in this pathway:

  • Glycinamide ribonucleotide formyltransferase (GART) [1]

  • 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (ATIC) [1][3]

Inhibition of these enzymes leads to a decrease in the synthesis of inosine monophosphate (IMP), the precursor for both adenine and guanine nucleotides.[9][10]

3.2. Inhibition of Pyrimidine Synthesis

The synthesis of thymidylate, a crucial component of DNA, is also dependent on THF. Specifically, 5,10-methylenetetrahydrofolate is the methyl donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TYMS).[11] The depletion of THF by methotrexate indirectly inhibits this critical step, leading to a "thymineless death" in rapidly dividing cancer cells.[3]

Experimental Data: Effects on Nucleotide Levels

Cell LineMethotrexate ConcentrationEffectReference
MOLT-4 and KM-3 (human malignant lymphoblasts)0.2 µMComplete inhibition of DNA synthesis[12]
Human T-lymphocytes0.1 - 2.0 µMInhibition of de novo purine synthesis[13]

Induction of Apoptosis: The Ultimate Fate of the Cancer Cell

The metabolic stress induced by methotrexate ultimately triggers programmed cell death, or apoptosis, in cancer cells. This occurs through multiple interconnected pathways.

4.1. Intrinsic (Mitochondrial) Pathway

Methotrexate treatment can lead to the generation of reactive oxygen species (ROS).[14] Increased ROS levels can cause DNA damage and alter the mitochondrial membrane potential.[14] This leads to the release of cytochrome c from the mitochondria into the cytoplasm. The release of cytochrome c is regulated by the Bcl-2 family of proteins. Methotrexate has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting apoptosis.[14]

4.2. JNK Signaling Pathway

Methotrexate can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[15][16] Activation of JNK can lead to the induction of pro-apoptotic genes.[15] In some cancer cell lines, methotrexate-induced apoptosis is mediated by JNK-dependent activation of the pro-apoptotic protein BIM.[16]

Signaling Pathway Diagrams

methotrexate_mechanism cluster_cell Cancer Cell MTX_ext Methotrexate (extracellular) SLC19A1 SLC19A1 MTX_ext->SLC19A1 Uptake MTX_int Methotrexate (intracellular) SLC19A1->MTX_int FPGS FPGS MTX_int->FPGS MTXPG Methotrexate Polyglutamates (MTXPG) FPGS->MTXPG Polyglutamylation GGH GGH MTXPG->GGH DHFR DHFR MTXPG->DHFR Inhibition GGH->MTX_int Degradation DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Purine Purine Synthesis (GART, ATIC) THF->Purine Required Pyrimidine Pyrimidine Synthesis (TYMS) THF->Pyrimidine Required DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Pyrimidine->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to

Caption: Overview of Methotrexate's mechanism of action in a cancer cell.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_jnk JNK Pathway MTX Methotrexate ROS Reactive Oxygen Species (ROS) MTX->ROS Bax Bax (pro-apoptotic) MTX->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) MTX->Bcl2 Downregulates JNK JNK Activation MTX->JNK Mito_damage Mitochondrial Damage ROS->Mito_damage CytoC Cytochrome c Release Mito_damage->CytoC Bax->CytoC Promotes Bcl2->CytoC Inhibits Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis BIM BIM (pro-apoptotic) JNK->BIM BIM->Apoptosis

Caption: Methotrexate-induced apoptosis signaling pathways.

Experimental Protocols

5.1. Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and general biochemical procedures.[17][18][19][20][21]

Objective: To determine the inhibitory effect of methotrexate on DHFR activity.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

  • Recombinant human DHFR

  • DHFR Assay Buffer

  • Dihydrofolic acid (DHF) substrate solution

  • NADPH solution

  • Methotrexate solution (as inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR, DHF, NADPH, and methotrexate in DHFR Assay Buffer at desired concentrations.

  • Assay Setup:

    • Enzyme Control: Add DHFR Assay Buffer, DHFR enzyme solution, and NADPH solution to the wells.

    • Inhibitor Wells: Add DHFR Assay Buffer, DHFR enzyme solution, NADPH solution, and methotrexate solution at various concentrations.

    • Blank: Add DHFR Assay Buffer only.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DHF substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340/min) for each well.

    • Determine the percent inhibition for each methotrexate concentration relative to the enzyme control.

    • Plot percent inhibition versus methotrexate concentration and calculate the IC50 value.

5.2. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after methotrexate treatment.

Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methotrexate solution

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of methotrexate for the desired time period (e.g., 24, 48, 72 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

    • Quantify the percentage of cells in each quadrant.

Mechanisms of Resistance

The development of resistance to methotrexate is a significant clinical challenge. The primary mechanisms of resistance include:

  • Impaired drug uptake: Decreased expression of the reduced folate carrier (SLC19A1).[22]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters.[22]

  • Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS) or increased activity of gamma-glutamyl hydrolase (GGH).[23][24]

  • Alterations in DHFR: Overexpression of the DHFR gene or mutations in DHFR that decrease its affinity for methotrexate.[6][22]

Conclusion

This compound's anticancer activity is a result of a well-defined cascade of molecular events, initiated by its cellular uptake and culminating in the induction of apoptosis. Its primary mechanism involves the potent inhibition of dihydrofolate reductase, leading to the depletion of tetrahydrofolate and the subsequent disruption of purine and pyrimidine synthesis. The polyglutamylation of methotrexate is critical for its intracellular retention and enhanced inhibitory activity. A thorough understanding of these mechanisms, along with the pathways of resistance, is essential for the continued optimization of methotrexate-based chemotherapy and the development of novel strategies to overcome drug resistance.

References

A Technical Guide to the Physicochemical Properties of Methotrexate Monohydrate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methotrexate (MTX), formerly known as amethopterin, is a cornerstone medication in pharmacology, widely utilized as a chemotherapy agent and an immunosuppressant.[1] It is an antimetabolite of the antifolate type, essential in treating a range of conditions from cancer—including breast cancer, leukemia, and lymphoma—to autoimmune diseases like rheumatoid arthritis and psoriasis.[1][2] The efficacy and safety of methotrexate in these therapeutic applications are intrinsically linked to its physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is critical for designing effective experimental protocols, developing novel formulations, and interpreting biological data.

This technical guide provides an in-depth overview of the core physicochemical properties of methotrexate monohydrate, detailed experimental methodologies for their assessment, and a visual representation of its key biological pathways.

Core Physicochemical Properties

This compound presents as a yellow to orange-brown crystalline powder.[3][4] Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate[5]
Synonyms Amethopterin, MTX[1][6]
Molecular Formula C₂₀H₂₂N₈O₅ · H₂O (or C₂₀H₂₄N₈O₆)[5]
Molecular Weight 472.5 g/mol [5]
Anhydrous MW 454.4 g/mol [3]
Appearance Yellow to orange-brown crystalline powder[3][4]
Melting Point 185-204 °C (decomposes)[3][4][7]

Solubility Profile

The solubility of methotrexate is highly dependent on the solvent and pH. It is generally characterized by low aqueous solubility, which is a critical consideration for formulation and in vitro assay development.

SolventSolubilityReference
Water Insoluble / Practically Insoluble[4][7][8][9]
PBS (pH 7.2) ~1 mg/mL[6]
Dilute Mineral Acids Soluble[8]
Dilute Alkali Hydroxides Freely Soluble[4][8][10]
Dimethyl Sulfoxide (DMSO) ~3 mg/mL[6]
Dimethylformamide (DMF) ~14 mg/mL[6]
Ethanol Insoluble / Practically Insoluble[4][8]
Chloroform Insoluble / Practically Insoluble[4][8]
Ether Insoluble / Practically Insoluble[4][8]

Dissociation Constants (pKa)

Methotrexate is a polyprotic weak acid with several ionizable functional groups. Its charge state, and therefore its solubility and ability to cross cell membranes, is highly sensitive to pH. The reported pKa values can vary based on experimental conditions such as temperature and ionic strength.

pKa ValueCorresponding Functional GroupReference
3.36 α-carboxyl[11]
4.70 γ-carboxyl[11]
5.71 N(1) of the pteridine ring[11]
3.27, 4.72, 5.36 Not explicitly assigned[12]
3.8, 4.8, 5.5 Not explicitly assigned[13]

At physiological pH (~7.4), the carboxylic acid groups are deprotonated, rendering the molecule predominantly negatively charged.[11]

Stability and Storage

Proper handling and storage are crucial to prevent degradation of this compound. It exhibits sensitivity to pH and light.

ConditionStability ProfileReference
pH Most stable between pH 6 and 8.[14]
Acidic Conditions Susceptible to acid-catalyzed hydrolysis.[15][16]
Alkaline Conditions Can undergo alkaline hydrolysis.[17]
Light Exposure Photolabile, especially in dilute solutions. Should be protected from light.[14][18]
In 0.9% NaCl Stable for 28 days at 25°C (at 0.2 and 20 mg/mL).[18]
In 5% Dextrose Stable for 28 days at 20 mg/mL; stable for only 3 days at 0.2 mg/mL (at 25°C).[18]

Storage Recommendations:

  • Solid Form: Store as a powder at -20°C in a tightly sealed container, protected from light.[7][19]

  • Stock Solutions: Aqueous solutions are not recommended for storage for more than one day.[6] For longer-term storage, aliquots of solutions in organic solvents like DMSO can be kept at –20°C for about a month.[8]

Mechanism of Action and Associated Pathways

The therapeutic effects of methotrexate are mediated through its interaction with several key cellular pathways.

Antifolate Pathway and DNA Synthesis Inhibition

The primary mechanism of action for methotrexate in cancer therapy is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for regenerating tetrahydrofolate (THF), a coenzyme required for the de novo synthesis of thymidine and purines, which are essential building blocks for DNA replication.[1][20] By blocking this pathway, methotrexate arrests cells in the S phase of the cell cycle, leading to apoptosis.[2]

Antifolate_Pathway cluster_folate Folate Metabolism cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines dTMP Thymidylate (dTMP) Synthesis THF->dTMP DNA DNA Synthesis & Cell Replication Purines->DNA dTMP->DNA MTX Methotrexate (MTX) MTX->Inhibition

Caption: Methotrexate inhibits DHFR, disrupting DNA synthesis.

Intracellular Metabolism and Polyglutamylation

Upon entering a cell, primarily via the reduced folate carrier (RFC), methotrexate is metabolized into methotrexate polyglutamates (MTX-PGs).[20] This reaction is catalyzed by folylpolyglutamate synthetase (FPGS).[20][21] Polyglutamylation serves two key functions: it traps the drug intracellularly and significantly enhances its inhibitory potency against DHFR and other folate-dependent enzymes.[22][23] The process is reversible, with the enzyme gamma-glutamyl hydrolase (GGH) converting MTX-PGs back to methotrexate.[24]

Polyglutamylation_Pathway cluster_cell Intracellular Space MTX_in Methotrexate (MTX) MTX_PG Methotrexate Polyglutamates (MTX-PGs) (Active Form) MTX_in->MTX_PG Polyglutamylation MTX_out Extracellular MTX MTX_in->MTX_out Efflux MTX_PG->MTX_in Hydrolysis FPGS FPGS FPGS->MTX_PG GGH GGH GGH->MTX_in RFC RFC Transporter MTX_out->RFC RFC->MTX_in

Caption: Intracellular conversion of MTX to active MTX-PGs.

Anti-Inflammatory Adenosine Release Pathway

In the treatment of rheumatoid arthritis, a key mechanism involves the promotion of adenosine release.[25] MTX-PGs inhibit the enzyme AICAR transformylase (ATIC), leading to the intracellular accumulation of AICAR.[24][25] This accumulated AICAR, in turn, inhibits adenosine deaminase, an enzyme that breaks down adenosine. The result is an increase in both intracellular and extracellular levels of adenosine, which then binds to its cell surface receptors to exert potent anti-inflammatory effects.[25][26]

Adenosine_Pathway MTX_PG Methotrexate Polyglutamates ATIC ATIC MTX_PG->ATIC AICAR AICAR (Accumulates) ATIC->AICAR Inhibition leads to accumulation Adenosine_Deaminase Adenosine Deaminase AICAR->Adenosine_Deaminase Adenosine_Intra Intracellular Adenosine Adenosine_Deaminase->Adenosine_Intra Inhibition prevents breakdown Adenosine_Extra Extracellular Adenosine Adenosine_Intra->Adenosine_Extra Transport out of cell Receptors Adenosine Receptors (A2A, etc.) Adenosine_Extra->Receptors Anti_Inflammatory Anti-inflammatory Effects Receptors->Anti_Inflammatory

Caption: MTX's anti-inflammatory effect via adenosine release.

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental design. Below are outlines for key analytical procedures.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., distilled water, PBS pH 7.4) in a sealed, inert container (e.g., glass vial).

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation at high speed, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of methotrexate using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~302 nm) or HPLC-UV.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Determination of pKa (UV-Metric Titration)

This method leverages the change in the UV-Vis absorbance spectrum of methotrexate as its ionization state changes with pH.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of 0.1 M NaOH, then diluted with water) and then create a dilute aqueous solution of known concentration.

  • Titration: Place the solution in a thermostatted vessel and use an auto-titrator to incrementally add a standardized acid (e.g., 0.1 M HCl). After each addition, allow the pH to stabilize.

  • Spectral Acquisition: At each stable pH point, record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) using a spectrophotometer coupled to the titration vessel via fiber-optic probes.

  • Data Analysis: Use specialized software (e.g., SPECFIT) to perform a multi-wavelength, nonlinear regression analysis on the collected absorbance-pH data.[12] The software fits the data to a multi-protic acid equilibrium model to calculate the pKa values for each ionizable group.

Protocol 3: Stability Assessment in Solution (HPLC Method)

This protocol outlines a typical workflow to assess the chemical stability of methotrexate in a given formulation or solvent.

Stability_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage cluster_sampling 3. Sampling cluster_analysis 4. Analysis Prep Prepare MTX solutions in test vehicles (e.g., saline, dextrose) at target concentrations. T0 Withdraw initial (T=0) samples for baseline analysis. Prep->T0 Store Store solutions under controlled conditions (e.g., 25°C/60% RH, protected from light). T0->Store Sample Withdraw aliquots at pre-defined time points (e.g., 3, 7, 14, 28 days). Store->Sample Visual Visual Inspection (Color, Precipitation) Sample->Visual pH_Measure pH Measurement Visual->pH_Measure HPLC HPLC Analysis (Quantify MTX and degradants) pH_Measure->HPLC Data 5. Data Interpretation (Calculate % remaining MTX, identify degradation trends) HPLC->Data

Caption: Experimental workflow for stability testing of MTX.

The physicochemical properties of this compound—its limited aqueous solubility, pH-dependent stability, and distinct pKa values—are defining characteristics that govern its behavior in both experimental and physiological systems. A thorough grasp of these properties is indispensable for researchers in pharmacology and drug development. The data and protocols presented in this guide offer a foundational resource for the accurate and effective use of this vital therapeutic agent in a research context.

References

Methotrexate Monohydrate as a Dihydrofolate Reductase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of methotrexate monohydrate, focusing on its core mechanism as a competitive inhibitor of dihydrofolate reductase (DHFR). It covers the biochemical pathways, enzyme kinetics, structural interactions, and experimental methodologies relevant to its study and application.

Core Mechanism of Action: Competitive Inhibition of DHFR

Methotrexate (MTX) is a folate analog classified as an antifolate antimetabolite.[1] Its primary mechanism of action is the potent competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[2] MTX exhibits an affinity for DHFR that is approximately 1000-fold greater than that of its natural substrate, 7,8-dihydrofolate (DHF).[1][3] This high-affinity, tight, and slow binding effectively prevents the reduction of DHF to its active form, 5,6,7,8-tetrahydrofolate (THF).[4]

The depletion of the intracellular THF pool disrupts critical metabolic processes. THF and its derivatives are crucial one-carbon donors for the de novo synthesis of purine nucleotides and thymidylate.[1][5] Specifically, THF is required for the activity of thymidylate synthase (TS), which converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[6][7] Consequently, DHFR inhibition by MTX leads to the cessation of DNA synthesis, RNA synthesis, and protein production, ultimately causing cell cycle arrest in the S phase and inducing apoptosis, particularly in rapidly proliferating cells like cancer cells.[4][8]

Within the cell, MTX is converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[2][9] These polyglutamated derivatives are retained more effectively within the cell and are also potent inhibitors of DHFR and other folate-dependent enzymes, thereby enhancing the drug's efficacy.[2][9]

Quantitative Data: Enzyme Kinetics and Pharmacokinetics

The efficacy of methotrexate is defined by its binding affinity to DHFR and its pharmacokinetic profile.

Table 1: Enzyme Inhibition and Binding Affinity Data
ParameterValueEnzyme Source/Cell LineComments
Ki (Inhibition Constant) 3.4 pMHuman DHFR (hDHFR)Demonstrates extremely high affinity.[10]
Kd (Dissociation Constant) 9.5 nMModified E. coli DHFRDetermined by fluorescence methods.[11][12]
Kd (with NADPH) 2.6 x 10-11 M (26 pM)Not SpecifiedNADPH enhances the binding of MTX to DHFR.[13]
Kd (without NADPH) 3.7 x 10-9 M (3.7 nM)Not SpecifiedBinding is weaker in the absence of the cofactor.[13]
IC50 (Half Maximal Inhibitory Concentration) 0.12 ± 0.07 µMDHFR Enzymatic AssayValue determined at the 30-minute time point.[14]
IC50 Range 6.05 nM to >1,000 nMVarious Cancer Cell LinesDemonstrates wide variability in cellular sensitivity.[15]
Affinity vs. Dihydrofolate ~1000-fold higherGeneralMTX binds to DHFR with much greater affinity than the natural substrate.[1]
Table 2: Summary of Methotrexate Pharmacokinetics
ParameterValueRouteComments
Bioavailability 64-90%Oral (low dose)Decreases at doses above 25 mg due to transport saturation.[16][17]
Time to Peak Plasma Concentration (Tmax) 1 - 2 hoursOralTime to reach maximum concentration in the blood.[16]
Protein Binding 35-54%PlasmaPrimarily binds to albumin.[1][16]
Volume of Distribution (Vd) ~1 L/kgSteady StateDistributes primarily to non-fatty tissues.[16][18]
Elimination Half-life (t1/2) 3 - 10 hoursLow DoseElimination half-life for lower therapeutic doses.[1][16]
Elimination Half-life (t1/2) 8 - 15 hoursHigh DoseElimination half-life for higher oncologic doses.[1][16]
Metabolism Hepatic and Intracellular-Metabolized to 7-hydroxymethotrexate and polyglutamates.[1][16]
Excretion 80-100% in Urine-Primarily excreted unchanged by the kidneys via filtration and tubular secretion.[1][18]

Structural Basis of DHFR Inhibition

Methotrexate's inhibitory power stems from its structural similarity to dihydrofolate, allowing it to fit into the same active site on the DHFR enzyme.[19] The binding of MTX is stabilized by numerous interactions with amino acid residues within this pocket.[20]

Upon binding, MTX induces significant conformational changes in the enzyme. A key event is the closing of a flexible protein loop (residues 9-24, often called the M20 loop in E. coli DHFR) over the bound inhibitor.[21][22] This movement effectively traps the drug within the active site, contributing to the slow dissociation rates and the tight-binding nature of the inhibition.[11][22] The presence of the cofactor NADPH further stabilizes this closed conformation, enhancing the binding of MTX.[13][23]

Visualizing the Impact of Methotrexate

Signaling Pathways and Cellular Fate

The following diagrams illustrate the critical pathways affected by methotrexate.

DHFR_Inhibition_Pathway cluster_pyrimidine Pyrimidine Synthesis cluster_purine Purine Synthesis DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Cofactor Purine_Enzymes Folate-Dependent Enzymes THF->Purine_Enzymes Cofactor DHFR->THF MTX Methotrexate (MTX) MTX->DHFR Inhibits dUMP dUMP dUMP->TS dTMP dTMP DNA_Py DNA Synthesis dTMP->DNA_Py TS->dTMP Purine_Precursors Purine Precursors Purine_Precursors->Purine_Enzymes Purines ATP, GTP DNA_RNA_Pu DNA & RNA Synthesis Purines->DNA_RNA_Pu Purine_Enzymes->Purines

Caption: Inhibition of DHFR by MTX blocks THF regeneration, halting pyrimidine and purine synthesis.

MTX_Transport_Metabolism MTX_out Methotrexate (MTX) MTX_in MTX MTX_out->MTX_in RFC Transporter MTX_PG MTX Polyglutamates (MTX-PGs) MTX_in->MTX_PG Adds Glutamates DHFR DHFR MTX_in->DHFR Inhibits ABC ABC Transporters MTX_in->ABC Efflux MTX_PG->DHFR Inhibits FPGS FPGS

Caption: Cellular uptake, polyglutamylation, and efflux of methotrexate.

Experimental Protocols

Protocol 1: In Vitro DHFR Inhibition Assay (Spectrophotometric)

This protocol is a generalized method for determining the inhibitory effect of a compound on DHFR activity by monitoring NADPH oxidation.[24]

Principle: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The reaction can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

  • Recombinant human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolic acid (DHF) substrate solution

  • NADPH solution

  • Methotrexate (or test inhibitor) solution

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and MTX in the assay buffer. Protect the DHF solution from light.[24]

  • Reaction Setup: In a 96-well plate, set up the following reactions (final volume e.g., 200 µL):

    • Enzyme Control (EC): Assay Buffer, DHFR enzyme, and NADPH.

    • Inhibitor Wells (Test): Assay Buffer, DHFR enzyme, NADPH, and varying concentrations of MTX.

    • Background Control: Assay Buffer, DHF, and NADPH (no enzyme).

  • Pre-incubation: Add the enzyme, buffer, NADPH, and inhibitor to the wells. Mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[25]

  • Initiate Reaction: Start the reaction by adding the DHF substrate to all wells. Mix immediately.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Correct the rates by subtracting the background rate.

    • Calculate the percent inhibition for each MTX concentration relative to the Enzyme Control rate: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot percent inhibition vs. log[MTX] and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Cytotoxicity Assay (SRB Assay)

This protocol determines the concentration of MTX that inhibits the growth of a cancer cell line by 50% (IC₅₀).[15]

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell density based on the measurement of cellular protein content.

Materials:

  • Human cancer cell line (e.g., HCT-116, AGS)

  • Complete cell culture medium

  • Methotrexate stock solution

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of methotrexate (e.g., from 0.1 nM to 1000 nM). Include untreated cells as a control. Incubate for 72 hours.[15]

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell survival relative to the untreated control wells.

    • Plot the percentage of cell survival against the log[MTX] and fit the data to a dose-response curve to calculate the IC₅₀ value.[15]

Mechanisms of Methotrexate Resistance

The clinical efficacy of methotrexate can be limited by the development of drug resistance. The primary mechanisms include:

  • Impaired Cellular Uptake: Decreased expression or mutations in the solute carrier family 19 member 1 (SLC19A1), also known as the reduced folate carrier (RFC), which is the primary transporter of MTX into cells.[2][26]

  • Increased DHFR Expression: Amplification of the DHFR gene leads to higher levels of the target enzyme, requiring more drug to achieve an inhibitory effect.[26][27]

  • DHFR Gene Mutations: Structural mutations in the DHFR active site can decrease its binding affinity for MTX, rendering the drug less effective.[27]

  • Decreased Polyglutamylation: Reduced activity of the FPGS enzyme results in less intracellular retention of MTX, as the non-polyglutamated form is more readily effluxed.[9][26]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump MTX out of the cell.[2]

Conclusion

This compound remains a cornerstone therapeutic agent due to its potent and specific inhibition of dihydrofolate reductase. Its mechanism, which disrupts the fundamental processes of nucleotide synthesis, provides a powerful strategy for targeting rapidly dividing cells in cancer and modulating immune responses in autoimmune diseases. A thorough understanding of its pharmacology, the structural basis of its interaction with DHFR, and the mechanisms by which resistance can emerge is critical for its optimal clinical use and for the development of next-generation antifolate therapies.

References

Structural differences between methotrexate and folic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structural Differences Between Methotrexate and Folic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and functional distinctions between the essential vitamin folic acid and the widely used chemotherapeutic and immunosuppressive agent, methotrexate. A comprehensive understanding of their molecular differences is crucial for appreciating the mechanism of action of methotrexate and for the development of novel antifolate drugs.

Core Structural Differences

Folic acid and methotrexate share a common backbone, consisting of a pteridine ring, p-aminobenzoic acid, and a glutamic acid tail. However, two key substitutions on this shared scaffold account for their profoundly different biological activities.[1]

The primary structural differences are:

  • Substitution at Carbon 4 of the Pteridine Ring: Folic acid possesses a hydroxyl (-OH) group at this position, whereas methotrexate has an amino (-NH2) group.[1]

  • Substitution at Nitrogen 10 of the p-Aminobenzoic Acid Moiety: Methotrexate is methylated at this position (-CH3 group), while folic acid is not.[1]

These seemingly minor alterations have a significant impact on the molecules' interaction with dihydrofolate reductase (DHFR), the target enzyme. The amino group and the methyl group in methotrexate are critical for its high-affinity binding to DHFR.[2]

Comparative Binding Affinities and Inhibitory Activities

The structural modifications of methotrexate translate into a dramatically increased affinity for dihydrofolate reductase (DHFR) compared to the enzyme's natural substrate, dihydrofolate (a reduced form of folic acid).[3][4] Methotrexate is a slow, tight-binding competitive inhibitor of DHFR.[5] Its affinity for DHFR is approximately 1000 times greater than that of dihydrofolate.[3] This strong binding effectively blocks the active site of the enzyme, leading to the inhibition of DNA synthesis, repair, and cellular replication.[4][6]

CompoundTargetParameterValue
MethotrexateHuman DHFRKi3.4 pM[7]
MethotrexateHuman DHFRIC50~100 nM[8], 0.12 ± 0.07 µM[9]
DihydrofolateHuman DHFRKm0.05 µM to 10 µM[10]
Folic AcidFolate Binding ProteinKD2.0–11 × 10−6 M[8]
MethotrexateFolate Binding ProteinKD2.4–4.0 × 10−5 M[8]

Signaling Pathways and Mechanism of Action

Folic acid is a vital precursor in the synthesis of tetrahydrofolate (THF), an essential coenzyme in one-carbon metabolism.[11][12] THF and its derivatives are necessary for the de novo synthesis of purines and thymidylate, which are building blocks for DNA and RNA.[3] The conversion of dietary folate to the biologically active THF is a two-step reduction process catalyzed by DHFR.[11]

Folic_Acid_Metabolism Folate Folic Acid DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2_THF 5,10-Methylene-THF THF->CH2_THF One_Carbon_Donors One-Carbon Donors (e.g., Serine) One_Carbon_Donors->CH2_THF Purine_Synth Purine Synthesis CH2_THF->Purine_Synth dTMP_Synth dTMP Synthesis CH2_THF->dTMP_Synth DNA_RNA DNA and RNA Synthesis Purine_Synth->DNA_RNA dTMP_Synth->DNA_RNA

Caption: Folic Acid Metabolic Pathway.

Methotrexate exerts its therapeutic effect by competitively inhibiting DHFR, thereby blocking the synthesis of THF.[4][6] This leads to a depletion of the cellular pools of thymidylate and purines, which in turn inhibits DNA and RNA synthesis, ultimately leading to cell death, particularly in rapidly dividing cells like cancer cells.[4]

Methotrexate_Inhibition cluster_reaction Normal Reaction cluster_inhibition Inhibition by Methotrexate DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA_Synth DNA Synthesis THF->DNA_Synth MTX Methotrexate (MTX) DHFR_inhibited Dihydrofolate Reductase (DHFR) MTX->DHFR_inhibited High-affinity binding Blocked Synthesis Blocked DHFR_inhibited->Blocked Blocked->DNA_Synth DHFR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Reagents (DHFR, NADPH, Substrate, Inhibitor) Plate_Setup Set up 96-well Plate (Controls and Test Compounds) Reagents->Plate_Setup Pre_incubation Pre-incubate Plate Initiate_Reaction Add Substrate (DHF) Pre_incubation->Initiate_Reaction Kinetic_Read Kinetic Measurement at 340 nm Initiate_Reaction->Kinetic_Read Calc_Rate Calculate Reaction Rates Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis

References

The Genesis of a Keystone Antimetabolite: An In-depth Technical Guide to the Discovery and Synthesis of Methotrexate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate, a cornerstone of modern chemotherapy and immunosuppressive therapy, represents a landmark achievement in rational drug design. Initially developed as a folate antagonist for cancer treatment, its therapeutic applications have expanded significantly over the decades to include a range of autoimmune diseases. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of methotrexate monohydrate. It details the key scientific milestones, outlines the experimental protocols for its principal synthetic routes, and illustrates the intricate signaling pathways through which it exerts its therapeutic effects. All quantitative data are presented in structured tables for comparative analysis, and complex biological and chemical processes are visualized using Graphviz diagrams to facilitate a deeper understanding.

A Historical Perspective on the Discovery of Methotrexate

The journey to discover methotrexate began with the pioneering work of Dr. Sidney Farber in the 1940s. His research was built upon the crucial observation that folic acid, a vitamin essential for cell growth and division, exacerbated leukemia in children. This led to the hypothesis that blocking the action of folic acid could inhibit the proliferation of cancer cells.

In collaboration with Dr. Yellapragada Subbarao, a brilliant chemist at Lederle Laboratories, a series of antifolate compounds were synthesized. The first of these to show significant clinical activity was aminopterin, which induced temporary remissions in children with acute lymphoblastic leukemia in 1947.[1] However, aminopterin proved to be highly toxic.

This led to the synthesis of a derivative, amethopterin, which was later renamed methotrexate. Methotrexate was found to have a better therapeutic index than aminopterin and quickly replaced it in clinical practice.[1] The initial synthesis of methotrexate was a significant breakthrough, paving the way for the development of a new class of anticancer drugs.

Key Milestones in the Discovery and Early Use of Methotrexate:

YearMilestoneKey Individuals/Institutions
1947 Aminopterin, a folic acid antagonist, induces remission in childhood leukemia.Dr. Sidney Farber, Dr. Yellapragada Subbarao (Lederle Laboratories)
1948 First synthesis of amethopterin (methotrexate).Lederle Laboratories
1951 First demonstration of methotrexate's efficacy against solid tumors (breast cancer).Dr. Jane C. Wright
1956 Methotrexate demonstrates a better therapeutic index than aminopterin in animal studies.
1958 First documented cure of a solid tumor (choriocarcinoma) using methotrexate.Dr. Roy Hertz, Dr. Min Chiu Li
1972 FDA approval for the treatment of psoriasis.
1988 FDA approval for the treatment of rheumatoid arthritis.

The Synthesis of this compound: From Early Methods to Modern Industrial Processes

The chemical synthesis of methotrexate involves the condensation of a pteridine moiety with a p-methylaminobenzoylglutamic acid side chain. Over the years, several synthetic routes have been developed, ranging from early multi-step procedures to more streamlined "one-pot" syntheses.

Key Synthetic Strategies

Two primary strategies have dominated the synthesis of methotrexate:

  • Stepwise Synthesis: This approach involves the separate synthesis of two key intermediates, 2,4-diamino-6-bromomethylpteridine and p-(N-methylamino)benzoyl-L-glutamic acid, followed by their condensation. The Piper-Montgomery process is a well-known example of a stepwise synthesis.[2]

  • One-Pot Synthesis: This method involves the simultaneous reaction of three starting materials: 2,4,5,6-tetraaminopyrimidine, a three-carbon synthon (like 1,1,3-tribromoacetone or 1,3-dihydroxyacetone), and p-(N-methylamino)benzoyl-L-glutamic acid in a single reaction vessel.[3] This approach is generally more efficient and is often favored in industrial production.

Experimental Protocols for Key Synthesis Methods

This classical method represents one of the earliest published syntheses of methotrexate.

Experimental Protocol:

  • Preparation of 2,4-diamino-6-bromomethylpteridine:

    • A mixture of 2,4,5,6-tetraaminopyrimidine sulfate and 2,3-dibromopropionaldehyde is reacted in an aqueous solution.

    • The resulting intermediate, 2,4-diamino-6-(β,γ-dibromopropyl)-pteridine, is then treated with a base to yield 2,4-diamino-6-bromomethylpteridine.

  • Preparation of p-(N-methylamino)benzoyl-L-glutamic acid:

    • This intermediate is prepared through the reaction of p-nitrobenzoyl chloride with L-glutamic acid, followed by reduction of the nitro group and subsequent methylation.

  • Condensation Reaction:

    • 2,4-diamino-6-bromomethylpteridine and the diethyl ester of p-(N-methylamino)benzoyl-L-glutamic acid are condensed in a suitable solvent, such as dimethylformamide (DMF).

    • The reaction mixture is heated to facilitate the condensation.

    • The resulting methotrexate diethyl ester is then hydrolyzed with a base (e.g., sodium hydroxide) to yield methotrexate.

    • The crude methotrexate is purified by recrystallization.

This stepwise synthesis offers improvements over the original Seeger method, particularly in the preparation of the pteridine intermediate.

Experimental Protocol:

  • Preparation of 2,4-diamino-6-hydroxymethylpteridine:

    • 2,4,5,6-Tetraaminopyrimidine hydrochloride is reacted with dihydroxyacetone in an aqueous solution with controlled pH (around 5.5) and aeration.[2] This controlled pH minimizes the formation of isomeric impurities.

  • Conversion to 2,4-diamino-6-bromomethylpteridine:

    • The 6-hydroxymethylpteridine is converted to its hydrobromide salt.

    • This salt is then reacted with triphenyldibromophosphorane to yield 2,4-bis(triphenylphosphazino)-6-bromomethylpteridine hydrobromide.[2] The phosphazino groups protect the amino groups on the pteridine ring during the subsequent condensation step.

  • Preparation of ethyl N-(p-methylaminobenzoyl)-L-glutamate:

    • This intermediate is prepared, and the amino group is often protected before condensation.

  • Condensation and Deprotection:

    • The protected pteridine intermediate is condensed with ethyl N-(p-methylaminobenzoyl)-L-glutamate.

    • The protecting groups and the ester are then hydrolyzed to yield methotrexate.

This approach simplifies the manufacturing process by combining the reactants in a single step.

Experimental Protocol:

  • Reaction Setup:

    • 2,4,5,6-Tetraaminopyrimidine sulfate, p-(N-methylamino)benzoyl-L-glutamic acid, and 1,1,3-tribromoacetone are suspended in an aqueous medium.

    • The pH of the reaction mixture is adjusted and maintained at a specific level (e.g., pH 2.0) using an acid or base.[3]

  • Reaction Execution:

    • The reaction is allowed to proceed at a controlled temperature for several hours.

  • Workup and Purification:

    • The crude methotrexate is precipitated from the reaction mixture.

    • Purification is typically achieved through a series of steps involving the formation of insoluble salts (e.g., the zinc salt) and recrystallization to yield high-purity this compound.[4]

Quantitative Data on Methotrexate Synthesis

The efficiency of methotrexate synthesis varies depending on the chosen method. The following table summarizes typical yields and purity levels reported for different synthetic approaches.

Synthesis MethodStarting MaterialsKey IntermediatesReported YieldReported PurityReference
Seeger et al. (1949) 2,4,5,6-Tetraaminopyrimidine sulfate, 2,3-dibromopropionaldehyde, p-(N-methylamino)benzoyl-L-glutamic acid2,4-diamino-6-bromomethylpteridineLow (<10%)Not specified[5]
Piper-Montgomery Process 2,4,5,6-Tetraaminopyrimidine hydrochloride, dihydroxyacetone, ethyl N-(p-methylaminobenzoyl)-L-glutamate2,4-diamino-6-hydroxymethylpteridine, 2,4-bis(triphenylphosphazino)-6-bromomethylpteridine40-50%High[2]
One-Pot Synthesis 2,4,5,6-Tetraaminopyrimidine sulfate, 1,1,3-tribromoacetone, p-(N-methylamino)benzoyl-L-glutamic acidN/A~46%>98%[4]

Mechanism of Action: Key Signaling Pathways

Methotrexate exerts its therapeutic effects by interfering with several crucial cellular pathways. Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids. However, its anti-inflammatory and immunosuppressive effects are also mediated through other pathways, including adenosine signaling and the JAK/STAT pathway.

The Folate Metabolic Pathway

Methotrexate is a structural analog of folic acid and competitively inhibits DHFR. This inhibition disrupts the folate metabolic cycle, leading to a depletion of tetrahydrofolate (THF), the active form of folic acid. THF is a critical cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking THF production, methotrexate effectively halts cell proliferation.

Folate_Metabolic_Pathway Folate Folate DHFR Dihydrofolate Reductase (DHFR) Folate->DHFR DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Hydroxy- methyltransferase (SHMT) THF->SHMT Serine Serine Serine->SHMT Glycine Glycine Methylene_THF->THF Purine_Synthesis Purine Synthesis Methylene_THF->Purine_Synthesis TS Thymidylate Synthase (TS) Methylene_THF->TS dUMP dUMP dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Methotrexate Methotrexate Methotrexate->DHFR Inhibition DHFR->THF TS->DHF TS->dTMP SHMT->Glycine SHMT->Methylene_THF

Folate Metabolic Pathway and Methotrexate Inhibition.
Adenosine Signaling Pathway

At the lower doses used for treating autoimmune diseases, the anti-inflammatory effects of methotrexate are thought to be primarily mediated by the release of adenosine. Methotrexate leads to the intracellular accumulation of aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, an enzyme that breaks down adenosine. The resulting increase in extracellular adenosine activates adenosine receptors on immune cells, leading to a dampening of the inflammatory response.

Adenosine_Signaling_Pathway cluster_0 Intracellular Methotrexate Methotrexate AICAR_T AICAR Transformylase Methotrexate->AICAR_T Inhibition AICAR AICAR AD Adenosine Deaminase AICAR->AD Inhibition Adenosine_in Intracellular Adenosine Adenosine_in->AD Adenosine_out Extracellular Adenosine Adenosine_in->Adenosine_out Transport Adenosine_R Adenosine Receptors (e.g., A2A) Adenosine_out->Adenosine_R Anti_Inflammatory Anti-inflammatory Effects Adenosine_R->Anti_Inflammatory

Methotrexate's Influence on the Adenosine Signaling Pathway.
JAK/STAT Signaling Pathway

Recent research has indicated that methotrexate can also inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is crucial for signaling by numerous cytokines that are central to the inflammatory process in autoimmune diseases. By inhibiting JAK/STAT signaling, methotrexate can further reduce the production of pro-inflammatory mediators.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activation STAT Signal Transducer and Activator of Transcription (STAT) JAK->STAT Phosphorylation STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Methotrexate Methotrexate Methotrexate->JAK Inhibition

Inhibition of the JAK/STAT Signaling Pathway by Methotrexate.

Conclusion

From its rational design as a folate antagonist to its current role as a versatile therapeutic agent, the story of methotrexate is a testament to the power of targeted drug development. The evolution of its synthesis from complex, low-yield procedures to efficient one-pot methods has been crucial in making this life-saving medication widely accessible. A thorough understanding of its historical context, synthetic pathways, and multifaceted mechanism of action is essential for researchers and clinicians working to optimize its use and develop the next generation of targeted therapies. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for professionals in the field of drug discovery and development.

References

In Vitro Effects of Methotrexate on Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a cornerstone of chemotherapy and immunosuppressive therapy, exerts profound effects on cellular proliferation. As a potent antifolate agent, its primary mechanism involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This inhibition leads to a cascade of downstream events, culminating in cell cycle arrest and, in many cases, apoptosis. This technical guide provides an in-depth exploration of the in vitro effects of methotrexate on cell proliferation, detailing its mechanisms of action, summarizing key quantitative data from various studies, outlining experimental protocols for its investigation, and visualizing the intricate signaling pathways it modulates.

Core Mechanism of Action

Methotrexate's primary mode of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for converting dihydrofolate (DHF) to its active form, tetrahydrofolate (THF). THF is an essential cofactor in one-carbon metabolism, donating methyl groups for the synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[1][3] By blocking DHFR, methotrexate depletes the intracellular pool of THF, leading to a "thymineless" state and the inhibition of DNA synthesis.[3] This ultimately results in the arrest of cellular proliferation.[4]

Quantitative Effects of Methotrexate on Cell Proliferation and Viability

The in vitro effects of methotrexate are dose- and time-dependent, and vary across different cell lines. The following tables summarize quantitative data from several key studies.

Table 1: Effects of Methotrexate on Cell Proliferation and Mitosis

Cell LineMethotrexate ConcentrationExposure TimeEffectReference
Human Keratinocytes> 1.0 µg/mLNot specifiedSignificant inhibition of mitoses[5]
Human Keratinocytes0.1 µg/mL (in thymidine-dialyzed serum)Not specifiedMitotic inhibition[5]
Human Keratinocytes0.01 µg/mL (in dialyzed serum)Not specifiedMitotic inhibition[5]
Human KeratinocytesNot specified1 hourReversible inhibition of DNA synthesis[6][7]
Human KeratinocytesNot specified6 hoursReversible inhibition of DNA synthesis and mitosis[6][7]
Human KeratinocytesNot specified24 hoursIrreversible mitotic inhibition[6][7]
Mouse L1210 Leukemia10⁻⁷ M to 10⁻⁶ M6 hoursDose-dependent suppression of clonal growth[8]
Human Marrow Stromal Cells≥ 10 nM37-66 daysSignificant decrease in cell number[9]

Table 2: Methotrexate-Induced Apoptosis and Cell Cycle Arrest

Cell LineMethotrexate ConcentrationExposure TimeEffectReference
Human Ovarian Adenocarcinoma (SKOV-3)40 µMNot specifiedProminent inhibitory concentration, 24.07% growth inhibition[10][11][12]
Human Ovarian Adenocarcinoma (SKOV-3)Higher concentrationsNot specifiedIncreased ROS generation, mitochondrial depolarization, DNA damage, and apoptosis[10][11][12]
Medulloblastoma (Daoy) & Osteosarcoma (Saos-2)1 to 40 µM3 and 6 daysS-phase cell cycle arrest and apoptosis[13]
Adrenocortical Carcinoma (NCI-H295R)Not specifiedNot specifiedS-phase cell cycle arrest[14]

Experimental Protocols

Cell Proliferation and Viability Assays

A common method to assess the effect of methotrexate on cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Methotrexate Treatment: Treat the cells with various concentrations of methotrexate (e.g., 0.01 µM to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis

Flow cytometry is the standard technique for analyzing the distribution of cells in different phases of the cell cycle.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with methotrexate at desired concentrations for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software. Methotrexate treatment typically leads to an accumulation of cells in the S phase.[8][13][14]

Apoptosis Assays

Apoptosis can be detected through various methods, including Annexin V/PI staining and analysis of apoptotic protein expression.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with methotrexate as described previously.

  • Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways Modulated by Methotrexate

Methotrexate's impact extends beyond the direct inhibition of DNA synthesis, influencing several key signaling pathways that regulate cell proliferation, survival, and inflammation.

Dihydrofolate Reductase (DHFR) Pathway

The central mechanism of methotrexate's action is the inhibition of the DHFR pathway, leading to the depletion of nucleotides necessary for DNA synthesis and repair.

DHFR_Pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis & Repair Purine->DNA Thymidylate->DNA

Caption: Methotrexate inhibits DHFR, blocking DNA synthesis.

JAK/STAT Signaling Pathway

Methotrexate has been shown to suppress the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is involved in transmitting signals from cytokines and growth factors that promote inflammation and cell proliferation.[15][16]

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription (Inflammation, Proliferation) pSTAT->GeneTranscription Induces MTX Methotrexate MTX->JAK Inhibits

Caption: Methotrexate suppresses the pro-inflammatory JAK/STAT pathway.

JNK-Mediated Apoptosis Pathway

Methotrexate can induce the production of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway.[15][17] This can lead to the expression of pro-apoptotic genes and sensitize cells to apoptosis.[15][17]

JNK_Apoptosis_Pathway MTX Methotrexate ROS Reactive Oxygen Species (ROS) MTX->ROS Induces JNK JNK ROS->JNK Activates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 Forms ProApoptotic Pro-Apoptotic Genes (e.g., FasL, Bak) AP1->ProApoptotic Induces Expression Apoptosis Apoptosis ProApoptotic->Apoptosis

Caption: Methotrexate can induce apoptosis via the ROS-JNK signaling cascade.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the in vitro effects of methotrexate on cell proliferation.

Experimental_Workflow Start Start: Cell Culture Treatment Methotrexate Treatment (Dose-Response & Time-Course) Start->Treatment Assays Perform Assays Treatment->Assays Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Assays->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Assays->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Assays->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot, PCR) Assays->Signaling DataAnalysis Data Analysis & Interpretation Proliferation->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis Signaling->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A typical workflow for studying methotrexate's in vitro effects.

Conclusion

Methotrexate's potent antiproliferative effects, primarily driven by the inhibition of dihydrofolate reductase, are well-established in vitro. Its ability to induce cell cycle arrest, particularly in the S-phase, and trigger apoptosis through various signaling pathways underscores its efficacy as a therapeutic agent. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers and professionals in the field of drug development to further explore and harness the therapeutic potential of methotrexate. Understanding these fundamental in vitro mechanisms is crucial for optimizing its clinical use and developing novel therapeutic strategies.

References

An In-depth Technical Guide on the Role of Methotrexate Monohydrate in Purine and Pyrimidine Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular mechanisms by which methotrexate monohydrate disrupts the synthesis of purines and pyrimidines. It includes quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.

Introduction

Methotrexate (MTX), an antifolate antimetabolite, is a cornerstone therapeutic agent in oncology and the treatment of autoimmune diseases.[1][2] Its efficacy is primarily derived from its potent ability to disrupt the synthesis of DNA, RNA, and proteins by interfering with the metabolic pathways of purines and pyrimidines.[1] This document elucidates the core mechanisms of action, focusing on its enzymatic targets and the resultant impact on nucleotide biosynthesis.

Core Mechanism of Action

The primary mechanism of methotrexate revolves around its high-affinity competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[1][3] MTX's affinity for DHFR is approximately 1000-fold greater than that of its natural substrate, dihydrofolate (DHF).[1][2]

  • Cellular Uptake and Polyglutamylation : Methotrexate enters the cell primarily through the reduced folate carrier (RFC1).[4][5] Once inside, it is converted by the enzyme folylpolyglutamate synthase (FPGS) into methotrexate polyglutamates (MTX-PGs).[4][6] This polyglutamylation is a critical activation step, as the MTX-PGs are retained within the cell for a longer duration and exhibit increased inhibitory activity against key enzymes.[4][7]

  • Inhibition of Dihydrofolate Reductase (DHFR) : The central action of MTX-PGs is the potent inhibition of DHFR.[4][8] This enzyme catalyzes the reduction of DHF to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors required for the de novo synthesis of purine nucleotides and thymidylate (a pyrimidine).[8][9][10] The depletion of the THF pool is the rate-limiting step that halts nucleotide synthesis.[1]

  • Inhibition of Other Folate-Dependent Enzymes : Beyond DHFR, MTX-PGs also inhibit other key enzymes in nucleotide synthesis:

    • Thymidylate Synthase (TYMS) : This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[5][11]

    • 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC) : This is a folate-dependent enzyme involved in the final steps of de novo purine synthesis.[5][12][13] Inhibition of ATIC leads to an accumulation of AICAR and further disrupts the purine pathway.

The collective inhibition of these enzymes results in a "thymineless" and "purineless" state, which suppresses DNA synthesis and repair, ultimately leading to cell cycle arrest in the S phase and apoptosis.[2][14]

Methotrexate_Pathway cluster_cell Cell Cytosol MTX_ext Methotrexate (MTX) RFC1 Reduced Folate Carrier 1 (RFC1) MTX_ext->RFC1 Uptake MTX_int MTX RFC1->MTX_int FPGS FPGS MTX_int->FPGS MTX_PG Methotrexate Polyglutamates (MTX-PGs) DHFR Dihydrofolate Reductase (DHFR) MTX_PG->DHFR Inhibition TYMS Thymidylate Synthase (TYMS) MTX_PG->TYMS Inhibition ATIC AICAR Transformylase (ATIC) MTX_PG->ATIC Inhibition FPGS->MTX_PG Polyglutamylation DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth De Novo Purine Synthesis THF->Purine_Synth One-Carbon Donation THF->TYMS Cofactor DHFR->THF Reduction DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA dUMP dUMP dUMP->TYMS dTMP dTMP (Thymidylate) dTMP->DNA_RNA TYMS->dTMP AICAR AICAR AICAR->ATIC ATIC->Purine_Synth

Caption: Mechanism of Methotrexate action in the folate pathway.[4][8][11]

Quantitative Data on Methotrexate Inhibition

The inhibitory potency of methotrexate has been quantified across various enzymes and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating its efficacy.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR)
Enzyme SourceInhibitorIC50 / KiReference
Lactobacillus caseiMethotrexate53 pM (Ki)[15]
Human (Recombinant)Methotrexate0.12 ± 0.07 µM[16]
Human (Recombinant)Methotrexate13.25 ± 1.18 nM[17]
Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines (72-hour exposure)
Cell LineCancer TypeIC50 (nM)Reference
AGSGastric Adenocarcinoma6.05 ± 0.81[18][19]
HCT-116Colorectal Carcinoma13.56 ± 3.76[18][19]
NCI-H23Non-small Cell Lung38.25 ± 4.91[19]
A549Non-small Cell Lung38.33 ± 8.42[19]
MCF-7Breast Adenocarcinoma114.31 ± 5.34[18][19]
DaoyMedulloblastoma95[20]
Saos-2Osteosarcoma35[20]
Saos-2Osteosarcoma>1,000[18][19]

Note: Discrepancies in IC50 values for the same cell line can arise from differences in experimental conditions, such as media composition and passage number.

Table 3: Effect of Methotrexate on Intracellular Nucleotide Pools
Cell TypeMTX Conc.DurationEffectReference
Normal Human T-cells1 µM->50% reduction in de novo adenosine & guanosine pools[21][22]
CEM T-cell Line1 µM-Almost complete blockage of de novo purine synthesis[21][22]
L1210 Mouse Leukemia12 mg/kg3 hoursdTTP reduced to 46% of control[23]
L1210 Mouse Leukemia12 mg/kg3 hoursdCTP reduced to 36% of control[23]
L1210 Mouse Leukemia12 mg/kg3 hoursATP and GTP reduced to 24-30% of control[23]
MOLT-4 T-lymphoblasts0.2 µM8 hoursDepletion of all deoxyribonucleotide pools[24]
CCRF-CEM Cells-3 hoursGreatly reduced pools of all four deoxyribonucleotides[25]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)

This protocol is based on the principle of monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[26][27]

Methodology:

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • NADPH Solution : Prepare a 500 µM solution of NADPH in Assay Buffer.

    • DHFR Substrate (DHF) : Prepare a solution of DHF in Assay Buffer. The final concentration in the reaction is typically 50-100 µM.

    • DHFR Enzyme : Dilute purified DHFR enzyme to a working concentration (e.g., 0.1-0.5 U/mL) in Assay Buffer.

    • Inhibitor (Methotrexate) : Prepare a series of dilutions of methotrexate in Assay Buffer to determine the IC50. A known potent concentration (e.g., 1 µM) can be used as a positive control for inhibition.[28]

  • Assay Procedure (96-well plate format) :

    • To each well, add:

      • 40 µL of NADPH solution.

      • 50 µL of the appropriate methotrexate dilution or buffer (for control).

      • 60 µL of DHFR substrate (DHF).

    • Pre-incubate the plate at room temperature for 5-10 minutes.

    • Initiate the reaction by adding 50 µL of the diluted DHFR enzyme to each well.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition :

    • Measure the absorbance at 340 nm in kinetic mode, with readings taken every 30-60 seconds for 10-20 minutes at room temperature.[17]

  • Data Analysis :

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔOD/min).

    • Determine the percent inhibition for each methotrexate concentration relative to the uninhibited control.

    • Plot percent inhibition versus log[methotrexate] and fit the data to a dose-response curve to calculate the IC50 value.

DHFR_Assay_Workflow prep 1. Prepare Reagents (Buffer, NADPH, DHF, DHFR, MTX) plate 2. Add Reagents to 96-well Plate (NADPH, MTX/Control, DHF) prep->plate incubate 3. Pre-incubate at RT plate->incubate start 4. Initiate Reaction (Add DHFR Enzyme) incubate->start read 5. Kinetic Read at 340 nm (10-20 min) start->read analyze 6. Analyze Data (Calculate Slope, % Inhibition, IC50) read->analyze

Caption: Workflow for a colorimetric DHFR activity inhibition assay.
Analysis of Intracellular Nucleotide Pools by HPLC

This protocol outlines the quantification of purine and pyrimidine nucleotides from cell lysates using High-Performance Liquid Chromatography (HPLC).[21][23]

Methodology:

  • Cell Culture and Treatment :

    • Culture cells (e.g., CEM T-cells) to the desired density.

    • Treat cells with varying concentrations of methotrexate or vehicle control for a specified duration (e.g., 8, 24, 48 hours).

  • Cell Lysis and Nucleotide Extraction :

    • Harvest cells by centrifugation at low speed (e.g., 500 x g) at 4°C.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Extract nucleotides by adding a known volume of an ice-cold extraction solution (e.g., 0.4 M perchloric acid).

    • Incubate on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the acid-soluble nucleotides.

    • Neutralize the extract by adding a potassium carbonate solution. The resulting potassium perchlorate precipitate can be removed by another centrifugation step.

  • HPLC Analysis :

    • Column : Use a strong anion-exchange (SAX) column or a reverse-phase C18 column with an ion-pairing agent.

    • Mobile Phase : A gradient of phosphate buffers with increasing ionic strength (e.g., a low-concentration and high-concentration phosphate buffer system) is typically used for separation.

    • Detection : Monitor the eluate using a UV detector, typically at 254 nm or 260 nm.

    • Quantification : Inject a known volume of the neutralized extract. Identify and quantify nucleotide peaks by comparing their retention times and peak areas to those of known standards (e.g., ATP, GTP, dCTP, dTTP standards).

  • Data Normalization :

    • Normalize the quantified nucleotide amounts to the initial cell number or total protein content of the sample to allow for comparison between different treatment conditions.

HPLC_Workflow treat 1. Cell Culture & MTX Treatment harvest 2. Harvest & Wash Cells treat->harvest extract 3. Nucleotide Extraction (e.g., Perchloric Acid) harvest->extract neutralize 4. Neutralize Extract extract->neutralize hplc 5. HPLC Separation (Anion-Exchange or Reverse-Phase) neutralize->hplc detect 6. UV Detection (254/260 nm) hplc->detect quantify 7. Quantify & Normalize Data detect->quantify

Caption: Workflow for nucleotide pool analysis via HPLC.

Conclusion

This compound's role as an inhibitor of purine and pyrimidine synthesis is a multi-faceted process centered on the disruption of the folate metabolic pathway. Its conversion to intracellular polyglutamated forms enhances its potency, leading to the powerful inhibition of DHFR, TYMS, and ATIC. This cascade effectively depletes the precursors necessary for nucleic acid synthesis, providing a robust mechanism for its anti-proliferative and immunomodulatory effects. The quantitative data and experimental protocols provided herein offer a technical foundation for researchers and drug developers working to further understand and leverage the therapeutic potential of this critical drug.

References

The Core Anti-Inflammatory Pathways of Methotrexate Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate antagonist, remains a cornerstone therapy for a variety of inflammatory conditions, most notably rheumatoid arthritis. Its efficacy is attributed to a multi-faceted immunomodulatory effect that extends beyond its classical role in folate metabolism. This technical guide provides an in-depth exploration of the core anti-inflammatory pathways modulated by methotrexate monohydrate, offering a synthesis of current research for professionals in drug development and immunology. We will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for investigating these pathways, and visualize the intricate signaling cascades.

Key Anti-Inflammatory Mechanisms of Methotrexate

Methotrexate exerts its anti-inflammatory effects through several interconnected pathways:

  • Promotion of Adenosine Signaling: This is widely considered the principal anti-inflammatory mechanism of low-dose methotrexate.[1][2]

  • Inhibition of the JAK/STAT Pathway: Methotrexate can suppress the signaling of pro-inflammatory cytokines.[3]

  • Modulation of the NF-κB Pathway: It inhibits a critical transcription factor for inflammatory gene expression.[2][4]

  • Induction of T-Cell Apoptosis: Methotrexate can lead to the programmed cell death of activated T-cells, key drivers of autoimmune inflammation.[5][6]

  • Generation of Reactive Oxygen Species (ROS): The production of ROS contributes to the cytostatic and cytotoxic effects of methotrexate on immune cells.

  • Downregulation of Adhesion Molecules: Methotrexate can reduce the expression of molecules that facilitate immune cell migration to inflammatory sites.[7][8]

Adenosine Signaling Pathway

The most widely accepted hypothesis for the anti-inflammatory action of methotrexate involves the promotion of extracellular adenosine release.[1][2] Methotrexate, particularly in its polyglutamated form, inhibits 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[9] This leads to the intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase (ADA) and AMP deaminase, resulting in increased intracellular AMP and adenosine. This surplus of adenosine is then released into the extracellular space where it can bind to adenosine receptors (primarily A2A and A3) on the surface of immune cells, triggering anti-inflammatory responses.[10]

Quantitative Data: Effect of Methotrexate on the Adenosine Pathway
ParameterCell Type/ModelMethotrexate ConcentrationObserved EffectReference
AICAR Accumulation Erythroblastoid Cell Line (K562)10 nM2.9-fold increase in the AICART inhibitor dihydrofolate (DHF), leading to ZMP (AICAR monophosphate) accumulation.[11]
Adenosine Release Murine air pouch modelPharmacologically relevant dosesIncreased adenosine concentrations in exudates from inflamed air pouches.[10]
Adenosine Deaminase Activity Lymphocytes from RA patientsTherapeutic dosesSignificantly lower adenosine deaminase levels after methotrexate treatment.[12]
Experimental Protocol: Measurement of Adenosine by HPLC

This protocol outlines a method for the quantification of adenosine in cell culture supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Reversed-phase C18 column (e.g., 3 × 150 mm, 2.7 µm)

  • HPLC system with UV detector

  • Mobile Phase: 50 mM potassium hydrogen phosphate (pH 6.80)

  • Adenosine standard solutions (0.2 to 10 µM)

  • Perchloric acid (PCA), 1 N

  • Potassium carbonate (K2CO3), 2 M

  • Cell culture supernatant samples

Procedure:

  • Sample Preparation:

    • To 500 µL of cell culture supernatant, add 500 µL of ice-cold 1 N PCA to precipitate proteins.

    • Vortex briefly and centrifuge at 13,500 × g for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize by adding 250 µL of 2 M K2CO3.

    • Centrifuge again to remove the precipitate. The resulting supernatant is ready for HPLC analysis.[13]

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase at a flow rate of 0.6 mL/min.

    • Inject 1 µL of the prepared sample.

    • Run the analysis using an isocratic elution with the mobile phase.

    • Monitor the absorbance at 254 nm.

    • Identify and quantify the adenosine peak by comparing its retention time and peak area to those of the adenosine standard solutions.[13]

Signaling Pathway Diagram: Methotrexate and Adenosine Signaling

Methotrexate_Adenosine_Pathway Methotrexate's Influence on the Adenosine Pathway MTX Methotrexate MTX_PG Methotrexate Polyglutamates MTX->MTX_PG Polyglutamation ATIC AICAR Transformylase (ATIC) MTX_PG->ATIC Inhibits AICAR AICAR (intracellular) ADA Adenosine Deaminase (ADA) AICAR->ADA Inhibits AMPDA AMP Deaminase AICAR->AMPDA Inhibits AMP AMP (intracellular) Adenosine_in Adenosine (intracellular) AMP->Adenosine_in ENT Equilibrative Nucleoside Transporter (ENT) Adenosine_in->ENT Adenosine_out Adenosine (extracellular) ENT->Adenosine_out Transport A2A_A3_Receptor Adenosine Receptors (A2A, A3) Adenosine_out->A2A_A3_Receptor Binds Anti_Inflammatory Anti-inflammatory Effects A2A_A3_Receptor->Anti_Inflammatory Leads to

Caption: Methotrexate increases extracellular adenosine, a potent anti-inflammatory molecule.

JAK/STAT Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for numerous pro-inflammatory cytokines. Methotrexate has been identified as an inhibitor of this pathway.[3] By suppressing the phosphorylation and activation of JAKs and STATs, methotrexate can diminish the cellular responses to inflammatory stimuli.

Quantitative Data: Methotrexate's Effect on the JAK/STAT Pathway
ParameterCell LineMethotrexate ConcentrationObserved EffectReference
p-STAT5 Levels HEL cells (homozygous for JAK2 V617F)1 µMReduction in p-STAT5 levels, comparable to the JAK1/2 inhibitor ruxolitinib.[3]
p-STAT1 & p-STAT5 Levels HDLM-2 cells0.1 - 10 µMDose-responsive reduction of both STAT1 and STAT5 phosphorylation.[3]
Experimental Protocol: Western Blot for Phosphorylated JAK/STAT

This protocol details the steps for analyzing the phosphorylation status of JAK2 and STAT3 proteins using Western blotting.

Materials:

  • Cell lysates from control and methotrexate-treated cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels (e.g., 10%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA assay.[14]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS sample buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of JAK2 and STAT3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply a chemiluminescent substrate.

    • Detect the signal using an appropriate imaging system. Densitometry can be used to quantify the relative levels of phosphorylated proteins.[14]

Signaling Pathway Diagram: Methotrexate and JAK/STAT Inhibition

Methotrexate_JAK_STAT_Pathway Methotrexate's Inhibition of the JAK/STAT Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pSTAT p-STAT STAT->pSTAT pJAK->STAT Phosphorylates Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene MTX Methotrexate MTX->JAK Inhibits (Mechanism under investigation)

Caption: Methotrexate suppresses pro-inflammatory cytokine signaling by inhibiting the JAK/STAT pathway.

NF-κB Pathway Modulation

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. Methotrexate has been shown to inhibit NF-κB activation through multiple mechanisms. In T cells, this can occur via the depletion of tetrahydrobiopterin (BH4).[15] Another significant mechanism involves the induction of the long non-coding RNA, lincRNA-p21, which can sequester the mRNA of RELA (p65), a key component of the NF-κB complex, thereby inhibiting its translation.[2]

Quantitative Data: Methotrexate's Effect on the NF-κB Pathway
ParameterCell Line/ModelMethotrexate ConcentrationObserved EffectReference
NF-κB Luciferase Activity Jurkat T cells0.1 µM>70% inhibition of TNF-α-dependent activation of NF-κB.[15]
lincRNA-p21 Expression RA patientsLow-dose MTX therapyHigher levels of lincRNA-p21 transcripts compared to untreated RA patients.[2]
Phosphorylated p65 Levels RA patientsLow-dose MTX therapyReduced levels of phosphorylated p65 compared to untreated RA patients.[2]
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a method to measure NF-κB activation using a luciferase reporter construct.

Materials:

  • Cells of interest (e.g., Jurkat T cells)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Methotrexate

  • Stimulating agent (e.g., TNF-α)

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment:

    • After transfection, treat the cells with methotrexate at the desired concentrations for a specified period (e.g., 48 hours).

    • During the final hours of treatment (e.g., last 24 hours), stimulate the cells with an NF-κB activating agent like TNF-α.

  • Luciferase Assay:

    • Lyse the cells and perform a dual-luciferase assay according to the manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

    • Calculate the fold change in NF-κB activity in response to stimulation and the inhibitory effect of methotrexate.[2]

Signaling Pathway Diagram: Methotrexate and NF-κB Inhibition via lincRNA-p21

Methotrexate_NFkB_Pathway Methotrexate's Inhibition of NF-κB via lincRNA-p21 MTX Methotrexate DNA_PKcs DNA-PKcs MTX->DNA_PKcs Activates lincRNA_p21 lincRNA-p21 DNA_PKcs->lincRNA_p21 Induces Expression RELA_mRNA RELA (p65) mRNA lincRNA_p21->RELA_mRNA Binds and Sequesters Translation Translation RELA_mRNA->Translation p65 p65 Protein Translation->p65 NFkB_complex NF-κB Complex p65->NFkB_complex Forms Nucleus Nucleus NFkB_complex->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene

Caption: Methotrexate induces lincRNA-p21, which inhibits NF-κB by sequestering RELA mRNA.

Induction of T-Cell Apoptosis

Methotrexate can selectively induce apoptosis in activated T-cells, which are central to the pathogenesis of many autoimmune diseases.[5] This effect is mediated, at least in part, by the drug's impact on folate metabolism, leading to the depletion of nucleotides necessary for DNA replication and cell survival.[5]

Quantitative Data: Methotrexate's Effect on T-Cell Apoptosis
ParameterCell LineMethotrexate ConcentrationObserved EffectReference
Apoptosis tmTNF-expressing Jurkat cellsNot specified7.2% apoptosis with MTX alone vs. 2.4% in control.[16]
Apoptosis (co-administration) tmTNF-expressing Jurkat cellsNot specified (with Infliximab)34.2% apoptosis with MTX and Infliximab.[16]
Experimental Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Materials:

  • Control and methotrexate-treated T-cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cells in Binding Buffer.

  • Staining:

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Logical Relationship Diagram: Methotrexate and T-Cell Apoptosis

Methotrexate_Apoptosis Methotrexate's Induction of T-Cell Apoptosis MTX Methotrexate Folate Folate Metabolism MTX->Folate Inhibits Activated_TCell Activated T-Cell MTX->Activated_TCell Induces Nucleotide Nucleotide Depletion Apoptosis Apoptosis Nucleotide->Apoptosis Contributes to Activated_TCell->Apoptosis

Caption: Methotrexate promotes the apoptosis of activated T-cells.

Conclusion

The anti-inflammatory properties of this compound are the result of its ability to modulate multiple, interconnected signaling pathways. While the promotion of adenosine signaling is a primary mechanism, its inhibitory effects on the JAK/STAT and NF-κB pathways, along with the induction of T-cell apoptosis, contribute significantly to its therapeutic efficacy. A thorough understanding of these molecular interactions is crucial for the development of novel anti-inflammatory agents and for optimizing the clinical use of methotrexate. The experimental protocols provided herein offer a framework for researchers to further investigate these complex mechanisms.

References

Methotrexate Monohydrate: A Technical Guide to its Pharmacokinetics and Metabolism in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a folate analog, remains a cornerstone of chemotherapy for a variety of cancers. Its efficacy is intrinsically linked to its intracellular pharmacokinetics and metabolism, which can vary significantly across different cancer cell lines. This technical guide provides an in-depth exploration of the cellular uptake, polyglutamylation, mechanism of action, and efflux of methotrexate monohydrate. Detailed experimental protocols for key assays and quantitative data from various studies are presented to facilitate research and development in this critical area of oncology.

Introduction

Methotrexate's therapeutic action is primarily derived from its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylates, thereby disrupting DNA synthesis and cell proliferation.[1][2] However, the clinical response to methotrexate is often heterogeneous, a phenomenon largely attributed to differences in its cellular transport and metabolic conversion within tumor cells.[1] Understanding these processes at the cellular level is paramount for optimizing its therapeutic index and overcoming mechanisms of drug resistance.

This guide will delve into the core aspects of methotrexate's journey into and out of cancer cells, its intracellular activation through polyglutamylation, and its interaction with its primary target.

Methotrexate Pharmacokinetics in Cell Lines

The intracellular concentration and retention of methotrexate are governed by a delicate balance of influx, metabolic conversion, and efflux.

Cellular Uptake

Methotrexate enters cells through several mechanisms. At low micromolar concentrations (<20 μM), it is primarily transported by active transport systems.[2][3] At higher concentrations, passive diffusion plays a more significant role.[3]

The key transporters involved in methotrexate uptake include:

  • Reduced Folate Carrier (RFC): This is the primary uptake transporter for methotrexate in many cancer cells.[1][2]

  • Proton-Coupled Folate Transporter (PCFT): Another important active transporter for methotrexate.[4]

  • Folate Receptors (FRα and FRβ): These receptors mediate uptake via endocytosis and are often overexpressed in certain cancers.[1]

Intracellular Metabolism: Polyglutamylation

Once inside the cell, methotrexate is converted to methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS) .[2][3][4][5] This process involves the sequential addition of glutamate residues.

Importance of Polyglutamylation:

  • Increased Intracellular Retention: MTX-PGs are larger and more negatively charged than methotrexate, which traps them within the cell.[5][6]

  • Enhanced Enzyme Inhibition: MTX-PGs are more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[2][5][7]

The polyglutamylation process is reversible. The enzyme gamma-glutamyl hydrolase (GGH) , located in lysosomes, removes the glutamate residues, converting MTX-PGs back to methotrexate, which can then be effluxed from the cell.[2][3][8] The balance between FPGS and GGH activity is a critical determinant of methotrexate cytotoxicity.[3][8]

Mechanism of Action: DHFR Inhibition

The primary cytotoxic effect of methotrexate and its polyglutamated forms stems from the high-affinity inhibition of dihydrofolate reductase (DHFR) .[2][9][10] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis.[1][11]

Cellular Efflux

Methotrexate and its monoglutamated form are actively transported out of the cell by members of the ATP-binding cassette (ABC) transporter superfamily.[2] Key efflux pumps implicated in methotrexate resistance include:

  • Multidrug Resistance-Associated Proteins (MRPs), particularly MRP1-4.[12]

  • Breast Cancer Resistance Protein (BCRP).[12]

Overexpression of these transporters can lead to reduced intracellular methotrexate accumulation and, consequently, drug resistance.[12]

Quantitative Data on Methotrexate Pharmacokinetics in Cell Lines

The following tables summarize quantitative data from various studies on the effects of methotrexate in different cancer cell lines.

Table 1: Cytotoxicity of Methotrexate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
K562Human Chronic Myelogenous Leukemia1.22Clonogenic Assay
P388Murine Leukemia0.252Clonogenic Assay
Ehrlich Ascites Tumor252Clonogenic Assay
CCRF-CEMHuman T-lymphoblast Leukemia>75-fold resistance in MTX-exposed cells72Growth Inhibition
A549Human Lung Cancer~124Cell Proliferation
MHCC97HHuman Hepatocellular Carcinoma~0.324Cell Proliferation
BEL-7402Human Hepatocellular Carcinoma~0.124Cell Proliferation
DLD-1Colorectal AdenocarcinomaSimilar to free MTX48MTT Assay
MCF-7Breast AdenocarcinomaSimilar to free MTX48MTT Assay
A427Lung AdenocarcinomaSimilar to free MTX48MTT Assay
SCC-25Squamous Cell CarcinomaSimilar to free MTX48MTT Assay
MG63OsteosarcomaSimilar to free MTX48MTT Assay

Data extracted from multiple sources.[6][12][13]

Table 2: Methotrexate Polyglutamate Synthesis in Different Cell Lines

Cell LineMTX Concentration (µM)Incubation Time (h)Key Findings
A549, MHCC97H, BEL-74020.03 - 3024Intracellular MTX-PG concentration showed a non-linear relationship with extracellular MTX concentration.[3][8][14]
CCRF-CEM (resistant sublines)3 and 3024 (repeated exposures)Resistance was associated with a marked decrease in intracellular MTX-PG levels.[15]
HL-60Not specifiedMaturation inductionFPGS activity and MTX-PG pools decreased during cell maturation.[16]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay measures cell viability based on the metabolic reduction of a tetrazolium salt by viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach overnight.[17][18]

  • Drug Treatment: Treat the cells with a range of methotrexate concentrations for a specified period (e.g., 24, 48, or 72 hours).[12][17][19]

  • Reagent Addition:

    • MTT Assay: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[17][19]

    • MTS Assay: Add MTS reagent and incubate for a specified time according to the manufacturer's instructions.[20]

  • Solubilization (MTT Assay): Discard the medium and add a solubilizing agent, such as DMSO (e.g., 100-200 µL), to dissolve the formazan crystals.[17][19]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[17][19][20]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12][19]

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the activity of DHFR by monitoring the oxidation of its cofactor, NADPH.

Protocol:

  • Sample Preparation:

    • Homogenize tissue or cells (e.g., 1x10⁶ cells) in ice-cold DHFR Assay Buffer.[11]

    • Centrifuge to remove cell debris and collect the supernatant.[11]

  • Reaction Setup:

    • In a 96-well plate, add the sample lysate, DHFR Assay Buffer, and NADPH solution.[11]

    • Prepare a background control without the DHFR substrate.[11]

  • Initiate Reaction: Add the DHFR substrate (dihydrofolate) to each well to start the reaction.[11][21]

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[11][21]

  • Data Analysis: Calculate the rate of NADPH oxidation, which is proportional to the DHFR activity.[11]

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This radiometric assay measures the incorporation of a radiolabeled amino acid into a polyglutamate chain.

Protocol:

  • Cell Lysate Preparation: Prepare crude cell extracts from the cell lines of interest.

  • Reaction Mixture: Set up a reaction mixture containing the cell lysate, a folate substrate (e.g., aminopterin), [³H]glutamate, ATP, and other necessary cofactors in a suitable buffer.[5]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Separation: Separate the radiolabeled polyglutamated products from the unreacted [³H]glutamate using a method like DEAE-cellulose chromatography.

  • Quantification: Measure the radioactivity of the polyglutamated products using a scintillation counter to determine the FPGS activity.[5]

Gamma-Glutamyl Hydrolase (GGH) Activity Assay

Commercial ELISA kits are available to quantify GGH levels in cell lysates.

Protocol (General ELISA):

  • Plate Preparation: Use a microplate pre-coated with an antibody specific for GGH.

  • Sample and Standard Addition: Add cell lysates and a series of GGH standards to the wells and incubate.[22][23]

  • Detection Antibody: Add a biotin-conjugated detection antibody specific for GGH and incubate.[22][23]

  • Enzyme Conjugate: Add a streptavidin-HRP conjugate and incubate.[22]

  • Substrate Addition: Add a TMB substrate solution, which will develop a color in proportion to the amount of GGH present.[22][23]

  • Stop Reaction: Stop the reaction with an acidic solution.[22][23]

  • Absorbance Measurement: Measure the absorbance at 450 nm.[23][24]

  • Data Analysis: Generate a standard curve and determine the concentration of GGH in the samples.[25]

Visualization of Pathways and Workflows

Methotrexate Metabolic Pathway

Methotrexate_Metabolism MTX_ext Methotrexate (Extracellular) MTX_int Methotrexate (Intracellular) MTX_ext->MTX_int Uptake (RFC, PCFT, FR) MTX_int->MTX_ext Efflux MTX_PG Methotrexate Polyglutamates (MTX-PGs) MTX_int->MTX_PG DHFR_inhibited DHFR-MTX/MTX-PG Complex (Inhibited) MTX_int->DHFR_inhibited Inhibition Efflux_pumps ABC Transporters (e.g., MRP, BCRP) MTX_int->Efflux_pumps MTX_PG->MTX_int MTX_PG->DHFR_inhibited Inhibition DHFR_active Dihydrofolate Reductase (DHFR) (Active) THF Tetrahydrofolate (THF) DHFR_active->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR_active Substrate DNA_synthesis Purine & Thymidylate Synthesis -> DNA THF->DNA_synthesis Cofactor

Caption: Methotrexate metabolic and inhibitory pathway in a cancer cell.

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (Allow Attachment) seed_cells->overnight_incubation drug_treatment Add Serial Dilutions of Methotrexate overnight_incubation->drug_treatment incubation Incubate for 24-72 hours drug_treatment->incubation add_reagent Add MTT or MTS Reagent incubation->add_reagent reagent_incubation Incubate for 2-4 hours add_reagent->reagent_incubation solubilize Add Solubilizing Agent (e.g., DMSO for MTT) reagent_incubation->solubilize read_plate Measure Absorbance (570nm for MTT) solubilize->read_plate analyze_data Calculate % Viability and IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro cytotoxicity assay.

Logical Relationship: Determinants of Methotrexate Efficacy

MTX_Efficacy_Factors efficacy Methotrexate Efficacy uptake Increased Cellular Uptake (RFC, PCFT) uptake->efficacy fpgs High FPGS Activity retention Increased Intracellular MTX-PG Retention fpgs->retention retention->efficacy efflux Increased Efflux (ABC Transporters) resistance Drug Resistance efflux->resistance ggh High GGH Activity ggh->resistance dhfr DHFR Alterations (Mutation/Amplification) dhfr->resistance resistance->efficacy decreases

Caption: Key factors influencing methotrexate efficacy and resistance.

Conclusion

The pharmacokinetics and metabolism of this compound at the cellular level are complex and multifaceted, involving a dynamic interplay of transport proteins and metabolic enzymes. A thorough understanding of these processes is crucial for predicting drug response, elucidating mechanisms of resistance, and developing novel strategies to enhance the therapeutic efficacy of this important anticancer agent. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer chemotherapy.

References

The Biological Landscape of Methotrexate Monohydrate Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate analog, remains a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2] Its therapeutic efficacy is intrinsically linked to its complex intracellular metabolism, which generates several active and inactive byproducts. Understanding the distinct biological activities of these metabolites is paramount for optimizing therapeutic strategies, predicting patient outcomes, and developing novel antifolate agents. This technical guide provides an in-depth analysis of the primary metabolites of methotrexate monohydrate: methotrexate polyglutamates (MTXPGs), 7-hydroxymethotrexate (7-OH-MTX), and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA). We will delve into their mechanisms of action, present comparative quantitative data on their biological activities, and provide detailed experimental protocols for their assessment.

Methotrexate Metabolism: A Brief Overview

Upon entering the cell, primarily via the reduced folate carrier (RFC1), methotrexate undergoes two principal metabolic transformations.[3] The first is intracellular polyglutamation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), which sequentially adds glutamate residues to the parent molecule, forming MTXPGs.[4] This process is crucial for the intracellular retention and enhanced pharmacological activity of the drug.[5][6] The second major pathway is the hepatic oxidation of methotrexate by aldehyde oxidase to form 7-hydroxymethotrexate (7-OH-MTX).[7] A minor metabolic route involves the cleavage of methotrexate, often by gut bacteria, to yield 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).[6][8]

Core Biological Activities of Methotrexate and Its Metabolites

The primary mechanism of action for methotrexate and its active metabolites is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme for the reduction of dihydrofolate to tetrahydrofolate.[1][9] Tetrahydrofolate is a vital cofactor in the synthesis of purines and thymidylate, which are indispensable for DNA and RNA synthesis.[2] Inhibition of DHFR leads to a depletion of these essential precursors, thereby arresting cell proliferation.[1]

Beyond DHFR, methotrexate polyglutamates also potently inhibit other key enzymes in the folate pathway, most notably 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase.[10] This inhibition leads to the intracellular accumulation of AICAR, which in turn increases the release of adenosine, a potent anti-inflammatory mediator.[10][11] This adenosine-mediated pathway is thought to be a significant contributor to methotrexate's efficacy in treating autoimmune diseases.[11]

Quantitative Comparison of Biological Activities

The biological activities of methotrexate and its metabolites vary significantly. The following tables summarize the available quantitative data on their inhibitory potency against key enzymes and their cytotoxic effects on various cancer cell lines.

Table 1: Comparative Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate and its Metabolites

CompoundEnzyme SourceInhibition Constant (Ki)IC50Relative Potency vs. MTXReference(s)
Methotrexate (MTX)Human3.4 pM0.12 µM1[12][13]
Methotrexate (MTX)Lactobacillus casei53 pM-1[14]
Methotrexate (MTX)Neisseria gonorrhoeae13 pM-1[15]
7-Hydroxymethotrexate (7-OH-MTX)---~200-fold less potent[16]
Methotrexate Polyglutamates (MTXPGs)Human--More potent than MTX[3][17]

Table 2: Comparative Inhibition of AICAR Transformylase by Methotrexate and its Metabolites

CompoundEnzyme SourceInhibition Constant (Ki)Relative Potency vs. MTXReference(s)
Methotrexate (MTX)Human (MCF-7 cells)143 µM1[8]
MTX DiglutamateHuman (MCF-7 cells)~14 µM~10-fold[8]
MTX TriglutamateHuman (MCF-7 cells)~1.4 µM~100-fold[8]
MTX TetraglutamateHuman (MCF-7 cells)56 nM~2500-fold[8]
MTX PentaglutamateHuman (MCF-7 cells)56 nM~2500-fold[8]

Table 3: Comparative Cytotoxicity (IC50) of Methotrexate and its Metabolites in Cancer Cell Lines

Cell LineCompoundIC50Reference(s)
AGS (gastric adenocarcinoma)Methotrexate6.05 ± 0.81 nM[18]
HCT-116 (colorectal carcinoma)Methotrexate13.56 ± 3.76 nM[18]
HCT-116 (colorectal carcinoma)Methotrexate0.15 mM (48h)[19]
A549 (lung carcinoma)Methotrexate38.33 ± 8.42 nM[18]
A549 (lung carcinoma)Methotrexate0.12 mM (48h)[19]
NCI-H23 (lung adenocarcinoma)Methotrexate38.25 ± 4.91 nM[18]
Saos-2 (osteosarcoma)Methotrexate>1,000 nM[18]
MCF-7 (breast adenocarcinoma)Methotrexate114.31 ± 5.34 nM[18]
MCF-7 (breast adenocarcinoma)Methotrexate1.2 µM[20]
HeLa (cervical cancer)Methotrexate-[21]
Molt-4 (acute lymphoblastic leukemia)DAMPANot cytotoxic[21]
Various Leukemia Cells7-OH-MTXNo dose-dependent inhibition of thymidylate synthase[22]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of methotrexate and its metabolites is crucial for a comprehensive understanding of their biological effects. The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of methotrexate and a typical experimental workflow for assessing the biological activity of its metabolites.

methotrexate_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int RFC1 Transporter MTXPGs Methotrexate Polyglutamates MTX_int->MTXPGs Polyglutamation DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition MTXPGs->DHFR Potent Inhibition AICAR_T AICAR Transformylase MTXPGs->AICAR_T Potent Inhibition THF Tetrahydrofolate (THF) DHFR->THF Purines_Pyrimidines Purine & Pyrimidine Synthesis THF->Purines_Pyrimidines DHF Dihydrofolate (DHF) DHF->THF Reduction DNA_RNA DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation AICAR_T->Purines_Pyrimidines AICAR AICAR AICAR_T->AICAR Accumulation Adenosine Adenosine (Anti-inflammatory) AICAR->Adenosine Increased Release Inflammation Inflammation Adenosine->Inflammation Suppression FPGS FPGS FPGS->MTXPGs

Caption: Methotrexate signaling pathway illustrating inhibition of DHFR and AICAR transformylase.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Cell_Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Metabolite_Prep 2. Prepare Metabolite Solutions (MTX, 7-OH-MTX, DAMPA) Treatment 4. Treat Cells with Metabolites at Various Concentrations Metabolite_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for Defined Period (e.g., 72h) Treatment->Incubation Cytotoxicity_Assay 6a. Cytotoxicity Assay (e.g., MTT Assay) Incubation->Cytotoxicity_Assay Enzyme_Assay 6b. Enzyme Inhibition Assay (e.g., DHFR Assay) Incubation->Enzyme_Assay Data_Acquisition 7. Data Acquisition (e.g., Absorbance Reading) Cytotoxicity_Assay->Data_Acquisition Enzyme_Assay->Data_Acquisition IC50_Calc 8a. Calculate IC50 Values (Cytotoxicity) Data_Acquisition->IC50_Calc Ki_Calc 8b. Calculate Ki/IC50 Values (Enzyme Inhibition) Data_Acquisition->Ki_Calc Comparison 9. Compare Biological Activities of Metabolites IC50_Calc->Comparison Ki_Calc->Comparison

Caption: Experimental workflow for assessing the biological activities of methotrexate metabolites.

Detailed Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[1][14]

1. Materials and Reagents:

  • DHFR enzyme (human recombinant)

  • NADPH

  • Dihydrofolic acid (DHF)

  • Methotrexate (positive control) and its metabolites (test compounds)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, 150 mM KCl

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

2. Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of NADPH in assay buffer.

    • Prepare a 10 mM stock solution of DHF in assay buffer.

    • Prepare serial dilutions of methotrexate and its metabolites in assay buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of the test compound or control at various concentrations.

    • Add 20 µL of 10 mM NADPH solution.

    • Add 10 µL of DHFR enzyme solution and mix gently.

    • Incubate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of 10 mM DHF solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • If determining the Ki value, perform the assay with varying concentrations of both the inhibitor and the substrate (DHF) and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[2][16]

1. Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methotrexate and its metabolites

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

2. Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of methotrexate and its metabolites in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Conclusion

The biological activity of methotrexate is not solely attributable to the parent drug but is a composite of the actions of its various metabolites. Methotrexate polyglutamates are the primary mediators of its cytotoxic and anti-inflammatory effects, exhibiting significantly enhanced inhibitory potency against DHFR and AICAR transformylase compared to the parent compound. In contrast, 7-hydroxymethotrexate is a substantially less active metabolite, and DAMPA is largely considered inactive. A thorough understanding of the distinct pharmacological profiles of these metabolites, facilitated by the robust experimental protocols detailed herein, is critical for the continued optimization of methotrexate therapy and the rational design of next-generation antifolate drugs. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the field of cancer and autoimmune disease therapeutics.

References

Methodological & Application

Application Note: Methotrexate Monohydrate for Dihydrofolate Reductase (DHFR) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making them vital for DNA synthesis and cell proliferation.[1][3] Consequently, DHFR is a significant therapeutic target for antimicrobial and anticancer drugs.[2][4] Methotrexate (MTX), a folate analog, is a potent and widely studied inhibitor of both prokaryotic and eukaryotic DHFRs and is used extensively in chemotherapy.[2][4] This application note provides a detailed protocol for an in vitro DHFR inhibition assay using methotrexate monohydrate, based on a colorimetric method.

Assay Principle The DHFR enzymatic assay quantitatively measures the activity of the enzyme by monitoring the oxidation of the cofactor NADPH to NADP+.[1][5] DHFR catalyzes the conversion of DHF to THF using NADPH as a hydride donor.[2] The consumption of NADPH results in a decrease in absorbance at 340 nm.[1][4][5] In the presence of an inhibitor like methotrexate, the enzymatic activity of DHFR is reduced or blocked, leading to a slower rate of decrease in absorbance.[4] The inhibitory effect can be quantified by measuring the reaction kinetics, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

DHFR Catalytic Pathway and Inhibition by Methotrexate

The following diagram illustrates the enzymatic reaction catalyzed by DHFR and the mechanism of inhibition by Methotrexate.

DHFR_Pathway cluster_reactants Reactants cluster_products Products DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) NADP NADP+ DHFR->THF DHFR->NADP MTX Methotrexate (Inhibitor) MTX->DHFR Inhibition

Caption: DHFR converts DHF and NADPH to THF and NADP+. Methotrexate inhibits this process.

Experimental Protocol

This protocol is designed for a 96-well microplate format and spectrophotometric reading.[1][5][6]

I. Required Materials

  • Reagents:

    • Recombinant Human DHFR Enzyme

    • This compound (inhibitor)

    • Dihydrofolic acid (DHF, substrate)[2]

    • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)[2]

    • DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[7]

    • DMSO (for dissolving inhibitor)

    • Ultrapure water

  • Equipment:

    • 96-well clear, flat-bottom microplate[1]

    • Multi-well spectrophotometer (ELISA reader) with kinetic reading capabilities at 340 nm[1][6]

    • Pipettes and tips

    • Ice bucket

II. Reagent Preparation

  • DHFR Assay Buffer (1X): Prepare according to standard laboratory procedures or the manufacturer's instructions. Keep at room temperature before use.[2]

  • NADPH Stock Solution (20 mM): Reconstitute lyophilized NADPH with DHFR Assay Buffer.[6] Aliquot and store at -20°C.[2] Keep on ice during use.

  • DHF Substrate Solution (10 mM): Prepare a stock solution in Assay Buffer. DHF is light-sensitive, so protect it from light.[1][4] Prepare fresh dilutions on the day of the experiment and discard unused portions.[2][4]

  • DHFR Enzyme: The enzyme is often supplied in a glycerol-containing buffer and is very viscous.[2] Prepare dilutions in cold Assay Buffer just before use and always keep on ice.[1][6] The optimal concentration should be determined empirically to achieve a linear reaction rate for 10-20 minutes.

  • Methotrexate (MTX) Stock Solution (10 mM): Dissolve this compound in DMSO or Assay Buffer.[2][4] Aliquot and store at -20°C, protected from light.[4]

  • MTX Serial Dilutions: On the day of the experiment, prepare a series of dilutions of MTX from the stock solution using the Assay Buffer. A typical concentration range for the IC50 determination of MTX is 0.001 µM to 2.5 µM.[8] Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid affecting enzyme activity.[7]

III. Assay Procedure

  • Plate Setup: Design the plate layout to include wells for:

    • Blank/Background Control: Contains all reagents except the DHFR enzyme.

    • Enzyme Control (No Inhibitor): Contains all reagents and the solvent (e.g., DMSO) used for the inhibitor. This represents 100% enzyme activity.

    • Inhibitor Control (Positive Control): Contains a concentration of MTX known to cause complete inhibition (e.g., 1 µM).[2]

    • Test Wells: Contain all reagents and varying concentrations of Methotrexate.

  • Reagent Addition: Add reagents to the wells in the following order (example volumes for a 200 µL final reaction volume):

    • Add 100 µL of DHFR Assay Buffer to the appropriate wells.

    • Add 2 µL of the appropriate Methotrexate dilution or solvent (for Enzyme Control) to the wells.

    • Add diluted DHFR enzyme to all wells except the Background Control. Adjust the volume with Assay Buffer.

    • Mix and pre-incubate the plate for 10-15 minutes at room temperature, protected from light.[4] This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing the DHF substrate and NADPH in Assay Buffer.

    • To initiate the reaction, add the reaction mix (e.g., 60 µL of DHF and 40 µL of NADPH working solutions) to all wells.[1][4]

  • Kinetic Measurement:

    • Immediately place the plate in the spectrophotometer.

    • Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes at room temperature.[2][4][6]

DHFR Inhibition Assay Workflow

The diagram below outlines the key steps of the experimental procedure.

Assay_Workflow node_prep node_prep node_step node_step node_read node_read node_analyze node_analyze prep 1. Reagent Preparation (Buffer, DHFR, NADPH, DHF, MTX) setup 2. Assay Plate Setup (Controls, MTX dilutions) prep->setup preincubate 3. Add DHFR & Pre-incubate (10-15 min, RT) setup->preincubate initiate 4. Initiate Reaction (Add DHF/NADPH Mix) preincubate->initiate read 5. Kinetic Measurement (OD 340nm for 10-20 min) initiate->read analyze 6. Data Analysis (% Inhibition, IC50 Curve) read->analyze

Caption: Experimental workflow for the DHFR inhibition assay using Methotrexate.

IV. Data Analysis

  • Calculate Reaction Rate (Slope): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of DHFR inhibition for each methotrexate concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:

    • V_control is the reaction rate of the Enzyme Control (no inhibitor).

    • V_inhibitor is the reaction rate in the presence of Methotrexate.

  • Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the Methotrexate concentration. Fit the data to a four-parameter logistic (or sigmoid dose-response) curve to determine the IC50 value, which is the concentration of MTX that inhibits 50% of the DHFR enzyme activity.

Quantitative Data Summary

The inhibitory potency of Methotrexate against DHFR is well-documented. The IC50 can vary depending on assay conditions and the source of the enzyme. Below is a summary of reported IC50 values.

InhibitorTarget EnzymeReported IC50 Value (µM)Assay Type / ContextReference
MethotrexateHuman DHFR0.12 ± 0.07Enzymatic Assay[8]
MethotrexateDHFR0.095Cell Viability (Daoy cells)[9]
MethotrexateDHFR0.035Cell Viability (Saos-2 cells)[9]
MethotrexateBovine Liver DHFR~0.004 (4 nM)Enzymatic Assay[10]
MethotrexateHuman DHFR0.00605 (6.05 nM)Cell Viability (AGS cells)[11]

Note: IC50 values from cell-based viability assays reflect not only direct enzyme inhibition but also factors like cell permeability and metabolism, which can differ from values obtained in purified enzymatic assays.[11]

Troubleshooting and Considerations

  • High Background: Ensure the purity of reagents. Background activity can be estimated from wells with a saturating concentration of MTX.[2]

  • Non-linear Reaction Rate: If the rate is not linear, the enzyme concentration may be too high. Perform dilutions of the enzyme to find a concentration that yields a linear slope for the duration of the assay.[2]

  • Reagent Stability: NADPH and DHF solutions can be unstable. Always prepare them fresh and keep them on ice and protected from light.[1][2][4]

  • Solvent Effects: Ensure the final concentration of the inhibitor's solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.[4]

References

Application of Methotrexate Monohydrate in Hybridoma Selection: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of methotrexate monohydrate in the selection of hybridoma cell lines. Methotrexate, a potent inhibitor of dihydrofolate reductase, serves as a critical component of the Hypoxanthine-Aminopterin-Thymidine (HAT) selection system, a cornerstone of monoclonal antibody production technology. These guidelines offer a robust framework for the successful implementation of methotrexate-based hybridoma selection, with a focus on efficiency, cell viability, and antibody yield.

Introduction

Hybridoma technology, a revolutionary method for producing monoclonal antibodies, relies on the fusion of antibody-secreting B cells with immortal myeloma cells. The selection of viable hybridoma cells from a population of unfused myeloma cells, B cells, and various fusion products is a critical step in this process. The HAT selection system is the most commonly employed method for this purpose. Methotrexate, a folic acid analog, is a key active agent in this system, replacing the traditionally used aminopterin.

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the de novo synthesis of purines and thymidine, which are necessary for DNA synthesis and cell proliferation. By blocking this pathway, methotrexate eliminates unfused myeloma cells, which are genetically deficient in the salvage pathway enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Hybridoma cells, having inherited a functional HGPRT gene from the B-cell fusion partner, can utilize the salvage pathway to synthesize nucleotides from the hypoxanthine and thymidine supplied in the HAT medium, thus ensuring their survival and proliferation.

Compared to aminopterin, methotrexate offers several advantages, including greater stability, lower toxicity, and the potential for more rapid development of hybridoma clones.[1]

Data Summary

While direct quantitative comparisons in the literature are limited, the available evidence suggests the superiority of methotrexate over aminopterin in hybridoma selection protocols. The following tables summarize the key comparative aspects and typical parameters for methotrexate application.

Table 1: Qualitative Comparison of Methotrexate and Aminopterin in Hybridoma Selection

FeatureMethotrexateAminopterinReference
Toxicity LowerHigher[1]
Stability More StableLess Stable (Photosensitive)[1]
Hybridoma Development More RapidSlower[1]
Handling SaferRequires more caution[1]

Table 2: Typical Concentrations for Methotrexate-Based HAT Selection Medium

ComponentStock Concentration (50x)Final Concentration (1x)
Hypoxanthine5 mM100 µM
Methotrexate20 µM0.4 µM
Thymidine0.8 mM16 µM

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and processes involved in methotrexate-based hybridoma selection.

HAT_Selection_Pathway cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines_Pyrimidines Purines & Pyrimidines THF->Purines_Pyrimidines DNA_Synthesis DNA Synthesis Purines_Pyrimidines->DNA_Synthesis Hypoxanthine Hypoxanthine Salvage_Purines Purines Hypoxanthine->Salvage_Purines HGPRT Thymidine Thymidine Salvage_Pyrimidines Pyrimidines Thymidine->Salvage_Pyrimidines TK HGPRT HGPRT TK TK Salvage_Purines->DNA_Synthesis Salvage_Pyrimidines->DNA_Synthesis Methotrexate Methotrexate Methotrexate->DHF Inhibits Myeloma Myeloma Cell (HGPRT-) BCell B-Cell (HGPRT+) Hybridoma Hybridoma Cell (HGPRT+)

Caption: Mechanism of HAT selection using methotrexate.

Hybridoma_Workflow Immunization 1. Immunization of Mouse Spleen_Isolation 2. Spleen Cell Isolation Immunization->Spleen_Isolation Fusion 4. Cell Fusion (PEG) Spleen_Isolation->Fusion Myeloma_Culture 3. Myeloma Cell Culture (HGPRT-) Myeloma_Culture->Fusion HAT_Selection 5. Selection in HAT Medium (with Methotrexate) Fusion->HAT_Selection Screening 6. Screening for Antibody Production HAT_Selection->Screening Cloning 7. Subcloning of Positive Hybridomas Screening->Cloning Expansion 8. Expansion and Cryopreservation Cloning->Expansion

References

Application Notes and Protocols for Methotrexate Monohydrate in Animal Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of methotrexate monohydrate, a widely used disease-modifying antirheumatic drug (DMARD), in established animal models of autoimmune diseases. The following sections cover its application in models of rheumatoid arthritis, multiple sclerosis, and a general overview for inflammatory bowel disease, for which specific preclinical protocols are less defined.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The Collagen-Induced Arthritis (CIA) model in mice is the most commonly used animal model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease. Methotrexate has been shown to be effective in ameliorating disease in this model.

Experimental Protocol: Methotrexate Treatment in a Mouse Model of CIA

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (27G)

Procedure:

  • Induction of CIA:

    • On day 0, immunize male DBA/1J mice intradermally at the base of the tail with 100 µg of type II collagen emulsified in Complete Freund's Adjuvant.

    • On day 21, administer a booster immunization of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant intradermally at the base of the tail.

  • Methotrexate Preparation and Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Treatment can be initiated either prophylactically (before disease onset) or therapeutically (after disease onset, typically around day 21-25).

    • Administer methotrexate via subcutaneous or intraperitoneal injection. A common therapeutic regimen is to begin treatment upon the first signs of arthritis.

  • Assessment of Disease:

    • Monitor mice daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Clinical scoring is typically performed using a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of the wrist or ankle, 2=erythema and mild swelling extending to the metatarsal or metacarpal joints, 3=erythema and moderate swelling extending to the digits, 4=severe swelling of the entire paw and digits). The maximum score per mouse is 16.

    • Measure paw thickness using a caliper.

    • At the end of the study, collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

    • Collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.

Quantitative Data Summary: Methotrexate in CIA Mouse Model
ParameterMethotrexate Dose & RouteEfficacy OutcomeReference
Disease Activity Score (DAS) 2, 10, 20, 50 mg/kg, subcutaneous, once weeklyDose-dependent reduction in DAS. Significant reduction with 20 mg/kg.[1]
Paw Volume (PV) 2, 10, 20, 50 mg/kg, subcutaneous, once weeklyDose-dependent reduction in paw volume.[1]
Clinical Score ~2.5 mg/kg, intravenous, three times a weekSignificant reduction in the incidence and severity of arthritis.[2]
Anti-collagen IgG levels ~2.5 mg/kg, intravenous, three times a weekSignificant reduction in serum levels of anti-collagen IgG antibodies.[2]

Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis, an inflammatory demyelinating disease of the central nervous system. Methotrexate has demonstrated efficacy in reducing the clinical severity of EAE.

Experimental Protocol: Methotrexate Treatment in a Mouse Model of EAE

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • Syringes and needles (27G)

Procedure:

  • Induction of EAE:

    • On day 0, immunize female C57BL/6 mice subcutaneously in the flanks with 100-200 µg of MOG35-55 peptide emulsified in CFA.

    • On days 0 and 2, administer 200 ng of pertussis toxin intraperitoneally.

  • Methotrexate Preparation and Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Treatment is typically initiated therapeutically, starting one day after the onset of clinical signs of EAE.

    • Administer methotrexate daily or on alternating days via intraperitoneal or subcutaneous injection.

  • Assessment of Disease:

    • Monitor mice daily for clinical signs of EAE.

    • Clinical scoring is typically performed using a scale of 0-5 (0=no clinical signs, 1=limp tail, 2=hind limb weakness, 3=complete hind limb paralysis, 4=hind limb and forelimb paralysis, 5=moribund).

    • At the end of the study, collect the spinal cord and brain for histological analysis to assess inflammation and demyelination.

    • Isolate lymphocytes from the spleen and central nervous system to analyze T-cell responses to MOG peptide.

Quantitative Data Summary: Methotrexate in EAE Mouse Model
ParameterMethotrexate Dose & RouteEfficacy OutcomeReference
Clinical Score 0.1, 2.5, 5 mg/kg, intraperitoneal, dailyDose-dependent reduction in mean clinical score. Significant reduction with 2.5 and 5 mg/kg.[3]
Disease Progression 0.1, 2.5, 5 mg/kg, intraperitoneal, dailyAmelioration of disease progression compared to control group.[4]

Inflammatory Bowel Disease (IBD): General Application Note

Methotrexate is used in the treatment of human inflammatory bowel disease, particularly Crohn's disease. Animal models such as Dextran Sulfate Sodium (DSS)-induced colitis are commonly used to study IBD. However, specific and detailed protocols for the use of this compound in the DSS-induced colitis model are not well-established in publicly available literature. The information below provides a general overview of methotrexate's mechanism of action in IBD.

Mechanism of Action in IBD:

Methotrexate's therapeutic effects in IBD are thought to be mediated through several mechanisms:

  • Anti-inflammatory Effects: Methotrexate inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

  • Immunosuppression: It suppresses T-cell activation and proliferation, which are key drivers of the chronic inflammation in IBD.

  • Adenosine Accumulation: Methotrexate leads to the accumulation of adenosine, which has potent anti-inflammatory properties.[6]

  • Inhibition of Dihydrofolate Reductase: By inhibiting this enzyme, methotrexate interferes with the synthesis of purines and pyrimidines, which can impact rapidly dividing immune cells.[2]

Relevant Animal Model: DSS-Induced Colitis

Visualizations

Signaling Pathways Affected by Methotrexate

Methotrexate_Signaling cluster_Cell Immune Cell MTX Methotrexate DHFR Dihydrofolate Reductase MTX->DHFR Inhibits AICAR_T AICAR Transformylase MTX->AICAR_T Inhibits Purines_Pyrimidines Purine & Pyrimidine Synthesis DHFR->Purines_Pyrimidines DNA_RNA DNA/RNA Synthesis Purines_Pyrimidines->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation AICAR AICAR AICAR_T->AICAR Adenosine Adenosine AICAR->Adenosine Adenosine_R Adenosine Receptor Adenosine->Adenosine_R Anti_Inflammatory Anti-inflammatory Effects Adenosine_R->Anti_Inflammatory NFkB_Pathway NF-κB Pathway Anti_Inflammatory->NFkB_Pathway Inhibits Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_Inflammatory_Cytokines

Caption: Key signaling pathways modulated by Methotrexate.

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model

CIA_Workflow cluster_Workflow CIA Experimental Workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Disease_Onset Disease Onset (Days 21-28) Day21->Disease_Onset MTX_Treatment Methotrexate Treatment (Therapeutic Regimen) Disease_Onset->MTX_Treatment Monitoring Daily Monitoring: - Clinical Score - Paw Swelling MTX_Treatment->Monitoring Endpoint Study Endpoint: - Serum Cytokines - Histology Monitoring->Endpoint

Caption: Therapeutic treatment workflow in the CIA model.

Experimental Workflow: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE_Workflow cluster_Workflow EAE Experimental Workflow Day0 Day 0: Immunization (MOG + CFA) + Pertussis Toxin Day2 Day 2: Pertussis Toxin Day0->Day2 Disease_Onset Disease Onset (Days 9-14) Day2->Disease_Onset MTX_Treatment Methotrexate Treatment (Therapeutic Regimen) Disease_Onset->MTX_Treatment Monitoring Daily Monitoring: - Clinical Score MTX_Treatment->Monitoring Endpoint Study Endpoint: - CNS Histology - T-cell Analysis Monitoring->Endpoint

Caption: Therapeutic treatment workflow in the EAE model.

References

Application Notes & Protocols: Methotrexate Monohydrate as a Reference Standard in High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methotrexate (MTX), an antimetabolite and antifolate drug, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2][3] Its therapeutic efficacy is concentration-dependent, necessitating accurate and precise quantification in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose, offering high specificity and sensitivity.[4][5] The use of a well-characterized reference standard is paramount for the validity of any analytical method. Methotrexate monohydrate, a stable and readily available form, is frequently used as a reference standard in HPLC analysis. This document provides detailed application notes and protocols for the use of this compound as a reference standard in HPLC analysis.

Physicochemical Properties of Methotrexate
PropertyValue
Chemical FormulaC₂₀H₂₂N₈O₅·H₂O
Molecular Weight472.46 g/mol (Monohydrate)
CAS Number59-05-2 (Anhydrous)
AppearanceYellow to orange crystalline powder
pKa4.8 and 5.5

Source: Sigma-Aldrich, Journal of Chemical and Pharmaceutical Research[2][4]

Section 1: Analysis of Methotrexate in Bulk Drug and Pharmaceutical Dosage Forms

This section outlines the HPLC method for the quantification of methotrexate in bulk drug substance and finished pharmaceutical products, such as tablets.

Experimental Protocol

1.1. Materials and Reagents:

  • This compound Reference Standard (USP grade recommended)[6]

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate (Analytical grade)

  • Sodium hydroxide (Analytical grade)

  • Water (HPLC grade)

  • 0.45 µm Nylon membrane filter

1.2. Chromatographic Conditions:

ParameterCondition
HPLC System Isocratic HPLC system with UV detector
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Potassium dihydrogen orthophosphate buffer (pH 6.0 ± 0.05) (8:92, v/v)
Flow Rate 1.4 mL/min
Detection Wavelength 303 nm
Injection Volume 20 µL
Column Temperature Ambient

Source: Journal of Chemical and Pharmaceutical Research[4]

1.3. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a solution of potassium dihydrogen orthophosphate in water. Adjust the pH to 6.0 ± 0.05 with a sodium hydroxide solution. Mix with acetonitrile in the ratio of 92:8 (v/v) and sonicate to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions (50-150 µg/mL): From the stock solution, prepare a series of dilutions in the mobile phase to obtain concentrations ranging from 50 µg/mL to 150 µg/mL.[4]

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of methotrexate and transfer to a 100 mL volumetric flask.[4]

    • Add approximately 70 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking.[4]

    • Dilute to volume with the mobile phase and mix well.

    • Centrifuge a portion of this solution at 8000 rpm for 10 minutes.[4]

    • Dilute the supernatant to a final concentration within the calibration curve range (e.g., 100 µg/mL).[4]

    • Filter the final solution through a 0.45 µm nylon membrane filter before injection.[4]

1.4. System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Source: Journal of Chemical and Pharmaceutical Research, ResearchGate[4][7]

1.5. Data Analysis:

Construct a calibration curve by plotting the peak area of the methotrexate standard against its concentration. Determine the concentration of methotrexate in the sample solution from the calibration curve using linear regression analysis.[4]

Method Validation Summary
ParameterResult
Linearity Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Typically in the ng/mL range
Limit of Quantification (LOQ) Typically in the ng/mL range

Source: Journal of Chemical and Pharmaceutical Research[4]

Experimental Workflow```dot

workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase E Inject Standard Solutions A->E F Inject Sample Solutions A->F B Prepare Standard Solutions B->E C Prepare Sample Solutions C->F D System Suitability Test D->E Pass G Generate Calibration Curve E->G H Quantify Sample Concentration F->H G->H

Caption: Sample preparation workflows.

Conclusion

The use of this compound as a reference standard is fundamental for the accurate and reliable quantification of methotrexate in both pharmaceutical and biological samples by HPLC. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust HPLC methods for methotrexate analysis. Adherence to these guidelines, including proper system suitability checks and method validation, will ensure the generation of high-quality, reproducible data for quality control and therapeutic drug monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Methotrexate Monohydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the preparation and use of methotrexate monohydrate in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: How do I dissolve this compound for cell culture?

This compound is practically insoluble in water and ethanol[1]. To prepare a stock solution, it is recommended to use a small amount of a basic solution or an organic solvent. Common methods include:

  • Dissolving in a minimum volume of 1 M Sodium Hydroxide (NaOH) and then diluting with sterile saline or cell culture medium.[1]

  • Using a sodium carbonate buffer (pH 9.0-9.5).

  • Dissolving in anhydrous Dimethyl Sulfoxide (DMSO).[2][3]

Q2: Which solvent is best for preparing my stock solution?

The choice of solvent depends on your experimental needs and cell type's sensitivity.

  • Alkaline Solutions (e.g., NaOH): This is a common and effective method, especially when DMSO is undesirable due to potential cellular toxicity.[4]

  • DMSO: Offers high solubility but be mindful of the final concentration in your culture medium, as DMSO can have physiological effects on cells.[2][4] It is crucial to use anhydrous (moisture-free) DMSO, as absorbed moisture can reduce solubility.[3]

Q3: What is the recommended storage and stability for methotrexate solutions?

Proper storage is critical to maintain the potency of methotrexate, which is light-sensitive.[5]

For Stock Solutions:

  • A stock solution prepared in an alkaline solution (like 1M NaOH) and diluted with saline or medium is stable for about one week at 4–8 °C or for approximately one month when stored at –20 °C.[1]

  • The solid, powdered form of this compound is stable for at least three to four years when stored at –20 °C, protected from light.[2]

For Working Solutions in Media:

  • Medium containing methotrexate should be stored in the dark and ideally used within two weeks. Over time, the drug can lose potency and break down into compounds that may be toxic to even methotrexate-resistant cells.[5]

Troubleshooting Guide

Issue 1: My methotrexate solution is cloudy or has formed a precipitate.

Precipitation can occur for several reasons. Here’s how to troubleshoot:

  • Cause: Low pH. Methotrexate and its metabolites are poorly soluble in acidic conditions.[6] Precipitation can occur if the pH of the solution drops.

    • Solution: Ensure the final pH of your stock solution is slightly alkaline. When diluting in culture medium, add the methotrexate stock slowly while gently swirling to avoid localized areas of high concentration and pH shock. Urine alkalinization is used clinically to prevent crystal formation, highlighting the importance of pH in maintaining solubility.[6]

  • Cause: Incorrect Solvent or Temperature. Using water or ethanol directly will not work.[1] Temperature shifts, such as repeated freeze-thaw cycles, can also cause components to fall out of solution.[7]

    • Solution: Always use the recommended solvents (e.g., dilute NaOH, DMSO).[2] Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.[4] If a precipitate is observed in refrigerated media, you can try warming it to 37°C and swirling to redissolve the components before use.[8]

  • Cause: High Concentration. The concentration of methotrexate in your stock or working solution may exceed its solubility limit in that specific solvent or medium.

    • Solution: Review the solubility data (see Table 1) and ensure you are not exceeding the recommended concentrations. Prepare a new, more dilute stock solution if necessary.

Issue 2: My cells are not showing the expected response to methotrexate treatment.

If your cells are not responding as anticipated, consider the following:

  • Cause: Inactive Methotrexate. Improper storage (e.g., exposure to light or prolonged storage at incorrect temperatures) can lead to degradation of the compound.[5]

    • Solution: Prepare a fresh stock solution from the powdered compound. Always store stock solutions and media containing methotrexate protected from light.[5]

  • Cause: Cell Resistance. The cell line you are using may have developed resistance to methotrexate.

    • Solution: Verify the sensitivity of your cell line with a dose-response experiment. If resistance is confirmed, you may need to use a higher concentration or switch to a different cell line or therapeutic agent.

  • Cause: Incorrect Dosing. The effective concentration of methotrexate is dependent on both the dose and the exposure time.[9]

    • Solution: Re-evaluate your experimental protocol to ensure the concentration and duration of treatment are appropriate for your specific cell line and experimental goals.

Data Presentation

Table 1: Solubility of this compound
SolventApproximate SolubilitySource
WaterInsoluble[1]
EthanolInsoluble[1]
Dilute Alkali Hydroxides (e.g., NaOH)Soluble[1]
Dilute Carbonates (e.g., Na₂CO₃)Soluble[1]
Mineral AcidsSoluble[1]
Dimethyl Sulfoxide (DMSO)~90-91 mg/mL[3]
Dimethylformamide (DMF)~14 mg/mL[2]
PBS (pH 7.2)~1 mg/mL[2]
Table 2: Stability of Methotrexate Solutions
Solution TypeStorage TemperatureDurationSpecial ConditionsSource
Stock in NaOH/Saline4–8 °C~1 weekProtect from light[1]
Stock in NaOH/Saline–20 °C~1 monthProtect from light[1]
Working Solution in Media4 °CUp to 2 weeksProtect from light[5]
Solid Powder–20 °C≥ 4 yearsProtect from light[2]
Diluted in 0.9% NaCl (0.2 & 20 mg/mL)25 °C28 daysProtect from light[10]
Diluted in 5% Dextrose (20 mg/mL)25 °C28 daysProtect from light[10]
Diluted in 5% Dextrose (0.2 mg/mL)25 °C3 daysProtect from light[10]

Experimental Protocols

Protocol 1: Preparation of Methotrexate Stock Solution using Sodium Hydroxide (NaOH)

This protocol is suitable for experiments where DMSO is not desired.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile conical tubes and micropipette tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube under aseptic conditions.

  • Add a minimal volume of 1 M NaOH dropwise while gently vortexing until the powder is completely dissolved.

  • Dilute the dissolved methotrexate to the desired final stock concentration (e.g., 10 mM) using sterile PBS or serum-free cell culture medium.

  • Verify that the pH of the final stock solution is compatible with your cell culture conditions (typically between 7.0 and 7.5). Adjust with sterile HCl if necessary, although this is rarely needed if the initial NaOH volume was minimal.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into single-use, light-protecting (amber) tubes and store at –20 °C for up to one month.[1]

Protocol 2: Preparation of Methotrexate Stock Solution using DMSO

This protocol is useful for achieving a high-concentration stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes and micropipette tips

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (solubility is up to ~90 mg/mL).[3]

  • Vortex the solution at room temperature until the methotrexate is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if needed.

  • Aliquot the stock solution into single-use, light-protecting tubes. Store at –20 °C.

  • Important: When preparing the final working solution, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.1%).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application start Weigh Methotrexate Monohydrate Powder solvent Choose Solvent (e.g., 1M NaOH or Anhydrous DMSO) start->solvent dissolve Dissolve Powder (Add minimal volume) solvent->dissolve dilute Dilute to Final Stock Concentration (e.g., with PBS) dissolve->dilute filter Sterile Filter (0.22 µm) dilute->filter aliquot Aliquot & Store at -20°C (Protect from light) filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment add_media Add to Culture Medium to Final Working Concentration thaw->add_media treat Treat Cells & Incubate add_media->treat analyze Analyze Cellular Response (e.g., Viability, Apoptosis) treat->analyze

Caption: Experimental workflow for preparing and using methotrexate.

mtx_moa cluster_synthesis Nucleotide Synthesis mtx Methotrexate dhfr Dihydrofolate Reductase (DHFR) mtx->dhfr Inhibits thf Tetrahydrofolate (THF) dhf Dihydrofolate (DHF) dhf->thf DHFR (catalyzes) purine Purine Synthesis thf->purine Required for pyrimidine Pyrimidine Synthesis (dTMP) thf->pyrimidine Required for dna DNA Synthesis & Repair purine->dna pyrimidine->dna apoptosis Cell Cycle Arrest & Apoptosis dna->apoptosis Inhibition leads to

Caption: Simplified mechanism of action for methotrexate.

mtx_adenosine mtx Methotrexate (Polyglutamated) atic ATIC mtx->atic Inhibits aicar AICAR (Accumulates) atic->aicar Block leads to ad Adenosine Deaminase aicar->ad Inhibits adenosine Adenosine (Increases) ad->adenosine Block prevents breakdown of receptor Adenosine Receptors adenosine->receptor Binds to effect Anti-inflammatory Effects receptor->effect

Caption: Methotrexate-induced adenosine release pathway.

References

Technical Support Center: Enhancing Methotrexate Monohydrate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when working with the aqueous solubility of methotrexate monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with the aqueous solubility of this compound?

Methotrexate is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it exhibits both low permeability and low aqueous solubility.[1][2] Its poor aqueous solubility, approximately 0.01 mg/mL at 20°C, can significantly hinder its clinical efficacy and the development of oral formulations.[1][3] Furthermore, methotrexate is known to be chemically unstable, degrading when exposed to light and extreme pH or temperatures.[1][3]

Q2: What are the most common strategies to improve the aqueous solubility of methotrexate?

Several techniques have been successfully employed to enhance the aqueous solubility of methotrexate. These include:

  • pH Modification: Methotrexate's solubility is pH-dependent. It is more soluble in alkaline solutions.[4][5]

  • Use of Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) and its derivatives, can significantly increase solubility.[1][6][7][8]

  • Solid Dispersions: Creating solid dispersions with hydrophilic polymers and surfactants is a well-established method for improving the solubility and dissolution rate of poorly water-soluble drugs like methotrexate.[3][9][10]

  • Nanoparticle Formulations: Encapsulating methotrexate into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility and bioavailability.[11][12]

  • Use of Co-solvents and Surfactants: The addition of co-solvents like polyethylene glycol (PEG) and surfactants can also enhance solubility.[4][13]

Q3: How does pH adjustment affect methotrexate solubility?

The solubility of methotrexate free acid is significantly influenced by pH. It is readily soluble in alkaline solutions and slightly soluble in hydrochloric acid.[4] Studies have shown that increasing the pH of a formulation from 4 to 5.29, and further to 6.34, leads to a significant increase in methotrexate solubility.[4] Formulations with a pH range of 6.5 to 8.2 have been found to overcome solubility and stability issues.[4] A 20-fold and 12-fold increase in solubility was observed when the pH was increased from 5 to 7.[14]

Q4: Which cyclodextrins are most effective for solubilizing methotrexate?

Various β-cyclodextrin derivatives have been shown to be effective. In one study, the inclusion complex with 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD) demonstrated the highest complexation ability and resulted in a 2268-fold increase in solubility compared to the free drug.[1] Other effective cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD), methyl-β-cyclodextrin (M-β-CD), and the native β-cyclodextrin (β-CD).[1][8]

Q5: Can you provide a general overview of the solubility enhancement with different techniques?

The following table summarizes the reported improvements in methotrexate solubility using various methods.

TechniqueCarrier/ExcipientFold Increase in SolubilityReference
Inclusion Complex DM-β-Cyclodextrin2268-fold[1]
Inclusion Complex β-Cyclodextrin~10-fold[6]
Inclusion Complex β-Cyclodextrin~15-fold[15]
Solid Dispersion PEG-4000 (1:4 ratio)~23-fold[9]
Solid Dispersion PVP-K30 (1:4 ratio)~30-fold[9]
Solid Dispersion Na-CMC/SLS (3/0.5/0.5 w/w)31.78-fold[3][10]
Microemulsion Not specified9-fold[13]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation of methotrexate during formulation. - pH of the solution is not optimal.- Saturation solubility has been exceeded.- Instability of the formulation.- Adjust the pH to the alkaline range (pH 6.5-8.2).[4]- Ensure the concentration of methotrexate is below its saturation point in the chosen solvent system.- Consider using stabilizing agents or techniques like inclusion complexation or solid dispersion to prevent degradation and precipitation.[1][3]
Low drug loading in nanoparticle formulations. - Poor solubility of methotrexate in the lipid or polymer matrix.- Screen different lipids or polymers to find one with better solubilizing capacity for methotrexate.[16]- Optimize the formulation process, for instance, by adjusting the concentration of surfactants.[16]
Inconsistent solubility results between batches. - Variation in raw materials (e.g., purity of methotrexate, excipients).- Inconsistent experimental conditions (e.g., temperature, stirring speed, pH).- Ensure consistent quality of all raw materials.- Standardize all experimental parameters and document them meticulously for each batch.
Formation of aggregates instead of a clear solution with cyclodextrins. - Insufficient amount of cyclodextrin.- Inefficient complexation process.- Increase the molar ratio of cyclodextrin to methotrexate.[6]- Optimize the complexation method (e.g., extend stirring time, use techniques like kneading or spray drying).[1]

Experimental Protocols

Protocol 1: Preparation of Methotrexate-Cyclodextrin Inclusion Complexes by Spray Drying

This protocol is adapted from a study that developed spray-dried amorphous inclusion complexes of methotrexate with β-cyclodextrin and its derivatives.[1]

Materials:

  • Methotrexate (MTX)

  • β-Cyclodextrin (β-CD) or its derivatives (HP-β-CD, M-β-CD, DM-β-CD)

  • 0.01 M Hydrochloric acid (HCl) in ethanol

  • Milli-Q water

  • Laboratory-scale spray dryer

Procedure:

  • Dissolve the calculated amount of the selected cyclodextrin in 200 mL of Milli-Q water to prepare a solution.

  • Separately, dissolve methotrexate in 200 mL of 0.01 M HCl ethanolic solution.

  • Add the methotrexate solution to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24 hours to allow for the formation of inclusion complexes.

  • After 24 hours, the resulting clear solution is ready for spray drying.

  • Set the spray dryer parameters as follows:

    • Inlet temperature: 110 °C

    • Outlet temperature: 75–85 °C

    • Feed rate: 3 mL/min

    • Atomization pressure: 0.15 MPa

    • Aspiration: 100%

  • Spray dry the solution to obtain the powdered methotrexate-cyclodextrin inclusion complex.

Protocol 2: Preparation of Methotrexate Solid Dispersion by Solvent Evaporation

This protocol is based on a method for preparing solid dispersions of methotrexate using polyethylene glycol (PEG-4000) or polyvinylpyrrolidone (PVP-K30).[9]

Materials:

  • Methotrexate (MTX)

  • Polyethylene glycol 4000 (PEG-4000) or Polyvinylpyrrolidone K30 (PVP-K30)

  • Suitable organic solvent (e.g., ethanol)

Procedure:

  • Prepare different ratios of methotrexate to polymer (e.g., 1:1, 1:2, 1:4 by weight).

  • Accurately weigh the required amounts of methotrexate and the chosen polymer.

  • Dissolve both methotrexate and the polymer in a suitable organic solvent.

  • Allow the solvent to evaporate under controlled conditions (e.g., in a fume hood with gentle stirring or using a rotary evaporator).

  • Once the solvent has completely evaporated, collect the resulting solid dispersion.

  • The solid dispersion can then be further processed (e.g., pulverized and sieved) to obtain a uniform powder.

Protocol 3: Determination of Methotrexate Solubility

This is a general protocol for determining the solubility of methotrexate formulations.

Materials:

  • Methotrexate formulation (e.g., pure drug, inclusion complex, solid dispersion)

  • Aqueous medium (e.g., distilled water, phosphate buffer of a specific pH)

  • Centrifuge

  • 0.45 µm syringe filter

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the methotrexate formulation to a known volume of the aqueous medium in a sealed container.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 10 minutes to separate the undissolved solid.[1]

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered sample appropriately with the mobile phase of the HPLC system.

  • Quantify the concentration of methotrexate in the diluted sample using a validated HPLC method.[1]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_eval Solubility & Dissolution Testing cluster_analysis Data Analysis & Comparison start Start prep_method Select Method: - Inclusion Complex - Solid Dispersion - Nanoparticles start->prep_method formulate Prepare Formulation prep_method->formulate characterize Physicochemical Characterization formulate->characterize solubility Equilibrium Solubility Test characterize->solubility dissolution In Vitro Dissolution Study characterize->dissolution analysis HPLC/UV-Vis Analysis solubility->analysis dissolution->analysis data Compare solubility/ dissolution profiles analysis->data end End data->end

Caption: General experimental workflow for enhancing and evaluating methotrexate solubility.

cyclodextrin_complexation cluster_process Inclusion Complex Formation cluster_result Outcome MTX Methotrexate (Hydrophobic) Complex Water-Soluble Inclusion Complex MTX->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Host-Guest Interaction IncreasedSolubility Enhanced Aqueous Solubility Complex->IncreasedSolubility Results in

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

References

Technical Support Center: Identifying Methotrexate Monohydrate Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying methotrexate monohydrate degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of methotrexate (MTX)?

A1: The most commonly reported degradation products of methotrexate (MTX) are 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).[1][2] Other impurities and degradation products that have been identified, particularly through advanced techniques like LC-MS, include aminopterin, N-methylfolic acid, and various esterified impurities.[][4] Photodegradation can also lead to products resulting from N-demethylation and cleavage of the C-N bond.[5][6]

Q2: What are the main factors that cause methotrexate degradation?

A2: Methotrexate is sensitive to several factors that can lead to its degradation:

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[][5][6] It is crucial to protect samples from light during storage and analysis.[7]

  • pH: MTX stability is pH-dependent. It is most stable around a neutral pH of 7.[8] Acidic conditions can lead to hydrolysis, forming products like 4-amino-4-deoxy-10-methylpteroic acid (AMP).[9][10]

  • Temperature: Elevated temperatures can accelerate degradation.[] Therefore, proper storage at controlled room temperature or refrigeration is recommended.[]

  • Oxidation: Methotrexate can undergo oxidative degradation, leading to the formation of products like 7-hydroxy-methotrexate.[]

  • Moisture: Due to its sensitivity to moisture, methotrexate can undergo hydrolytic breakdown.[]

Q3: Which analytical techniques are most suitable for identifying and quantifying MTX and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most widely used and effective techniques.[][11]

  • HPLC with UV or fluorescence detection is a robust method for routine analysis and quantification.[1][11]

  • LC-MS/MS offers higher sensitivity and selectivity, enabling the identification and quantification of a wider range of impurities and degradation products, even at low concentrations.[][12]

Troubleshooting Guides

Issue 1: Poor chromatographic separation of MTX and its degradation products.

Possible Cause Troubleshooting Step
Inappropriate mobile phase composition or pH. Optimize the mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent like acetonitrile.[1][13] Adjusting the pH of the buffer can significantly impact the retention and separation of the analytes.
Incorrect column selection. Use a C18 or a phenyl-functionalized column, which are commonly reported for successful separation of MTX and its impurities.[1][][13]
Suboptimal gradient elution program. If using gradient elution, adjust the gradient profile (initial and final solvent composition, ramp time) to improve resolution between closely eluting peaks.[]
Column degradation. Ensure the column is properly conditioned and has not exceeded its lifetime. Replace the column if performance deteriorates.

Issue 2: Inaccurate quantification of degradation products.

Possible Cause Troubleshooting Step
Matrix effects in biological samples (e.g., plasma, serum). Employ effective sample preparation techniques such as protein precipitation or solid-phase extraction (SPE) to remove interfering substances.[1][13]
Lack of appropriate reference standards. Use certified reference standards for all identified degradation products to ensure accurate calibration and quantification.
Improper calibration curve. Prepare a calibration curve with a sufficient number of data points covering the expected concentration range of the analytes. The linearity should be verified.
Sample instability during analysis. Protect samples from light and maintain a controlled temperature in the autosampler to prevent further degradation during the analytical run.[7][14]

Issue 3: Failure to detect low-level degradation products.

Possible Cause Troubleshooting Step
Insufficient sensitivity of the detector. For trace-level analysis, switch from UV to a more sensitive detector like a fluorescence detector or, ideally, a mass spectrometer (MS).[1][11]
Inadequate sample concentration. If possible, concentrate the sample using techniques like solid-phase extraction (SPE) to increase the concentration of the analytes of interest.[15]
Suboptimal MS parameters. When using LC-MS/MS, optimize the ionization source parameters (e.g., spray voltage, gas flows) and the mass transition settings (precursor and product ions, collision energy) for each analyte to maximize signal intensity.[12]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of Methotrexate and 7-OH-MTX

This protocol is based on a method for monitoring MTX in patient serum.[13]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a phenyl SPE cartridge.

    • Load the human serum sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute MTX and 7-OH-MTX with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Kromasil-C18 (or equivalent)

    • Mobile Phase: 50 mM sodium acetate buffer (pH 3.6)–acetonitrile (89:11, v/v)

    • Flow Rate: 1.0 mL/min (adjust as needed for optimal separation)

    • Detection: UV at 307 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Identify peaks based on the retention times of MTX and 7-OH-MTX reference standards.

    • Quantify the analytes by comparing their peak areas to a calibration curve prepared with known concentrations of the standards.

Protocol 2: LC-MS/MS Method for the Analysis of Methotrexate and its Metabolites

This protocol is a general guide based on common practices for LC-MS/MS analysis of MTX.[12]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or serum sample, add 250 µL of a precipitation solution (e.g., methanol containing an internal standard like methotrexate-²H₃).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at high speed (e.g., 16,100 x g) for 2 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dilute with water before injection.

  • LC-MS/MS Conditions:

    • UPLC System: ACQUITY UPLC I-Class System (or equivalent)

    • Column: ACQUITY UPLC HSS C18 SB (or equivalent)

    • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and water with additives like formic acid).

    • Mass Spectrometer: Xevo TQD Mass Spectrometer (or equivalent triple quadrupole MS)

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • MRM Transitions:

      • Methotrexate: m/z 455.1 → 308.3[12]

      • 7-OH-Methotrexate: m/z 471.1 → 324.3[12]

      • DAMPA: (requires specific optimization)

  • Data Analysis:

    • Acquire data in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Quantify the analytes using the peak area ratios relative to the internal standard and a calibration curve.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Data for Methotrexate and Key Degradation Products

CompoundTypical Retention Time (min)UV λmax (nm)[M+H]⁺ (m/z)Key MS/MS Fragment Ions (m/z)
Methotrexate (MTX)Varies with method302 - 307[11][13]455.1[12]308.3[12]
7-hydroxymethotrexate (7-OH-MTX)Varies with method~305471.1[12]324.3[12]
2,4-diamino-N¹⁰-methylpteroic acid (DAMPA)Varies with method~305VariesVaries
Aminopterin (Impurity B)Varies with method~305441.1294.1

Note: Retention times are highly method-dependent and should be determined using reference standards under specific experimental conditions.

Table 2: Typical HPLC-UV Method Validation Parameters

ParameterMethotrexate7-OH-MTX
Linear Range 0.025–5.00 µM[13]Varies
Limit of Quantitation (LOQ) 0.01 µM[13]0.38 ng/mL[1]
Limit of Detection (LOD) 0.003 µM[13]Varies
Recovery 93.1–98.2%[13]Varies
Intra-day Precision (%RSD) < 7.8%[13]Varies
Inter-day Precision (%RSD) < 12.6%[13]Varies

Visualizations

Methotrexate_Degradation_Pathway MTX Methotrexate OH_MTX 7-hydroxymethotrexate MTX->OH_MTX Oxidation DAMPA 2,4-diamino-N10-methylpteroic acid (DAMPA) MTX->DAMPA Metabolism/ Hydrolysis Photodegradation Photodegradation Products MTX->Photodegradation UV Light Hydrolysis Hydrolysis Products (e.g., AMP) MTX->Hydrolysis Acidic pH

Caption: Major degradation pathways of methotrexate.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Biological or Pharmaceutical Sample SPE Solid-Phase Extraction (SPE) Sample->SPE PP Protein Precipitation Sample->PP HPLC HPLC / UPLC SPE->HPLC PP->HPLC UV UV/Fluorescence Detector HPLC->UV MS Mass Spectrometer (MS/MS) HPLC->MS Data Data Acquisition & Processing UV->Data MS->Data Quant Identification & Quantification Data->Quant

Caption: General workflow for analyzing methotrexate degradation products.

References

Technical Support Center: Optimizing Methotrexate Monohydrate Concentration for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methotrexate monohydrate in cancer cell line studies.

Frequently Asked Questions (FAQs)

1. How should I prepare and store a stock solution of this compound for cell culture experiments?

Methotrexate is insoluble in water and ethanol but is soluble in dilute solutions of mineral acids, alkali hydroxides, and carbonates. For cell culture applications, a common method is to dissolve methotrexate in a minimal amount of 0.1 M NaOH and then dilute it with sterile phosphate-buffered saline (PBS) or cell culture medium to the desired stock concentration. It can also be dissolved in DMSO.[1]

  • Short-term storage: Diluted stock solutions are stable for about a week at 4–8°C.

  • Long-term storage: For longer-term storage, aliquots of the stock solution can be stored at –20°C for at least a month and are stable for at least three years when stored at -20°C. It is recommended to protect the stock solution from light.

2. What is the mechanism of action of methotrexate in cancer cells?

Methotrexate is a folate analog that primarily acts as an antimetabolite.[2][3] Its main mechanism involves the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[4][5] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purine and pyrimidine nucleotides, which are essential for DNA synthesis, repair, and replication.[2][4] This ultimately leads to the arrest of the cell cycle, primarily in the S phase, and induces apoptosis.[6][7]

3. What are typical starting concentrations for methotrexate in cancer cell line studies?

The effective concentration of methotrexate can vary significantly depending on the cancer cell line. A general starting point for in vitro studies is to test a broad range of concentrations, for example, from 0.001 to 50 µg/ml.[8] Some studies have used concentrations ranging from 1x10⁻⁴ to 1x10² µM.[9] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Troubleshooting Guides

Problem 1: High variability or no dose-dependent cytotoxicity observed in MTT or other viability assays.

  • Possible Cause 1: Presence of thymidine and hypoxanthine in the culture medium. Some culture media, like RPMI-1640, contain thymidine and hypoxanthine, which can be salvaged by cells, bypassing the effect of methotrexate and leading to a lack of dose-dependent cytotoxicity.[10][11]

    • Solution: Use a medium devoid of thymidine and hypoxanthine or enzymatically deplete these metabolites from your culture medium using xanthine oxidase and thymidine phosphorylase.[10][11]

  • Possible Cause 2: Incorrect incubation time. The cytotoxic effects of methotrexate are cell cycle-dependent and may require a longer incubation period to become apparent.

    • Solution: Extend the incubation time. Typical incubation times for cytotoxicity assays with methotrexate range from 24 to 96 hours.[8][12][13] A time-course experiment is recommended to determine the optimal endpoint.

  • Possible Cause 3: Drug stability issues. Methotrexate can be unstable in certain conditions, such as alkaline pH and exposure to light.[13][14]

    • Solution: Prepare fresh dilutions from a frozen stock for each experiment. Protect methotrexate solutions from light. Ensure the pH of the final culture medium is stable and within the optimal range of 6-8.[15]

Problem 2: Cells appear resistant to methotrexate treatment.

  • Possible Cause 1: Intrinsic or acquired drug resistance. Cancer cells can develop resistance to methotrexate through various mechanisms.[3][16]

    • Mechanisms of Resistance:

      • Impaired drug uptake: Reduced expression or function of the reduced folate carrier (RFC1), the primary transporter of methotrexate into cells.[3][4][17]

      • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[3][4][17]

      • DHFR gene amplification or mutation: Increased levels of DHFR or mutations that reduce methotrexate's binding affinity.[3][16][18]

      • Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), which is responsible for adding glutamate residues to methotrexate, a process that enhances its intracellular retention and inhibitory activity.[3][4][17]

    • Solution:

      • Verify resistance: Confirm resistance by comparing the IC50 value of your cell line to published data for sensitive cell lines.

      • Investigate mechanisms: Analyze the expression levels of RFC1, ABC transporters, and DHFR. Sequence the DHFR gene to check for mutations.

      • Combination therapy: Consider combining methotrexate with other chemotherapeutic agents that have different mechanisms of action.

Problem 3: Inconsistent results in apoptosis or cell cycle assays.

  • Possible Cause 1: Suboptimal methotrexate concentration. The concentration of methotrexate used may be too low to induce significant apoptosis or cell cycle arrest, or too high, leading to widespread necrosis that can confound apoptosis measurements.

    • Solution: Use a concentration around the IC50 value determined from your viability assays. It is also beneficial to test a range of concentrations (e.g., 0.5x, 1x, and 2x IC50).

  • Possible Cause 2: Inappropriate timing of analysis. The peak of apoptosis or cell cycle arrest may occur at a specific time point after treatment.

    • Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal time for analysis. For cell cycle analysis, an S-phase arrest is commonly observed.[7]

Data Presentation

Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 Value
HeLaCervical Cancer24> 50 µg/ml
MCF-7Breast Cancer24> 50 µg/ml
HaCaTNon-tumor Keratinocyte24> 50 µg/ml
HTC-116Colorectal Cancer122.3 mM
HTC-116Colorectal Cancer240.37 mM
HTC-116Colorectal Cancer480.15 mM
A-549Lung Carcinoma480.10 mM
DaoyMedulloblastoma144 (6 days)9.5x10⁻² µM
Saos-2Osteosarcoma144 (6 days)3.5x10⁻² µM

Note: IC50 values can vary between studies due to different experimental conditions (e.g., cell density, medium composition, assay method). The data presented here is for comparative purposes.[8][9][12]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[19]

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • This compound

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of methotrexate in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the methotrexate dilutions. Include untreated control wells.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[19][20]

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19][20]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[20]

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol is based on general procedures for flow cytometry-based apoptosis assays.[21][22][23]

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V-fluorochrome, PI, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with methotrexate at the desired concentrations and for the appropriate duration.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

3. Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol outlines a standard method for cell cycle analysis by flow cytometry.[7][24][25]

  • Materials:

    • Treated and untreated cells

    • Cold 70% ethanol

    • PI staining solution (containing PI and RNase A in PBS)

    • Flow cytometer

  • Procedure:

    • Treat cells with methotrexate as required.

    • Harvest the cells and wash them with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Methotrexate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell MTX_ext Methotrexate RFC1 RFC1 MTX_ext->RFC1 Uptake MTX_int Methotrexate ABC ABC Transporters MTX_int->ABC Efflux FPGS FPGS MTX_int->FPGS MTX_PG Methotrexate Polyglutamates DHFR DHFR MTX_PG->DHFR Inhibition THF THF DHFR->THF Conversion DHF DHF DHF->DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Required for Pyrimidine_Synth Pyrimidine Synthesis THF->Pyrimidine_Synth Required for DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Pyrimidine_Synth->DNA_Synth S_Phase_Arrest S-Phase Arrest DNA_Synth->S_Phase_Arrest Inhibition leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis RFC1->MTX_int FPGS->MTX_PG Polyglutamylation

Caption: Methotrexate's mechanism of action in a cancer cell.

Experimental_Workflow_MTT start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_mtx Treat with serial dilutions of Methotrexate incubate_24h->treat_mtx incubate_drug Incubate for 24-72h treat_mtx->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt add_solvent Add solubilization solution incubate_mtt->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

Troubleshooting_Logic start Inconsistent/ No Cytotoxicity check_media Check for thymidine/ hypoxanthine in media? start->check_media change_media Use thymidine/ hypoxanthine-free media check_media->change_media Yes check_incubation Optimize incubation time (24-96h)? check_media->check_incubation No time_course Perform time-course experiment check_incubation->time_course No check_stability Check drug stability (light/pH)? check_incubation->check_stability Yes fresh_drug Prepare fresh dilutions, protect from light check_stability->fresh_drug No resistance Suspect Drug Resistance check_stability->resistance Yes verify_ic50 Verify IC50 against published data resistance->verify_ic50 investigate_mech Investigate resistance mechanisms (RFC, DHFR) verify_ic50->investigate_mech

References

Technical Support Center: Troubleshooting Methotrexate Monohydrate Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges associated with methotrexate (MTX) resistance in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My cells have become resistant to methotrexate. What are the common underlying mechanisms?

A1: Resistance to methotrexate is a multifactorial issue that can arise from various cellular changes. The most common mechanisms include:

  • Reduced Drug Accumulation:

    • Decreased Influx: Reduced expression or mutations in the solute carrier family 19 member 1 (SLC19A1), also known as the reduced folate carrier (RFC), which is the primary transporter of MTX into the cell.[1][2][3][4]

    • Increased Efflux: Overexpression of ATP-binding cassette (ABC) family transporters, such as MRP1, MRP2, MRP3, and MRP4, which actively pump MTX out of the cell.[2][5][6]

  • Alterations in Dihydrofolate Reductase (DHFR):

    • Gene Amplification: An increase in the copy number of the DHFR gene, leading to higher levels of the DHFR enzyme, the primary target of MTX.[7][8][9][10] This is one of the most common mechanisms of acquired resistance.[9]

    • Gene Mutations: Mutations in the DHFR gene that reduce the binding affinity of MTX to the enzyme.[2]

  • Impaired Methotrexate Polyglutamylation:

    • Reduced Folylpolyglutamate Synthetase (FPGS) Activity: Decreased activity of FPGS, the enzyme that adds glutamate residues to MTX. Polyglutamated MTX is retained more effectively within the cell and is a more potent inhibitor of other folate-dependent enzymes.[1][11][12][13][14][15]

    • Increased Gamma-Glutamyl Hydrolase (GGH) Activity: Elevated activity of GGH, which removes the glutamate residues from MTX polyglutamates, facilitating its efflux from the cell.[2][5]

Q2: How can I determine the IC50 of methotrexate in my sensitive and resistant cell lines?

A2: The half-maximal inhibitory concentration (IC50) can be determined using a cytotoxicity assay, such as the MTT or CCK-8 assay. This involves seeding the cells in 96-well plates and treating them with a range of methotrexate concentrations for a specified period (e.g., 72 hours).[2] The cell viability is then measured, and the IC50 is calculated as the drug concentration that inhibits cell growth by 50% compared to untreated controls.[2]

Q3: My cells are showing resistance, but I don't see any amplification of the DHFR gene. What other mechanisms could be at play?

A3: While DHFR amplification is a common cause of resistance, its absence points towards other potential mechanisms.[7][8][9] You should investigate the following possibilities:

  • Transport-Related Resistance: Assess the expression and function of the reduced folate carrier (RFC) for potential decreases in MTX uptake.[1][2][3] Also, examine the expression of ABC transporters (e.g., MRPs) to check for increased drug efflux.[2][5]

  • Defective Polyglutamylation: Measure the activity of the enzymes FPGS and GGH. Reduced FPGS or increased GGH activity can lead to lower intracellular levels of active, polyglutamated MTX.[1][12][13][14][15]

  • DHFR Mutations: Sequence the DHFR gene to identify any mutations that might alter the binding affinity of methotrexate.[2]

Q4: Can methotrexate resistance be reversed?

A4: In some cases, methotrexate resistance can be at least partially reversed or circumvented.

  • Drug Withdrawal: For resistance caused by unstable gene amplification (e.g., double minutes), withdrawing the drug from the culture medium can lead to the loss of these extrachromosomal elements and a return to a more sensitive phenotype.[9]

  • Inhibitors of Efflux Pumps: For resistance mediated by ABC transporters, co-treatment with inhibitors of these pumps (e.g., verapamil for P-glycoprotein) may restore sensitivity, although this is more established for other chemotherapeutics.

  • Alternative Antifolates: Using newer antifolates that are less dependent on the RFC for transport or are better substrates for FPGS may be effective against certain resistant cell lines.[16]

Troubleshooting Guides

Problem 1: Unexpectedly High IC50 Value for Methotrexate in a "Sensitive" Cell Line
Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify the concentration of your methotrexate stock solution. Prepare fresh dilutions from a new vial of methotrexate monohydrate powder.[17]
Cell Culture Conditions Ensure consistent cell seeding density and that cells are in the logarithmic growth phase during the experiment.[18] High cell density can sometimes confer transient resistance.[19][20]
Media Composition High concentrations of folic acid or nucleosides in the culture medium can compete with methotrexate or bypass its effects.[21] Use a medium with a defined and consistent folate concentration.
Mycoplasma Contamination Test your cell line for mycoplasma contamination. Mycoplasma can alter cellular metabolism and drug response.[22]
Inherent Resistance The cell line may have a higher intrinsic resistance than anticipated. Review the literature for typical IC50 values for your specific cell line.
Problem 2: Developing a Methotrexate-Resistant Cell Line Takes an Unusually Long Time
Possible Cause Troubleshooting Step
Insufficient Drug Concentration The initial and incremental increases in methotrexate concentration may be too low to apply sufficient selective pressure. Gradually increase the concentration in a stepwise manner.[2]
Unstable Resistance Mechanism The emerging resistance mechanism might be unstable. Maintain continuous exposure to the drug to select for stable resistance.[9]
Slow Emergence of Resistant Clones The development of resistance can be a slow process involving the selection of rare, pre-existing resistant cells or the gradual acquisition of resistance-conferring mutations.[20] Be patient and continue the selection process.
Cell Line Characteristics Some cell lines are inherently more difficult to make resistant.

Quantitative Data Summary

Table 1: Example of Methotrexate IC50 Values in Sensitive and Resistant Cell Lines

Cell LineParental/ResistantMethotrexate IC50 (nM)Resistance Index (RI)Reference
CCRF-CEMParental7.4-[13]
CCRF-CEM/MTXResistant> 50,000> 6750[2]
MOLT-4Parental8.0-[2]
MOLT-4/MTXResistant> 50,000> 6250[2]
Saos-2Parental(Value not specified)-[23]
Saos-2/MTX4.4Resistant(Value not specified)12.73[23]

Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.

Key Experimental Protocols

Protocol 1: Establishment of a Methotrexate-Resistant Cell Line
  • Determine the initial IC50: Perform a cytotoxicity assay to determine the IC50 of methotrexate in the parental cell line.

  • Initial exposure: Culture the parental cells in a medium containing methotrexate at a concentration equal to the IC20-IC50.

  • Stepwise dose escalation: Once the cells have adapted and are growing steadily, increase the methotrexate concentration by 1.5 to 2-fold.[2][24]

  • Monitor cell growth: Continuously monitor the cells for signs of recovery and stable growth. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.

  • Repeat dose escalation: Repeat the process of stepwise dose escalation until the cells can proliferate in the desired final concentration of methotrexate. This process can take several months.

  • Characterize the resistant line: Once a resistant cell line is established, characterize its level of resistance by determining its IC50 and comparing it to the parental line to calculate the resistance index.[25]

Protocol 2: Methotrexate Uptake Assay
  • Cell preparation: Seed cells in a multi-well plate and allow them to attach and reach the desired confluency.

  • Pre-incubation: Wash the cells with a transport buffer (e.g., HEPES-buffered saline) and pre-incubate at 37°C.

  • Initiate uptake: Add the transport buffer containing radiolabeled methotrexate (e.g., [3H]MTX) at a specific concentration.[2]

  • Incubate: Incubate the cells for various time points (e.g., 3, 10, 20, 30, and 45 minutes) at 37°C.[2]

  • Terminate uptake: Stop the uptake by adding ice-cold phosphate-buffered saline (PBS) and washing the cells multiple times to remove extracellular [3H]MTX.[2]

  • Cell lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation counting: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of intracellular [3H]MTX.

  • Data analysis: Normalize the radioactivity to the protein concentration of the cell lysate and plot the uptake over time.

Visualizing Mechanisms and Workflows

Caption: Signaling pathway of methotrexate action and resistance.

start Cells show resistance to Methotrexate q_dhfr_amp Is DHFR gene amplified? start->q_dhfr_amp res_dhfr_amp Mechanism: DHFR overexpression q_dhfr_amp->res_dhfr_amp Yes q_transport Is MTX uptake reduced or efflux increased? q_dhfr_amp->q_transport No res_transport Mechanism: Altered transport (RFC/ABC) q_transport->res_transport Yes q_polyglut Is MTX polyglutamylation decreased? q_transport->q_polyglut No res_polyglut Mechanism: Defective polyglutamylation (FPGS/GGH) q_polyglut->res_polyglut Yes q_dhfr_mut Are there mutations in the DHFR gene? q_polyglut->q_dhfr_mut No res_dhfr_mut Mechanism: DHFR mutation q_dhfr_mut->res_dhfr_mut Yes end Multiple mechanisms may be involved q_dhfr_mut->end No

Caption: Troubleshooting workflow for methotrexate resistance.

cluster_pre Phase 1: Preparation cluster_selection Phase 2: Selection cluster_char Phase 3: Characterization p1 Determine IC50 in parental cell line s1 Expose cells to initial MTX concentration (IC20-IC50) p1->s1 p2 Culture parental cells p2->s1 s2 Monitor for adaptation and stable growth s1->s2 s3 Increase MTX concentration stepwise s2->s3 s3->s2 Cycle c1 Determine IC50 of the new resistant cell line s3->c1 Selection Complete s4 Repeat until desired resistance is achieved c2 Calculate Resistance Index (RI) c1->c2 c3 Investigate underlying resistance mechanisms c2->c3

Caption: Experimental workflow for developing resistant cell lines.

References

How to prevent methotrexate monohydrate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methotrexate monohydrate. This resource provides detailed guidance to researchers, scientists, and drug development professionals on the proper handling and preparation of methotrexate stock solutions to prevent precipitation and ensure experimental success.

Troubleshooting Guide

This guide addresses the most common issues encountered with this compound solubility. Follow these step-by-step instructions if you observe precipitation in your stock solution.

Issue: My Methotrexate Stock Solution Has Precipitated. What Should I Do?

Precipitation of methotrexate, a weak acid, is most commonly due to a decrease in the pH of the solution. Its solubility is significantly lower in acidic or neutral aqueous solutions.

Troubleshooting Flowchart

G start Precipitation Observed check_solvent What is the solvent? start->check_solvent is_aqueous Aqueous Buffer (e.g., PBS, Saline) check_solvent->is_aqueous Aqueous is_organic Organic Solvent (e.g., DMSO) check_solvent->is_organic Organic check_ph Measure pH of the Solution is_aqueous->check_ph check_conc Verify Concentration. Is it above solubility limit? (e.g., >3 mg/mL in DMSO) is_organic->check_conc ph_low Is pH < 7.0? check_ph->ph_low adjust_ph Add 0.1M NaOH dropwise while vortexing to raise pH. Aim for pH > 7.5 ph_low->adjust_ph Yes fail Precipitate remains. Solution may be oversaturated. Discard and prepare a fresh, lower concentration stock solution. ph_low->fail No recheck_sol Did it redissolve? adjust_ph->recheck_sol success Precipitate Dissolved. Filter-sterilize and store at -20°C. Re-verify concentration. recheck_sol->success Yes recheck_sol->fail No check_conc->fail

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for methotrexate solubility?

Methotrexate is a dicarboxylic acid with a pKa of approximately 2.95.[1] In solutions with a pH below 6.0, it is poorly soluble and prone to precipitation.[2] Increasing the pH above 7.0 deprotonates the carboxylic acid groups, converting the molecule into a more soluble salt form. Therefore, maintaining an alkaline pH is the most critical factor for preventing precipitation in aqueous stock solutions.

Q2: What is the best solvent for preparing methotrexate stock solutions?

The choice of solvent depends on the experimental requirements. Both aqueous and organic options are available, each with specific advantages.

  • Alkaline Aqueous Solutions: For many cell culture applications, preparing the stock in an aqueous buffer is ideal. This is typically achieved by first dissolving the methotrexate powder in a small amount of dilute sodium hydroxide (NaOH) and then diluting it with a sterile, preservative-free medium like saline or 5% Dextrose Solution.[3][4]

  • Organic Solvents: Methotrexate is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5][6] DMSO is a common choice, but researchers should be aware that it can have physiological effects on cells.[7] Ensure the final concentration of DMSO in your experiment is negligible.[5]

Q3: What are the recommended concentrations for stock solutions?

Over-saturating the solution is a common cause of precipitation. Adhering to established solubility limits is essential.

SolventpHApproximate SolubilitySource
0.1 M NaOH ~1320 mg/mL[3]
Dimethylformamide (DMF) N/A~14 mg/mL[5]
Dimethyl Sulfoxide (DMSO) N/A~3 mg/mL[5]
PBS 7.2~1 mg/mL[5]
Water NeutralPractically Insoluble[8][9]

Q4: How should I store my methotrexate stock solution?

Proper storage is crucial for maintaining the stability and activity of methotrexate.

  • Temperature: Store stock solutions at –20°C.

  • Stability: When stored at –20°C, the solid compound is stable for at least four years.[5] An aqueous stock solution stored at –20°C is stable for about a month, while at 4–8°C it is stable for about a week.[3]

  • Light: Protect the solution from light, especially during long-term storage.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to dispense the stock solution into single-use aliquots.

Q5: Can I use the methotrexate sodium salt to avoid solubility issues?

Yes. The disodium salt of methotrexate is significantly more soluble in water (greater than 25 mg/mL) compared to the hydrate or free acid form.[7] Using the salt form can circumvent the need for pH adjustments with NaOH and reduce the risk of precipitation.[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Methotrexate Stock Solution (10 mg/mL)

This protocol uses a pH adjustment method to achieve a stable aqueous stock solution.

Workflow Diagram

G weigh weigh add_naoh add_naoh weigh->add_naoh add_mtx add_mtx add_naoh->add_mtx dissolve dissolve add_mtx->dissolve add_buffer add_buffer dissolve->add_buffer check_ph check_ph add_buffer->check_ph filter filter check_ph->filter aliquot aliquot filter->aliquot store store aliquot->store

Methodology
  • Preparation: In a sterile microcentrifuge tube, add a minimal amount of 0.1M or 1M NaOH. For a final 10 mg/mL solution, this might be 50-100 µL.

  • Dissolution: Add the weighed this compound powder to the NaOH. Vortex thoroughly until the powder is completely dissolved. The solution should appear clear and yellow.

  • Dilution: Gradually add sterile, preservative-free saline or PBS to reach the final desired volume and concentration. Mix gently.

  • pH Verification (Optional but Recommended): Check the pH of the final solution. It should be above 7.0 to ensure stability. If needed, adjust carefully with dilute NaOH.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Dispense into single-use aliquots and store at -20°C, protected from light.

Protocol 2: Re-dissolving Precipitated Aqueous Methotrexate

This procedure can be attempted before discarding a precipitated solution.

  • Warm Solution: Gently warm the solution to room temperature.

  • Add Base: While vortexing, add 1M NaOH drop by drop (e.g., 1-2 µL at a time).

  • Observe: Check for dissolution of the precipitate after each drop.

  • Finalize: If the precipitate dissolves, filter-sterilize the solution and re-aliquot for storage. It is advisable to re-verify the concentration via spectrophotometry before use.

  • Discard: If the precipitate does not dissolve after raising the pH, the solution may be oversaturated or degraded. It should be discarded according to institutional safety guidelines.

Mechanism of Action

Methotrexate's primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[10] This enzyme is critical for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of purine nucleotides and thymidylate, which are the building blocks of DNA and RNA.[4] By blocking this pathway, methotrexate interferes with DNA synthesis, cellular repair, and replication, making it a potent agent against rapidly dividing cells.[4][11]

Simplified Folate Synthesis Pathway

G Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF H₂ Synthesis Purine & Thymidylate Synthesis (for DNA/RNA) THF->Synthesis DHFR DHFR (Dihydrofolate Reductase) MTX Methotrexate MTX->DHFR

References

Technical Support Center: Methotrexate Monohydrate Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of methotrexate monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of methotrexate in aqueous solutions?

A1: Methotrexate exhibits its greatest stability in the neutral to slightly alkaline pH range. Specifically, a pH of 7.0 has been identified as optimal for maximizing the chemical stability of methotrexate, minimizing degradation.[1][2] Formulations with a pH range of 6.5 to 8.2 have been shown to overcome solubility and stability issues.[3]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of methotrexate is highly dependent on pH. It is poorly soluble in acidic conditions and becomes more soluble in alkaline solutions.[3][4] A significant increase in solubility is observed when the pH is raised from 4.0 to 5.29, with further increases at a pH of 6.34.[3] For instance, a 12 to 20-fold increase in solubility was noted when the pH increased from 5 to 7.[5]

Q3: What are the primary degradation pathways for methotrexate at different pH values?

A3: At a pH above 7, particularly at elevated temperatures, methotrexate primarily undergoes hydrolysis to form N¹⁰-Methylpteroylglutamic acid.[6] In acidic solutions, methotrexate can undergo acid-catalyzed degradation to produce 4-amino-4-deoxy-10-methylpteroic acid (AMP).[7][8] Photolytic degradation, which can be catalyzed by bicarbonate ions, leads to cleavage of the molecule, forming products such as 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[6]

Q4: Can I expect to see precipitation of my methotrexate solution during my experiment?

A4: Precipitation can occur if the pH of the solution drops to acidic levels, as methotrexate and its metabolites are poorly soluble at an acidic pH.[9] Maintaining a neutral to alkaline pH is crucial to prevent precipitation, especially in high-concentration solutions.

Q5: How does the ionic strength of the buffer affect methotrexate stability?

A5: The rate of both hydrolysis and photolysis of methotrexate can be influenced by the buffer system used. An increase in the ionic strength of the buffer has been shown to catalyze the degradation of methotrexate.[3] Therefore, it is important to carefully consider both the pH and the ionic strength of the buffer when preparing methotrexate solutions.[3]

Q6: What is the impact of pH on the biological activity of methotrexate?

A6: The transport of methotrexate into cells, a key factor for its activity, can be pH-dependent. Many solid tumors have an acidic interstitial pH.[10] Interestingly, methotrexate transport activity at a low pH is prevalent in human solid tumor cells and can even preserve its activity in cells that lack the primary transporter, the reduced folate carrier (RFC).[10] In some cases, methotrexate influx at pH 5.5 was found to be equal to or greater than at pH 7.4 in a majority of studied solid tumor cell lines.[10]

Troubleshooting Guides

Issue 1: I am observing a rapid loss of methotrexate concentration in my aqueous solution.

  • Possible Cause: The pH of your solution may be too high (alkaline) or too low (acidic), or the solution may be exposed to light.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your methotrexate solution. For optimal stability, the pH should be maintained in the neutral range (around 7.0).[1][2]

    • Adjust pH: If the pH is outside the optimal range, adjust it using a suitable buffer system. Be mindful that the ionic strength of the buffer can also affect stability.[3]

    • Protect from Light: Methotrexate is susceptible to photolytic degradation.[6] Ensure your solutions are protected from light by using amber vials or covering the containers with aluminum foil.

    • Control Temperature: At pH values above 7, hydrolysis is more pronounced at elevated temperatures.[6] Store solutions at recommended temperatures and avoid unnecessary heat exposure.

Issue 2: My methotrexate solution has become cloudy or has formed a precipitate.

  • Possible Cause: The pH of the solution has likely shifted to a more acidic range, causing the poorly soluble methotrexate to precipitate out of solution.[9]

  • Troubleshooting Steps:

    • Check pH: Measure the pH of the solution. A pH below 6.0 is likely to cause precipitation.

    • Alkalinize Solution: Gradually add a dilute alkaline solution (e.g., sodium bicarbonate) to raise the pH to 7.0 or slightly above to redissolve the precipitate.[9] An increase in urine pH from 6.0 to 7.0 increases the solubility of methotrexate and its metabolites by five- to eightfold.[9]

    • Buffer Choice: For future experiments, use a buffer with sufficient capacity to maintain the pH in the desired range, especially if other components in your experiment could alter the pH.

Quantitative Data Summary

Table 1: Effect of pH on Methotrexate Solubility

pHRelative Solubility IncreaseReference
4.0Baseline[3]
5.29Significantly Higher than pH 4.0[3]
6.34Further Increased[3]
5 to 712 to 20-fold Increase[5]

Table 2: Kinetic Constants of Methotrexate Degradation under Different pH and Photolytic Conditions

Degradation ProcesspHH₂O₂ ConcentrationKinetic Constant (min⁻¹)Reference
Photolysis3.53 mM0.028[11]
Photolysis7.03 mM0.013[11]
Photolysis9.53 mM0.027[11]
Photocatalysis3.53 mM0.016[11]
Photocatalysis7.03 mM0.005[11]
Photocatalysis9.53 mM0.008[11]

Experimental Protocols

Protocol 1: Determination of Methotrexate Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of methotrexate in solutions at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 3, 5, 7, 9).

  • Preparation of Methotrexate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 0.1 M sodium hydroxide).

  • Preparation of Test Solutions: Dilute the methotrexate stock solution with each buffer solution to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Store the test solutions under controlled conditions (e.g., specific temperature and light exposure).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (pH adjusted to 3.0 with HCl) in a ratio of 26:74 (v/v).[12]

    • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[12]

    • Detection: Set the UV detector to 303 nm.[12]

    • Flow Rate: A flow rate of 1 mL/min is common.[12]

    • Injection Volume: Inject a standard volume (e.g., 10 µL) of each sample.

  • Data Analysis: Quantify the peak area of methotrexate at each time point. A decrease in the peak area over time indicates degradation. The degradation kinetics can be determined by plotting the concentration of methotrexate versus time.

Protocol 2: In Vitro Release Study of Methotrexate at Various pH Values

This protocol describes how to evaluate the release of methotrexate from a formulation at different pH levels, mimicking physiological conditions.

  • Preparation of Release Media: Prepare buffer solutions representing different physiological environments (e.g., pH 2.0, 4.0, 5.5, and 7.4).[5]

  • Dissolution Apparatus: Use a standard dissolution test apparatus (e.g., USP Type II).

  • Experimental Setup:

    • Place a known amount of the methotrexate-containing formulation into the dissolution vessel containing the release medium.

    • Maintain the temperature at 37 ± 0.5 °C.[5]

  • Sampling: At specific time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Quantification: Determine the concentration of methotrexate in the collected samples using a UV-visible spectrophotometer at a wavelength of 303 nm.[5] A predetermined calibration curve for methotrexate should be used for accurate quantification.

  • Data Analysis: Calculate the cumulative amount of methotrexate released over time and plot the release profile for each pH condition.

Visualizations

Stability_Troubleshooting start Start: Rapid Loss of Methotrexate check_ph Verify pH of Solution start->check_ph ph_ok Is pH in Optimal Range (6.5-8.2)? check_ph->ph_ok adjust_ph Adjust pH with Suitable Buffer ph_ok->adjust_ph No check_light Check for Light Exposure ph_ok->check_light Yes adjust_ph->check_light light_ok Is Solution Protected from Light? check_light->light_ok protect_light Protect from Light (Amber Vials) light_ok->protect_light No check_temp Check Temperature light_ok->check_temp Yes protect_light->check_temp temp_ok Is Temperature Controlled? check_temp->temp_ok control_temp Store at Recommended Temperature temp_ok->control_temp No end_node Problem Resolved temp_ok->end_node Yes control_temp->end_node

Caption: Troubleshooting workflow for methotrexate degradation.

Precipitation_Troubleshooting start Start: Precipitation Observed check_ph Measure Solution pH start->check_ph ph_acidic Is pH Acidic (<6.0)? check_ph->ph_acidic alkalinize Gradually Add Dilute Alkaline Solution ph_acidic->alkalinize Yes no_change No Change or Further Issues ph_acidic->no_change No re_dissolved Precipitate Redissolves alkalinize->re_dissolved consider_buffer For Future: Use Buffer with Higher Capacity re_dissolved->consider_buffer

Caption: Troubleshooting workflow for methotrexate precipitation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) prep_test Prepare Test Solutions prep_buffers->prep_test prep_mtx Prepare Methotrexate Stock Solution prep_mtx->prep_test incubation Incubate under Controlled Conditions prep_test->incubation sampling Sample at Time Intervals incubation->sampling hplc HPLC or UV-Vis Analysis sampling->hplc data_analysis Data Analysis (Kinetics/Release) hplc->data_analysis

Caption: General experimental workflow for pH-dependent stability studies.

References

Methotrexate cytotoxicity assay troubleshooting and common pitfalls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methotrexate (MTX) cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of methotrexate in cytotoxicity studies.

Troubleshooting Guide

This section addresses specific issues that may arise during your methotrexate cytotoxicity experiments.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding: Uneven distribution of cells across the plate.Ensure thorough mixing of the cell suspension before and during plating. Pipette gently to avoid cell stress. Consider using a multichannel pipette for consistency.[1][2][3]
Edge effects: Evaporation from wells on the plate's perimeter.Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Pipetting errors: Inaccurate dispensing of cells, media, or reagents.Calibrate pipettes regularly. Use fresh tips for each replicate. Ensure consistent pipetting technique.[2]
Presence of air bubbles: Bubbles in the wells can interfere with absorbance readings.Inspect plates for bubbles before reading. If present, gently pop them with a sterile needle.[1]
No dose-dependent cytotoxicity observed Cell line resistance to methotrexate: The chosen cell line may have intrinsic or acquired resistance to MTX.Research the cell line's known sensitivity to methotrexate. Consider using a different cell line with known sensitivity as a positive control. Mechanisms of resistance can include decreased drug uptake, increased dihydrofolate reductase (DHFR) activity, or reduced polyglutamylation.[4][5][6]
Presence of salvage pathway metabolites: Thymidine and hypoxanthine in the culture medium can allow cells to bypass the effects of MTX.Use a medium depleted of thymidine and hypoxanthine or add enzymes like thymidine phosphorylase and xanthine oxidase to the medium to enzymatically deplete these metabolites.[7][8]
Incorrect drug concentration range: The concentrations tested may be too low to induce a cytotoxic effect.Perform a wider range of serial dilutions to determine the optimal concentration range for your specific cell line.[9]
Short incubation time: The duration of drug exposure may be insufficient to induce cell death.Increase the incubation time with methotrexate. A common duration is 72 hours.[9][10]
High background signal in control wells Media components: Phenol red or serum in the culture medium can contribute to background absorbance.Use a phenol red-free medium for the assay. Prepare a background control with media and the assay reagent but no cells.[11]
Contamination: Microbial contamination can lead to false-positive signals.Regularly check cell cultures for contamination. Use sterile techniques throughout the experiment.
Low signal or poor dynamic range Low cell density: Insufficient number of viable cells at the time of the assay.Optimize the initial cell seeding density to ensure a sufficient number of cells are present at the end of the incubation period.[1]
Suboptimal assay conditions: Incorrect incubation times or reagent concentrations for the specific assay (e.g., MTT, SRB).Strictly follow the recommended protocol for your chosen cytotoxicity assay. Optimize incubation times with the detection reagent.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mechanism of action of methotrexate?

Methotrexate is a folate antagonist that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[12][13][14] This enzyme is crucial for converting dihydrofolate to tetrahydrofolate, a key component in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[12][14] By blocking this pathway, methotrexate disrupts DNA synthesis and repair, leading to cell cycle arrest, primarily in the S-phase, and subsequent cell death.[13]

Q2: Which cytotoxicity assay is best for use with methotrexate?

Both MTT and Sulforhodamine B (SRB) assays are commonly used.

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]

  • SRB Assay: This assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass.[15][16][17]

The choice depends on your specific experimental needs. The MTT assay reflects metabolic activity, while the SRB assay provides a measure of cell biomass.

Q3: How long should I incubate my cells with methotrexate?

A common incubation period for methotrexate cytotoxicity assays is 72 hours.[9][10] However, the optimal time can vary depending on the cell line and its doubling time. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your specific model.[18][19]

Experimental Design & Protocol

Q4: What are the critical controls to include in my methotrexate cytotoxicity assay?

  • Untreated Control: Cells cultured in media without methotrexate. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO, PBS) used to dissolve the methotrexate. This control is essential to ensure the solvent itself is not causing cytotoxicity.[15]

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

  • Blank/Background Control: Wells containing only culture medium and the assay reagent (MTT or SRB). This is used to subtract the background absorbance.[11][15]

Q5: My IC50 values for methotrexate vary between experiments. What could be the cause?

Variability in IC50 values can be attributed to several factors:

  • Cell passage number: As cells are passaged, their characteristics, including drug sensitivity, can change.

  • Cell health and confluence: Ensure cells are in the logarithmic growth phase and at a consistent confluence when seeded.

  • Incubation time: Different incubation periods will result in different IC50 values.[18]

  • Assay conditions: Minor variations in reagent preparation, incubation times, and pipetting can all contribute to variability.[2]

Data Interpretation

Q6: What are the common mechanisms of cellular resistance to methotrexate?

Cells can develop resistance to methotrexate through several mechanisms:

  • Impaired drug uptake: Mutations or decreased expression of the reduced folate carrier (RFC) can limit the entry of methotrexate into the cell.[20][21]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump methotrexate out of the cell.[20]

  • Increased DHFR levels: Gene amplification of the DHFR gene leads to higher levels of the target enzyme, requiring more methotrexate to achieve an inhibitory effect.[4][5][21]

  • Decreased polyglutamylation: Methotrexate is retained in the cell through the addition of glutamate residues, a process called polyglutamylation. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) leads to poor drug retention.[4][5][20]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell viability (e.g., using trypan blue).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[22]

  • Methotrexate Treatment:

    • Prepare a stock solution of methotrexate and perform serial dilutions to achieve the desired final concentrations.

    • Add 100 µL of the methotrexate dilutions to the respective wells.

    • Include untreated and vehicle controls.

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11]

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11][22]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[11][22]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is a general guideline and should be optimized for specific experimental needs.

  • Cell Seeding and Methotrexate Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • Cell Fixation:

    • After the methotrexate incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.[16][23]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[15][16]

  • Washing:

    • Carefully wash the plate five times with slow-running tap water or deionized water to remove the TCA and media.[16]

    • Allow the plate to air-dry completely at room temperature.[16]

  • SRB Staining:

    • Add 100 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well.[16]

    • Incubate at room temperature for 30 minutes.[23]

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[16][23]

    • Allow the plate to air-dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15][17]

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution of the dye.[15]

    • Measure the absorbance at 510 nm or 565 nm using a microplate reader.[15][17]

Visualizations

Methotrexate_Mechanism_of_Action Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate (THF) Purine_Synth Purine Synthesis Tetrahydrofolate->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synth DHFR->Tetrahydrofolate Catalyzes Methotrexate Methotrexate (MTX) Methotrexate->DHFR Inhibits DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_RNA->Cell_Cycle_Arrest Cytotoxicity_Assay_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate_24h 2. Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_mtx 3. Add serial dilutions of Methotrexate incubate_24h->add_mtx incubate_drug 4. Incubate with drug (e.g., 72h) add_mtx->incubate_drug add_reagent 5. Add Assay Reagent (MTT or SRB) incubate_drug->add_reagent incubate_reagent 6. Incubate (Color Development) add_reagent->incubate_reagent read_plate 7. Read Absorbance incubate_reagent->read_plate analyze_data 8. Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end Troubleshooting_Tree start High Variability in Replicates? check_seeding Check Cell Seeding Technique & Density start->check_seeding Yes no_effect No Dose-Dependent Effect? start->no_effect No check_pipetting Verify Pipette Calibration & Technique check_seeding->check_pipetting check_bubbles Inspect for Bubbles & Edge Effects check_pipetting->check_bubbles check_resistance Confirm Cell Line Sensitivity to MTX no_effect->check_resistance Yes high_background High Background? no_effect->high_background No check_media Use Thymidine/ Hypoxanthine-free Media check_resistance->check_media check_conditions Optimize Drug Concentration & Incubation Time check_media->check_conditions check_media_comp Use Phenol Red-free Media & Blanks high_background->check_media_comp Yes check_contamination Check for Microbial Contamination check_media_comp->check_contamination

References

Technical Support Center: Minimizing Off-Target Effects of Methotrexate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of methotrexate monohydrate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of methotrexate?

A1: Methotrexate's primary on-target effect is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the de novo synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[1] This inhibition leads to the desired anti-proliferative effects in cancer cells.

However, methotrexate also exhibits several off-target effects, primarily through the inhibition of other enzymes involved in folate and purine metabolism. These include:

  • Thymidylate Synthase (TS): Inhibition of TS further disrupts DNA synthesis.[2][3]

  • 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) Transformylase (ATIC): Inhibition of ATIC leads to the accumulation of AICAR, which has downstream effects on adenosine signaling.[4][5][6]

  • Adenosine Deaminase (ADA) and AMP Deaminase (AMPD): The accumulation of AICAR indirectly inhibits these enzymes, leading to increased intracellular and extracellular adenosine levels. This increase in adenosine is largely responsible for the anti-inflammatory effects of low-dose methotrexate.[6][7]

Q2: How do methotrexate polyglutamates influence its activity and off-target effects?

A2: Inside the cell, methotrexate is converted into methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[8][9] Polyglutamation enhances the intracellular retention of methotrexate and increases its inhibitory potency against DHFR and other target enzymes.[10] Longer-chain MTX-PGs are more potent inhibitors of thymidylate synthase and AICAR transformylase compared to methotrexate monoglutamate.[2][4] This increased potency can contribute to both on-target efficacy and off-target effects.

Q3: What is the purpose of a "folinic acid rescue," and when should it be used in experiments?

A3: Folinic acid (leucovorin) is a reduced form of folic acid that can bypass the metabolic block induced by methotrexate's inhibition of DHFR. It replenishes the intracellular pool of tetrahydrofolate, thereby rescuing non-cancerous cells from the toxic effects of methotrexate.[11][12][13] In experimental settings, a folinic acid rescue is crucial when using high concentrations of methotrexate or when trying to distinguish between the antiproliferative effects and other mechanisms of action. The timing and concentration of folinic acid are critical to ensure the rescue of normal cells without compromising the experimental goals.[12][14]

Q4: What are common signs of off-target toxicity in cell culture experiments?

A4: Off-target toxicity in cell culture can manifest as:

  • Reduced cell viability and proliferation in non-target or control cell lines.

  • Changes in cell morphology, such as rounding, detachment, or signs of apoptosis.

  • Alterations in metabolic activity, which can be assessed using assays like MTT or AlamarBlue.

  • Perturbations in cell cycle progression, often observed as an accumulation of cells in the S-phase.

Q5: How can I minimize off-target effects in my experiments?

A5: Several strategies can be employed to minimize off-target effects:

  • Dose Optimization: Use the lowest effective concentration of methotrexate to achieve the desired on-target effect.

  • Folinic Acid Rescue: Implement a carefully timed folinic acid rescue to protect non-target cells.

  • Use of Polyglutamation-Deficient Cell Lines: For specific mechanistic studies, consider using cell lines with altered FPGS activity.

  • Co-administration of Nucleosides: Supplementing culture media with purines (e.g., hypoxanthine) and/or thymidine can help bypass the metabolic blocks and mitigate some off-target effects.[15]

  • Monitor Intracellular Methotrexate Levels: Measuring intracellular MTX-PGs can help correlate drug concentration with cellular effects.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High levels of cell death in control/non-target cell lines Methotrexate concentration is too high, leading to widespread cytotoxicity.Perform a dose-response curve to determine the optimal concentration. Implement a folinic acid rescue protocol.
Unexpected changes in gene or protein expression unrelated to the folate pathway Off-target effects on other signaling pathways.Investigate the adenosine signaling pathway. Use lower concentrations of methotrexate. Compare results with and without folinic acid rescue.
Inconsistent results between experiments Variability in intracellular methotrexate accumulation and polyglutamation.Standardize cell seeding density and treatment duration. Consider measuring intracellular MTX-PG levels to ensure consistent drug exposure.
Folinic acid rescue is not effective Incorrect timing or concentration of folinic acid. Methotrexate concentration is excessively high.Optimize the timing of folinic acid addition (typically 24 hours after methotrexate).[11][12] Increase the concentration of folinic acid. Re-evaluate the methotrexate concentration used.
Difficulty distinguishing between antiproliferative and anti-inflammatory effects Both pathways are affected by methotrexate.Use a folinic acid rescue to mitigate the antiproliferative effects and isolate the adenosine-mediated anti-inflammatory effects. Measure markers of both pathways (e.g., nucleotide levels and adenosine concentration).

Data Presentation: Quantitative Analysis of Methotrexate Inhibition

The following tables summarize the inhibitory concentrations (IC50) and constants (Ki) of methotrexate and its polyglutamates for its primary on-target enzyme (DHFR) and key off-target enzymes.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate

Cell Line/SourceIC50 / KiReference
Daoy (Medulloblastoma)9.5 x 10⁻² µM[16]
Saos-2 (Osteosarcoma)3.5 x 10⁻² µM[16]
Neisseria gonorrhoeaeKi = 13 pM[17]

Table 2: Inhibition of Off-Target Enzymes by Methotrexate and its Polyglutamates

EnzymeInhibitorIC50 / KiReference
Thymidylate Synthase Methotrexate (MTX-Glu1)IC50 = 22 µM, Ki = 13 µM[2][3]
MTX-Glu2Ki = 0.17 µM[2][3]
MTX-Glu3Ki = 0.08 µM[2][3]
MTX-Glu4Ki = 0.05 µM[2][3]
MTX-Glu5Ki = 0.047 µM[2][3]
MTX-HSA (24h incubation)IC50 = 6.9 µM[18]
AICAR Transformylase Methotrexate (MTX-Glu1)Ki = 143 µM[4]
MTX-Glu4Ki = 5.6 x 10⁻⁸ M[4]
MTX-Glu5Ki = 5.6 x 10⁻⁸ M[4]
Adenosine Deaminase Methotrexate TreatmentReduced Vmax[7][19]

Experimental Protocols

Protocol 1: In Vitro Folinic Acid Rescue in Methotrexate-Treated Cancer Cell Lines

This protocol provides a general framework for performing a folinic acid rescue in cell culture. Specific concentrations and timings may need to be optimized for your cell line and experimental goals.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound stock solution

  • Folinic acid (Leucovorin) stock solution

  • Cell viability assay (e.g., MTT, Trypan Blue)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Methotrexate Treatment: Treat cells with a range of methotrexate concentrations (e.g., 0.01 µM to 10 µM) for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Folinic Acid Rescue:

    • For rescue experiments, add folinic acid at various concentrations (e.g., 1 µM to 100 µM) to the methotrexate-containing media.

    • The timing of folinic acid addition is critical. A common starting point is to add it 24 hours after the initial methotrexate treatment.[11][12]

  • Incubation: Continue to incubate the cells for the remainder of the treatment period.

  • Assessment of Cell Viability: At the end of the experiment, assess cell viability using your chosen method (e.g., MTT assay).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves for methotrexate with and without folinic acid to determine the extent of the rescue effect.

Protocol 2: Measurement of Intracellular Methotrexate Polyglutamates by HPLC

This protocol outlines a general procedure for the extraction and quantification of MTX-PGs from cultured cells using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS)

  • Perchloric acid (PCA), cold

  • Potassium carbonate (K₂CO₃)

  • HPLC system with a C18 reverse-phase column and a UV or fluorescence detector

  • Methotrexate polyglutamate standards

Procedure:

  • Cell Harvesting: After treatment with methotrexate, wash the cell monolayer twice with ice-cold PBS.

  • Cell Lysis and Protein Precipitation: Add a known volume of cold 0.6 M PCA to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex vigorously and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Neutralization: Transfer the supernatant to a new tube and neutralize with K₂CO₃. The formation of a precipitate (KClO₄) will occur.

  • Final Centrifugation: Centrifuge again to remove the precipitate.

  • HPLC Analysis:

    • Inject a known volume of the final supernatant onto the HPLC system.

    • Use an appropriate mobile phase gradient to separate the different MTX-PG species.

    • Detect the eluting compounds using a UV detector (at ~302 nm) or a fluorescence detector after post-column oxidation.

  • Quantification: Create a standard curve using known concentrations of MTX-PG standards to quantify the amount of each polyglutamate in your samples.

Visualizations

Signaling Pathways

Methotrexate_Folate_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int Transport DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibits FPGS Folylpolyglutamate Synthetase (FPGS) MTX_int->FPGS Substrate MTX_PG Methotrexate Polyglutamates MTX_PG->DHFR Strongly Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synth Purine Synthesis THF->Purine_Synth Thym_Synth Thymidylate Synthesis THF->Thym_Synth DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA Thym_Synth->DNA_RNA FPGS->MTX_PG Catalyzes

Caption: On-target effect of methotrexate on the folate pathway.

Methotrexate_Adenosine_Pathway cluster_intracellular Intracellular cluster_extracellular Extracellular MTX_PG Methotrexate Polyglutamates ATIC AICAR Transformylase MTX_PG->ATIC Inhibits AICAR AICAR ATIC->AICAR Accumulation ADA Adenosine Deaminase AICAR->ADA Inhibits AMPD AMP Deaminase AICAR->AMPD Inhibits AMP AMP Adenosine_int Adenosine AMP->Adenosine_int Conversion Adenosine_ext Adenosine Adenosine_int->Adenosine_ext Transport A2_Receptor A2A/A3 Receptors Adenosine_ext->A2_Receptor Binds Anti_Inflammatory Anti-inflammatory Effects A2_Receptor->Anti_Inflammatory Activates

Caption: Off-target effect of methotrexate on the adenosine signaling pathway.

Experimental Workflow

Folinic_Acid_Rescue_Workflow cluster_workflow Folinic Acid Rescue Experimental Workflow start Seed Cells treat Treat with Methotrexate start->treat add_fa Add Folinic Acid (at specified time) treat->add_fa incubate Incubate for desired duration add_fa->incubate assess Assess Cell Viability/Endpoint incubate->assess analyze Analyze and Compare Results assess->analyze

Caption: General workflow for an in vitro folinic acid rescue experiment.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Methotrexate Monohydrate and Methotrexate Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methotrexate and its Forms

Methotrexate is a cornerstone therapy in the treatment of various cancers and autoimmune diseases, including rheumatoid arthritis and psoriasis.[1][2] It functions as an antimetabolite and antifolate agent.[2] Methotrexate is available in different forms, primarily as the free acid (often as a monohydrate) and as a sodium salt. The choice between these forms is largely dictated by the intended route of administration and formulation requirements, which in turn can impact the drug's overall performance.

Methotrexate sodium is frequently used in parenteral (injectable) formulations due to its higher aqueous solubility.[3] The potency of methotrexate sodium preparations is typically expressed in terms of the equivalent amount of methotrexate acid.[3]

Physicochemical Properties

A key differentiator between methotrexate monohydrate and methotrexate sodium is their solubility, which can significantly influence bioavailability, particularly for oral dosage forms.

PropertyThis compoundMethotrexate SodiumReferences
Molecular Formula C₂₀H₂₂N₈O₅·H₂OC₂₀H₂₁N₈NaO₅[3]
Molecular Weight 472.46 g/mol 476.43 g/mol [3]
Appearance Yellow to orange-brown crystalline powderYellow to orange-brown crystalline powder[3][4]
Solubility in Water Practically insolubleFreely soluble in dilute solutions of alkali hydroxides and carbonates[3][4][5][6]
Solubility in Other Solvents Practically insoluble in alcohol, chloroform, and ether. Soluble in dilute mineral acids and dilute solutions of alkali hydroxides and carbonates.Freely soluble in dilute solutions of mineral acids, alkali hydroxides and carbonates. Practically insoluble in chloroform, ether and alcohol.[3][4]
Implications for Bioavailability and Efficacy

The difference in solubility between the two forms is a critical factor affecting their absorption and, consequently, their bioavailability and therapeutic efficacy.

  • Oral Administration: For solid oral dosage forms, the dissolution rate of the active ingredient in the gastrointestinal fluid is often the rate-limiting step for absorption. The higher solubility of methotrexate sodium would be expected to lead to faster dissolution and potentially more complete absorption compared to the monohydrate form, especially at higher doses where the absorption of methotrexate is known to be saturable.[3] The bioavailability of oral methotrexate is variable, ranging from 23% to 95% in pediatric patients, and is affected by dose.[3] At doses of 30 mg/m² or less, the mean bioavailability is about 60%.[3][7]

  • Parenteral Administration: For injectable formulations, high water solubility is essential. Methotrexate sodium is the preferred form for intravenous, intramuscular, and subcutaneous injections, as it can be readily dissolved in aqueous vehicles to prepare stable solutions for administration.[3] Parenteral administration bypasses the complexities of gastrointestinal absorption, leading to more predictable and generally higher bioavailability.[8][9]

While direct comparative efficacy studies are lacking, the superior solubility of the sodium salt suggests a potential advantage in formulations where rapid and complete dissolution is crucial for achieving optimal therapeutic outcomes.

Experimental Protocols for Efficacy Evaluation

The efficacy of methotrexate, irrespective of its form, is evaluated through a range of in vitro and in vivo experimental models. These protocols are designed to assess its cytotoxic effects on cancer cells or its anti-inflammatory properties in models of autoimmune disease.

In Vitro Efficacy Assessment: Cytotoxicity Assays

A common method to evaluate the efficacy of methotrexate in cancer research is the MTT assay, which measures cell viability.

Protocol: MTT Assay for Methotrexate Cytotoxicity

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A-427 for lung cancer) in 96-well plates at a density of 5,000-8,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Drug Treatment: Prepare stock solutions of this compound and methotrexate sodium in an appropriate solvent (e.g., a minimum amount of 0.1 M NaOH followed by dilution in culture medium).[6] Treat the cells with a range of concentrations of each methotrexate form (e.g., 10 µM, 50 µM) for a specified duration, typically 48 hours.[10] Include untreated cells as a control.

  • MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) can be determined to compare the cytotoxic potency of the two forms.

In Vivo Efficacy Assessment: Animal Models of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model to assess the efficacy of anti-arthritic drugs like methotrexate.

Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

  • Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer a primary immunization via intradermal injection at the base of the tail of susceptible mouse strains (e.g., DBA/1).

  • Booster Immunization: After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment Initiation: Once clinical signs of arthritis (e.g., paw swelling, erythema) become apparent, randomize the animals into treatment groups. Administer this compound or methotrexate sodium (e.g., via subcutaneous injection) at various doses (e.g., 2, 10, 20, 50 mg/kg) on a weekly schedule.[11] A vehicle-treated group serves as the control.

  • Efficacy Evaluation:

    • Clinical Scoring: Monitor the severity of arthritis regularly (e.g., 3 times per week) using a macroscopic scoring system that assesses paw swelling and joint inflammation.

    • Histopathology: At the end of the study, collect joint tissues for histological analysis to evaluate synovial inflammation, cartilage destruction, and bone erosion.

    • Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

Mechanism of Action of Methotrexate

Methotrexate exerts its therapeutic effects through multiple mechanisms, primarily centered on the inhibition of folate metabolism and the promotion of adenosine release.[12][13]

  • Inhibition of Dihydrofolate Reductase (DHFR): Methotrexate competitively inhibits DHFR, an enzyme essential for converting dihydrofolate to the active tetrahydrofolate.[14] Tetrahydrofolate is a crucial cofactor in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. By disrupting this pathway, methotrexate inhibits the proliferation of rapidly dividing cells, such as cancer cells and inflammatory immune cells.[14]

  • Inhibition of AICAR Transformylase (ATIC): In its polyglutamated form, methotrexate also inhibits ATIC, leading to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[14][15]

  • Promotion of Adenosine Release: The accumulation of AICAR inhibits adenosine deaminase, leading to increased intracellular levels of adenosine, which is then released into the extracellular space.[15] Extracellular adenosine binds to its receptors on immune cells, triggering anti-inflammatory signaling cascades that suppress the activity of neutrophils, T cells, and macrophages.[13][15]

  • Inhibition of JAK/STAT Pathway: Recent evidence suggests that methotrexate may also exert its anti-inflammatory effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is central to the inflammatory response.[14][16]

Visualizations

Signaling Pathway of Methotrexate

Methotrexate_Pathway MTX Methotrexate MTX_PG Methotrexate Polyglutamates MTX->MTX_PG DHFR DHFR MTX_PG->DHFR ATIC ATIC MTX_PG->ATIC THF Tetrahydrofolate (THF) DHFR->THF DHF DNA_RNA DNA/RNA Synthesis THF->DNA_RNA AICAR AICAR ATIC->AICAR Adenosine_Deaminase Adenosine Deaminase AICAR->Adenosine_Deaminase Adenosine_Intra Intracellular Adenosine Adenosine_Deaminase->Adenosine_Intra Adenosine_Extra Extracellular Adenosine Adenosine_Intra->Adenosine_Extra Adenosine_Receptor Adenosine Receptors Adenosine_Extra->Adenosine_Receptor Anti_Inflammatory Anti-inflammatory Effects Adenosine_Receptor->Anti_Inflammatory

Caption: Mechanism of action of methotrexate.

Experimental Workflow for In Vivo Efficacy Testing

Efficacy_Workflow start Start: CIA Model Induction induction Primary & Booster Collagen Immunization start->induction onset Onset of Arthritis induction->onset randomization Randomization of Animals onset->randomization treatment Weekly Treatment Administration randomization->treatment group1 Vehicle Control treatment->group1 group2 MTX Monohydrate treatment->group2 group3 MTX Sodium treatment->group3 monitoring Clinical Scoring (3x per week) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Histopathology & Biomarker Analysis endpoint->analysis end End: Efficacy Comparison analysis->end

Caption: Workflow for in vivo efficacy testing.

Conclusion

The selection between this compound and methotrexate sodium is primarily a decision driven by formulation requirements, with the sodium salt offering a significant advantage in terms of aqueous solubility. This enhanced solubility is crucial for parenteral formulations and may lead to improved bioavailability in oral dosage forms. While direct comparative efficacy data is scarce, the underlying physicochemical properties suggest that the sodium salt may provide a more reliable and predictable clinical performance, particularly at higher doses. The experimental protocols and mechanisms of action described herein provide a framework for the continued investigation and optimization of methotrexate-based therapies.

References

A Comparative Guide to Validating Methotrexate Monohydrate Purity via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like methotrexate monohydrate is a critical step in drug development and quality control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by experimental data and protocols.

Methotrexate, an antimetabolite and antifolate drug, is used in the treatment of cancer and autoimmune diseases.[1] Its therapeutic efficacy is intrinsically linked to its purity, making robust analytical validation essential. HPLC stands out as a reliable and widely used method for this purpose, offering high resolution and sensitivity.[2] This guide will delve into the specifics of HPLC for methotrexate purity analysis, compare it with alternative methods, and provide detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Methotrexate Purity

HPLC is a cornerstone technique in pharmaceutical analysis due to its precision and ability to separate, identify, and quantify components in a mixture.[2] For methotrexate, reverse-phase HPLC is the most common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

Common Impurities in Methotrexate

Several impurities can arise during the synthesis, storage, or degradation of methotrexate. It is crucial to identify and control these to ensure the safety and efficacy of the drug. Common process-related and degradation impurities include:

  • 4-amino-N10-methylpteroic acid

  • N-methylfolic acid

  • Methotrexate esters (e.g., 5-methylester, dimethyl ester, 5-ethyl ester)[3][4]

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) set specific limits for these impurities.

Experimental Protocol: HPLC Method

Below is a typical experimental protocol for the purity analysis of this compound using HPLC.

Objective: To separate and quantify methotrexate and its known impurities.

Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate

  • Sodium hydroxide

  • Dimethyl sulfoxide (DMSO)

  • Water (HPLC grade)

Chromatographic Conditions:

Parameter Condition
Column C18, 100mm x 4.6mm, 5µm
Mobile Phase Acetonitrile and Potassium Dihydrogen Orthophosphate buffer (e.g., 92:8 v/v), pH adjusted to 6.0 with sodium hydroxide[5]
Flow Rate 1.4 mL/min[5]
Detection Wavelength 303 nm[5]
Injection Volume 20 µL[5]
Column Temperature 25°C[5]

| Diluent | Dimethyl sulfoxide (DMSO)[5][6] |

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in DMSO.

  • Prepare the sample solution by dissolving the this compound sample in DMSO to achieve a similar concentration as the standard solution.

  • Filter both solutions through a 0.45 µm nylon filter before injection.

Performance Data

The performance of an HPLC method is evaluated based on several parameters as defined by the International Council for Harmonisation (ICH) guidelines.[7]

ParameterTypical Value
Retention Time (Methotrexate) ~4.5 min[5]
Linearity (Concentration Range) 50 - 150 µg/mL[5][8]
Correlation Coefficient (r²) > 0.999[8]
Limit of Detection (LOD) 1.58 µg/mL[9]
Limit of Quantification (LOQ) 5.26 µg/mL[9]

Comparison with Alternative Methods

While HPLC is a robust method, other techniques can also be employed for purity analysis, each with its own set of advantages and disadvantages.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a refinement of HPLC that uses smaller particle size columns (sub-2 µm), leading to higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method for methotrexate and its impurities can be completed on an Agilent Zorbax Extend C-18 column (50 mm × 4.6 mm, 1.8 μm) with a gradient elution system.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing higher sensitivity and specificity. This is particularly useful for identifying unknown impurities. The electrospray ionization (ESI) source is commonly used in positive ion mode for methotrexate analysis.[8]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis time, and low sample and reagent consumption.[10] A typical CE method for methotrexate might use a fused-silica capillary and a running buffer containing phosphate.[11]

Comparative Summary of Analytical Techniques
FeatureHPLCUPLCLC-MSCapillary Electrophoresis (CE)
Principle Differential partitioning between mobile and stationary phases.Similar to HPLC but with smaller particles for higher efficiency.Separation by HPLC followed by mass-based detection.Separation based on electrophoretic mobility in an electric field.
Resolution GoodExcellentExcellentExcellent
Analysis Time ModerateFastModerateFast
Sensitivity GoodVery GoodExcellentGood
Cost (Instrument) ModerateHighHighModerate
Solvent Consumption HighLowHighVery Low
Key Advantage Robust and widely available.High throughput and resolution.High sensitivity and specificity for impurity identification.High efficiency and low sample/reagent consumption.[10]

Visualizing the Workflow

To better understand the logical flow of validating this compound purity, the following diagrams illustrate the key processes.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Methotrexate Monohydrate dissolve Dissolve in DMSO prep_start->dissolve filter Filter through 0.45µm filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 303 nm separate->detect integrate Integrate Chromatographic Peaks detect->integrate calculate Calculate Purity and Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity validation of this compound.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_evaluation Evaluation Criteria start Purity Validation of This compound hplc HPLC start->hplc uplc UPLC start->uplc lcms LC-MS start->lcms ce Capillary Electrophoresis start->ce resolution Resolution hplc->resolution sensitivity Sensitivity hplc->sensitivity speed Analysis Speed hplc->speed cost Cost hplc->cost specificity Specificity hplc->specificity uplc->resolution uplc->sensitivity uplc->speed uplc->cost uplc->specificity lcms->resolution lcms->sensitivity lcms->speed lcms->cost lcms->specificity ce->resolution ce->sensitivity ce->speed ce->cost ce->specificity

Caption: Logical relationship for comparing analytical methods for methotrexate purity.

References

Comparative Performance of Methotrexate Monohydrate in Diverse Cell Culture Media: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate cell culture medium is a critical step that can significantly influence experimental outcomes. This guide provides an objective comparison of Methotrexate Monohydrate's performance in different cell culture media, supported by experimental data, to aid in the selection of the most suitable conditions for in vitro studies.

Methotrexate is a folate antagonist widely used in cancer chemotherapy and for the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and subsequent DNA and RNA synthesis. The efficacy of methotrexate can be modulated by various components within the cell culture medium, most notably the concentration of folic acid. This guide explores how different media formulations can impact the cytotoxic effects of methotrexate on cancer cell lines.

Impact of Cell Culture Media on Methotrexate Cytotoxicity

The composition of cell culture media, particularly the concentration of essential nutrients like folic acid, can significantly alter the apparent cytotoxicity of methotrexate. Cells cultured in media with lower folate levels generally exhibit increased sensitivity to methotrexate. This is because methotrexate competes with folate for uptake into the cell and for binding to DHFR. When extracellular folate concentrations are low, there is less competition, leading to enhanced intracellular accumulation and efficacy of methotrexate.

Below is a compilation of published IC50 values for methotrexate in various cancer cell lines cultured in two commonly used media: Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions beyond the basal medium, such as serum supplementation and incubation times.

Table 1: Comparative IC50 Values of Methotrexate in Different Cell Culture Media

Cell LineCancer TypeMediumMethotrexate IC50 (µM)Incubation Time (h)Reference
MCF-7Breast CancerDMEM0.03372[1]
MCF-7Breast CancerDMEM13.2724
MCF-7Breast CancerDMEM1.7648
DaoyMedulloblastomaDMEM0.095144[2]
Saos-2OsteosarcomaDMEM0.035144[2]
HCT-116Colon CancerNot Specified2.3 (as mM)12[3][4]
HCT-116Colon CancerNot Specified0.37 (as mM)24[3][4]
HCT-116Colon CancerNot Specified0.15 (as mM)48[3][4]
A-549Lung CancerNot Specified>1 (as mM)24[3][4]
A-549Lung CancerNot Specified0.10 (as mM)48[3][4]
BT-474Breast CancerRPMI-16404.85 (as mg/mL)24[5]
BT-474Breast CancerRPMI-16403.62 (as mg/mL)48[5]
CCRF-CEMLeukemiaRPMI-1640Not Specified-[1]
Saos-2OsteosarcomaRPMI-1640Not Specified-

Note: IC50 values can vary significantly between different studies due to variations in experimental protocols, serum concentration, and cell passage number.

Key Signaling Pathways Affected by Methotrexate

Methotrexate exerts its effects by interfering with several critical cellular signaling pathways. Understanding these pathways is essential for interpreting experimental results and designing further studies.

Folate Metabolism Pathway

The primary target of methotrexate is the folate metabolic pathway. By inhibiting DHFR, methotrexate depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.

Folate_Pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA

Caption: Methotrexate inhibits DHFR, blocking the conversion of DHF to THF and disrupting DNA and RNA synthesis.

AMPK Signaling Pathway

Methotrexate treatment can lead to the accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which activates AMP-activated protein kinase (AMPK). Activated AMPK can inhibit cell proliferation and anabolic processes.

AMPK_Pathway MTX Methotrexate AICAR AICAR Accumulation MTX->AICAR AMPK AMPK AICAR->AMPK Activates Anabolic Anabolic Processes (e.g., Protein Synthesis) AMPK->Anabolic Inhibits Proliferation Cell Proliferation AMPK->Proliferation Inhibits

Caption: Methotrexate-induced AICAR accumulation activates AMPK, leading to inhibition of cell growth.

JNK Signaling Pathway

Methotrexate can induce oxidative stress, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can promote apoptosis.

JNK_Pathway MTX Methotrexate ROS Reactive Oxygen Species (ROS) MTX->ROS Induces JNK JNK ROS->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Promotes

Caption: Methotrexate can induce ROS, activating the JNK pathway and promoting apoptosis.

Experimental Protocols

To ensure reproducibility and comparability of results, standardized experimental protocols are essential. The following section outlines a general workflow for assessing the cytotoxicity of this compound in different cell culture media.

General Workflow for Cytotoxicity Testing

A typical workflow involves seeding cells, treating them with a range of methotrexate concentrations, and then assessing cell viability after a defined incubation period.

Experimental_Workflow Start Start Seed Seed cells in 96-well plates in different media Start->Seed Incubate1 Incubate for 24h to allow attachment Seed->Incubate1 Treat Treat with serial dilutions of This compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Assay Perform Cell Viability Assay (e.g., MTT) Incubate2->Assay Analyze Analyze data and calculate IC50 values Assay->Analyze End End Analyze->End

Caption: A generalized workflow for determining the cytotoxicity of methotrexate in various cell culture media.

Detailed Methodology: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • DMEM, RPMI-1640, and/or other desired cell culture media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of the respective complete culture medium (containing FBS and antibiotics).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Methotrexate Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the methotrexate stock solution in the respective cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of methotrexate. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve methotrexate) and a no-treatment control (fresh medium).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the methotrexate concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of methotrexate that inhibits cell growth by 50%.

Conclusion and Recommendations

The choice of cell culture medium can have a profound impact on the observed efficacy of this compound in vitro. The data presented in this guide, although not from direct comparative studies, highlight the variability in methotrexate IC50 values that can be attributed in part to the culture medium. The folate concentration is a key determinant of methotrexate sensitivity.

For researchers investigating the effects of methotrexate, it is crucial to:

  • Select a cell culture medium with a defined and consistent composition.

  • Be aware of the folate concentration in the chosen medium and its potential impact on the experimental results.

  • Report the full details of the cell culture conditions, including the basal medium, serum concentration, and any other supplements, to ensure the reproducibility of the findings.

  • When comparing data across different studies, carefully consider the potential influence of varying media formulations.

By carefully selecting and standardizing cell culture conditions, researchers can obtain more reliable and comparable data on the performance of this compound, ultimately contributing to a better understanding of its mechanisms of action and the development of more effective cancer therapies.

References

Immunoassay Cross-Reactivity in Methotrexate Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the analytical nuances of therapeutic drug monitoring is paramount. This guide provides a detailed comparison of immunoassay cross-reactivity with methotrexate (MTX) metabolites, offering supporting data and experimental protocols to aid in the selection and interpretation of monitoring methods.

High-dose methotrexate therapy, a cornerstone in the treatment of various cancers, necessitates vigilant therapeutic drug monitoring to ensure efficacy while mitigating toxicity. Immunoassays are frequently employed for this purpose due to their speed and ease of use. However, a significant challenge arises from the cross-reactivity of these assays with methotrexate's primary metabolites, 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA). This cross-reactivity can lead to an overestimation of the true methotrexate concentration, potentially impacting clinical decisions regarding leucovorin rescue.

This guide delves into the comparative performance of different immunoassay platforms, presenting quantitative data on metabolite cross-reactivity and outlining the experimental methodologies used to determine these interactions.

Comparative Analysis of Methotrexate Immunoassay Cross-Reactivity

The extent of cross-reactivity with 7-OH-MTX and DAMPA varies significantly across different immunoassay technologies. The following table summarizes the reported cross-reactivity percentages for several common platforms. It is crucial to note that methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered gold standards due to their high specificity and are often used as reference methods.[1][2] Immunoassays, in contrast, can show persistent positive bias, especially at lower methotrexate concentrations.[3]

Immunoassay PlatformMetaboliteCross-Reactivity (%)Reference Method Comparison
Chemiluminescent Microparticle Immunoassay (CMIA) 7-OH-MTXNo cross-reactivity observed at concentrations up to 25 µmol/L.Good correlation with LC-MS/MS (r=0.9985).[4]
DAMPASystematically cross-reacted, even at concentrations below 0.05 µmol/L.Falsely elevated methotrexate concentrations have been reported post-glucarpidase administration.[4][5]
Fluorescence Polarization Immunoassay (FPIA) 7-OH-MTX & DAMPACan lead to overestimation of MTX concentrations, particularly during the elimination phase.[6]At low MTX concentrations, FPIA results can be up to 14% higher than HPLC.[7] The presence of 7-OH-MTX can significantly influence results.[1]
Enzyme-Multiplied Immunoassay Technique (EMIT) 7-OH-MTXSignificant overestimation of MTX levels. At 66 hours post-infusion, 31% of samples showed overestimation compared to HPLC.[1]Poor correlation with HPLC (r²=0.663) in the presence of 7-OH-MTX.[1]

Experimental Protocols

Accurate determination of immunoassay cross-reactivity is essential for validating a method. Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Cross-Reactivity Assessment in a Chemiluminescent Microparticle Immunoassay (CMIA)

This protocol is adapted from studies evaluating the cross-reactivity of MTX metabolites in CMIA systems.[4]

Objective: To determine the percentage of cross-reactivity of 7-OH-MTX and DAMPA in a methotrexate CMIA.

Materials:

  • Methotrexate-free human plasma

  • Stock solutions of 7-hydroxymethotrexate and DAMPA of known concentrations

  • Chemiluminescent Microparticle Immunoassay (CMIA) analyzer and corresponding methotrexate reagent kits

  • Calibrators and controls

Procedure:

  • Preparation of Spiked Samples:

    • Prepare a series of dilutions of 7-OH-MTX and DAMPA in methotrexate-free plasma to achieve a range of clinically relevant concentrations (e.g., for 7-OH-MTX: 1 µmol/L, 5 µmol/L, and 25 µmol/L; for DAMPA: 0.03 µmol/L, 1.5 µmol/L, and 3 µmol/L).[4]

  • Sample Analysis:

    • Analyze the spiked plasma samples using the methotrexate CMIA assay according to the manufacturer's instructions.

    • Run methotrexate calibrators and controls to ensure the validity of the assay run.

  • Data Analysis:

    • The apparent methotrexate concentration is measured for each spiked sample.

    • The percentage of cross-reactivity is calculated using the following formula:

      % Cross-Reactivity = (Apparent MTX Concentration / Metabolite Concentration) x 100

Protocol 2: Comparative Analysis of Immunoassay and HPLC

This protocol outlines a general procedure for comparing the results of an immunoassay with a reference HPLC method.[1][7]

Objective: To evaluate the agreement between a methotrexate immunoassay and an HPLC method in clinical samples.

Materials:

  • Patient plasma samples collected at various time points after high-dose methotrexate administration.

  • Immunoassay analyzer and reagents.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer).

  • Validated HPLC method for the simultaneous quantification of methotrexate and its metabolites.

Procedure:

  • Sample Collection and Preparation:

    • Collect patient blood samples in appropriate anticoagulant tubes and separate the plasma.

    • For HPLC analysis, perform protein precipitation by adding a methanolic solution, followed by centrifugation.[2]

  • Immunoassay Analysis:

    • Analyze the plasma samples for methotrexate concentration using the immunoassay platform as per the manufacturer's protocol.

  • HPLC Analysis:

    • Inject the supernatant from the prepared samples into the HPLC system.

    • Quantify the concentrations of methotrexate, 7-OH-MTX, and DAMPA based on a calibration curve.

  • Data Analysis:

    • Compare the methotrexate concentrations obtained from the immunoassay and the HPLC method for each patient sample.

    • Perform statistical analysis, such as correlation and bias plots (e.g., Bland-Altman plot), to assess the level of agreement between the two methods.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of methotrexate and a generalized workflow for assessing immunoassay cross-reactivity.

MTX Methotrexate (MTX) Liver Liver MTX->Liver Metabolism Intestines Intestines MTX->Intestines Metabolism OH_MTX 7-hydroxymethotrexate (7-OH-MTX) DAMPA 2,4-diamino-N10-methylpteroic acid (DAMPA) Glutamate Glutamic Acid Liver->OH_MTX Intestines->DAMPA Intestines->Glutamate cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation Start Start: Obtain MTX-free plasma Spike Spike with known concentrations of metabolites (7-OH-MTX, DAMPA) Start->Spike Immunoassay Analyze spiked samples using Methotrexate Immunoassay Spike->Immunoassay Measure Measure apparent MTX concentration Immunoassay->Measure Calculate Calculate % Cross-Reactivity Measure->Calculate

References

A Comparative In Vitro Analysis of Methotrexate and Other Antifolate Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vitro comparison of methotrexate and other prominent antifolate drugs, including pemetrexed, pralatrexate, aminopterin, lometrexol, and raltitrexed. By presenting key performance data, detailed experimental protocols, and visual representations of metabolic pathways and workflows, this document serves as a valuable resource for researchers in oncology and drug development.

Introduction to Antifolate Drugs

Antifolates are a class of chemotherapeutic agents that interfere with the metabolic pathways dependent on folic acid (vitamin B9).[1] Folate is essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various molecules. By mimicking the structure of folic acid, antifolates competitively inhibit key enzymes in folate metabolism, leading to the disruption of DNA synthesis and repair, and ultimately, to cell death.[1][2] This mechanism of action makes them particularly effective against rapidly dividing cancer cells. Methotrexate, one of the earliest and most widely used antifolates, primarily targets dihydrofolate reductase (DHFR).[2] However, newer generations of antifolates have been developed with different enzyme targets and improved cellular uptake and retention, offering potentially enhanced efficacy and different resistance profiles.

Mechanism of Action: The Folate Pathway

The primary mechanism of action for most antifolates is the inhibition of one or more key enzymes within the folate metabolic pathway. This pathway is crucial for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and repair.

Folate_Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF THF->DHF CH2THF 5,10-Methylene-THF THF->CH2THF CH2THF->THF dUMP dUMP dTMP dTMP dUMP->dTMP Purine_precursors Purine Precursors Purines Purines Purine_precursors->Purines GAR Glycinamide Ribonucleotide (GAR) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF TS Thymidylate Synthase (TS) TS->dUMP GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) GARFT->GAR MTX Methotrexate Pralatrexate Aminopterin MTX->DHFR inhibit Pemetrexed Pemetrexed Pemetrexed->DHFR inhibit Pemetrexed->TS inhibit Pemetrexed->GARFT inhibit Raltitrexed Raltitrexed Raltitrexed->TS inhibit Lometrexol Lometrexol Lometrexol->GARFT inhibit

Figure 1: Antifolate Inhibition of the Folate Metabolic Pathway.

Data Presentation: In Vitro Performance Comparison

The following tables summarize the in-vitro performance of methotrexate and other antifolate drugs across various metrics, including enzyme inhibition and cytotoxicity in different cancer cell lines.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition
DrugApparent Ki (nM) for human DHFRReference
Methotrexate26[3]
Pralatrexate45[3]
Pemetrexed>200[3]
Table 2: Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition
DrugKi (nM) for GARFTReference
Lometrexol~58.5 (calculated from 9-fold less potency than LY309887)[4]
LY309887 (a potent GARFT inhibitor for comparison)6.5[4]
Table 3: In Vitro Cytotoxicity (IC50 Values)
DrugCell LineIC50 (nM)Reference
Methotrexate Pediatric Leukemia/Lymphoma (Median)78[5]
H2052 (Mesothelioma)80[6]
CCRF-CEM (Leukemia)-
Aminopterin Pediatric Leukemia/Lymphoma (Median)17[5]
Pemetrexed Pediatric Leukemia/Lymphoma (Median)155[5]
H2052 (Mesothelioma)-
Pralatrexate H2052 (Mesothelioma)0.625[6]
Lometrexol CCRF-CEM (Leukemia)2.9[4]
Talotrexin Pediatric Leukemia/Lymphoma (Median)7[5]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments cited in this guide are provided below.

DHFR Inhibition Assay

This assay quantifies the ability of a drug to inhibit the activity of dihydrofolate reductase.

DHFR_Assay start Start prep_reagents Prepare Reagents: - Recombinant human DHFR - Dihydrofolate (DHF) substrate - NADPH cofactor - Antifolate inhibitors (e.g., Methotrexate) - Assay Buffer start->prep_reagents add_components In a 384-well plate, add: - Purified human DHFR (e.g., 200 nM) - DHF substrate (e.g., 137.5 µM) - Varying concentrations of inhibitor prep_reagents->add_components initiate_reaction Initiate reaction by adding NADPH (e.g., 125 µM) add_components->initiate_reaction measure_absorbance Monitor NADPH consumption by measuring absorbance at 340 nm every 5 minutes for 1 hour at 37°C initiate_reaction->measure_absorbance calculate_inhibition Calculate percent inhibition relative to a no-inhibitor control measure_absorbance->calculate_inhibition determine_ki Determine the apparent Ki value from inhibition data calculate_inhibition->determine_ki end End determine_ki->end

Figure 2: Workflow for a typical DHFR Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human DHFR, dihydrofolate (DHF), NADPH, and the antifolate drugs to be tested in an appropriate assay buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4).

  • Reaction Setup: In a 384-well plate, combine the DHFR enzyme, DHF substrate, and varying concentrations of the antifolate inhibitor. Include a control reaction with no inhibitor.

  • Initiation: Start the enzymatic reaction by adding the NADPH cofactor.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. Readings are typically taken at regular intervals over a set period (e.g., every 5 minutes for 60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percent inhibition is determined relative to the no-inhibitor control. The apparent inhibition constant (Ki) can then be calculated using appropriate enzyme kinetic models.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

SRB_Assay start Start seed_cells Seed cells in a 96-well plate and incubate for 24 hours start->seed_cells add_drug Add serial dilutions of antifolate drugs to the wells seed_cells->add_drug incubate Incubate for a specified period (e.g., 72-120 hours) add_drug->incubate fix_cells Fix cells with cold trichloroacetic acid (TCA) for 1 hour at 4°C incubate->fix_cells wash_dry1 Wash plates with water and air dry fix_cells->wash_dry1 stain_cells Stain cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes wash_dry1->stain_cells wash_dry2 Wash plates with 1% acetic acid to remove unbound dye and air dry stain_cells->wash_dry2 solubilize_dye Solubilize the protein-bound dye with 10 mM Tris base solution wash_dry2->solubilize_dye read_absorbance Measure absorbance at ~510-565 nm solubilize_dye->read_absorbance calculate_ic50 Calculate the IC50 value (drug concentration that inhibits cell growth by 50%) read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.

Protocol:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of the antifolate drugs for a defined period (e.g., 72 to 120 hours).[5]

  • Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA and air dry.

  • Staining: Add Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye and air dry.

  • Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance on a microplate reader at a wavelength between 510 and 565 nm.

  • Data Analysis: The absorbance is proportional to the cellular protein mass. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Radiolabeled Drug Uptake and Polyglutamylation Assay

This assay measures the cellular uptake of antifolates and their subsequent conversion to polyglutamated forms.

Protocol:

  • Cell Culture: Culture cells to a desired density in appropriate media.

  • Incubation with Radiolabeled Drug: Incubate the cells with a radiolabeled antifolate (e.g., [3H]methotrexate or [3H]pemetrexed) at a specific concentration and for various time points (e.g., 15 and 60 minutes).[3]

  • Washing: After incubation, wash the cells with ice-cold buffer to remove any extracellular radiolabeled drug.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine the total drug uptake.

  • Analysis of Polyglutamylation: To assess polyglutamylation, the cell lysates can be analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the parent drug from its polyglutamated derivatives.[3] The amount of radioactivity in each fraction is then quantified.

Concluding Remarks

The in-vitro data presented in this guide highlights the distinct profiles of various antifolate drugs. Methotrexate and aminopterin are potent inhibitors of DHFR. Pemetrexed exhibits a broader mechanism of action by targeting DHFR, TS, and GARFT, though its direct inhibition of DHFR is weaker than that of methotrexate.[3] Pralatrexate demonstrates superior cellular uptake and polyglutamylation compared to methotrexate and pemetrexed, contributing to its potent cytotoxicity.[3] Lometrexol is a specific and potent inhibitor of GARFT.[4]

This comparative analysis underscores the importance of considering multiple factors, including enzyme inhibition profiles, cellular transport, and metabolic activation (polyglutamylation), when evaluating the potential efficacy of antifolate drugs. The provided experimental protocols offer a foundation for researchers to conduct their own in-vitro studies and further explore the nuances of these important chemotherapeutic agents.

References

A Comparative Guide to the Quantitative Analysis of Methotrexate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the most common analytical methods for the quantitative determination of methotrexate (MTX) in biological samples. Methotrexate, an antimetabolite used in the treatment of cancer and autoimmune diseases, requires careful therapeutic drug monitoring to ensure efficacy while minimizing toxicity.[1] This document details the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Immunoassays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and clinical needs.

Methodology Comparison

The selection of an analytical method for methotrexate quantification is critical and depends on the required sensitivity, specificity, sample throughput, and available instrumentation. While immunoassays are common in clinical settings for their speed and ease of use, chromatography-based methods like HPLC-UV and LC-MS/MS offer higher specificity and are considered reference methods.[2]

Table 1: Comparison of Quantitative Performance Data for Methotrexate Assays

ParameterLC-MS/MSHPLC-UVImmunoassay (Enzyme Immunoassay)
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Separation by liquid chromatography followed by detection based on UV absorbance.Competition between unlabeled MTX and enzyme-labeled MTX for antibody binding sites.[3]
Lower Limit of Quantification (LLOQ) 0.01 µM - 0.09 µM[2][4]0.01 µM - 0.1 µM[5][6]0.03 µM - 0.04 µmol/L[3]
Linearity Range 0.01 - 2.20 µmol/L[7]0.05 - 5.0 µM[6]0.04 - 1.20 µmol/L[3]
Intra-day Precision (%CV) < 7.67%[7]2.6% - 6.0%[5]< 8.3%[8]
Inter-day Precision (%CV) < 6.99%[7]5.5% - 9.5%[5]< 8.3%[8]
Recovery 82.20% - 93.98%[7]61.5% - 72.7%[5]Not typically reported
Specificity High; can distinguish between MTX and its metabolites.[8]Moderate; potential for interference from metabolites.[9]Can show cross-reactivity with metabolites like DAMPA.[8]
Sample Throughput High; rapid analysis times are achievable.[2]ModerateHigh

Experimental Workflows and Signaling Pathways

Understanding the experimental process and the biological context of methotrexate is crucial for accurate quantification and data interpretation.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Serum) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile, Methanol) SampleCollection->ProteinPrecipitation IA Immunoassay SampleCollection->IA Direct Analysis or Dilution Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMS LC-MS/MS Analysis SupernatantTransfer->LCMS Injection HPLUV HPLC-UV Analysis SupernatantTransfer->HPLUV Injection Quantification Quantification (Standard Curve) LCMS->Quantification HPLUV->Quantification IA->Quantification DataReview Data Review & Reporting Quantification->DataReview

References

In vitro comparison of methotrexate and pemetrexed cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In Vitro Comparison of Methotrexate and Pemetrexed Cytotoxicity

Introduction

Methotrexate (MTX) and pemetrexed (Alimta®) are pivotal antifolate agents in chemotherapy, disrupting folate-dependent metabolic pathways essential for cell replication.[1] While both are structurally similar and target folate metabolism, their mechanisms of action, cellular pharmacology, and resulting cytotoxicity profiles exhibit significant differences.[2] MTX, a cornerstone in the treatment of various cancers and autoimmune diseases, primarily acts by inhibiting dihydrofolate reductase (DHFR).[1][3] Pemetrexed is a newer generation, multi-targeted antifolate approved for non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma, with a broader enzymatic inhibition profile.[4][5][6] This guide provides an objective in vitro comparison of their cytotoxic effects, supported by experimental data and detailed methodologies for researchers and drug development professionals.

Mechanism of Action and Cellular Pharmacology

The primary distinction between methotrexate and pemetrexed lies in their enzymatic targets and intracellular metabolism.

  • Methotrexate (MTX): The cytotoxic effect of MTX is primarily achieved through the potent competitive inhibition of dihydrofolate reductase (DHFR) .[1] This blockade leads to a depletion of intracellular tetrahydrofolate (THF) cofactors, which are essential for the de novo synthesis of purine nucleotides and thymidylate, thereby arresting DNA synthesis and inducing cell death.[1][7] While its polyglutamated forms can inhibit other enzymes like thymidylate synthase (TYMS), these effects are generally considered minor compared to its profound impact on DHFR.[7]

  • Pemetrexed (PMX): Pemetrexed is characterized as a multi-targeted antifolate due to its ability to inhibit multiple key enzymes in the folate pathway.[2][4] Its primary target is thymidylate synthase (TYMS) .[7] Additionally, it inhibits DHFR and glycinamide ribonucleotide formyltransferase (GARFT) , an enzyme involved in the de novo purine synthesis pathway.[1][4] This multi-targeted approach allows pemetrexed to simultaneously block both pyrimidine and purine synthesis directly, without causing the widespread THF cofactor depletion seen with methotrexate.[7]

A critical difference in their cellular pharmacology is the efficiency of polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS) . Both drugs are transported into cells via the reduced folate carrier (RFC) and are subsequently polyglutamylated.[1][6] This process traps the drugs inside the cell and increases their inhibitory potency against their target enzymes. Pemetrexed is a significantly more efficient substrate for FPGS than methotrexate, leading to a more rapid and extensive accumulation of active polyglutamated forms within tumor cells.[2][7] This enhanced retention contributes to a prolonged duration of action.[7]

G cluster_Purine Purine Synthesis cluster_Pyrimidine Pyrimidine Synthesis cluster_Folate Folate Cycle GARFT GARFT Purines Purines (dATP, dGTP) GARFT->Purines multiple steps DNA DNA Synthesis Purines->DNA TYMS TYMS dTMP dTMP TYMS->dTMP dUMP dUMP dUMP->TYMS dTMP->DNA DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF THF->CH2THF CH2THF->TYMS Cofactor CH2THF->DHF DHFR->THF MTX Methotrexate MTX->DHFR Inhibits PMX Pemetrexed PMX->GARFT Inhibits PMX->TYMS Inhibits PMX->DHFR Inhibits

Figure 1. Folate metabolism pathway showing the enzymatic targets of Methotrexate (MTX) and Pemetrexed (PMX).

Comparative In Vitro Cytotoxicity

The cytotoxic potency of methotrexate and pemetrexed, typically measured as the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines. This variability is often linked to the expression levels of their respective target enzymes and transport proteins (RFC and FPGS).

In a study on pediatric leukemia and lymphoma cell lines, methotrexate showed a lower median IC50 (78 nM) compared to pemetrexed (155 nM), suggesting higher potency at equivalent concentrations.[8] Conversely, another study found that in gastric cancer cell lines, pemetrexed was cytotoxic with IC50 values ranging from 17 to 310 nM, concentrations considered clinically achievable.[4] A direct comparison in osteosarcoma cell lines concluded that methotrexate demonstrated a superior cytotoxic effect over pemetrexed.[3] However, in certain contexts, such as the BOT-2 human breast cancer cell line, both drugs were found to be inactive when used as single agents, highlighting the importance of cellular context in determining drug sensitivity.[9]

DrugCell Line TypeIC50 (nM)Reference
Methotrexate Pediatric Leukemia/Lymphoma (Median)78[8]
Osteosarcoma Cell LinesMore cytotoxic than Pemetrexed[3]
BOT-2 (Breast Cancer)Inactive[9]
A-427 (Lung Cancer)~10,000 (after 48h)[10]
MCF-7 (Breast Cancer)~50,000 (after 48h)[10]
Pemetrexed Pediatric Leukemia/Lymphoma (Median)155[8]
Gastric Cancer (Range)17 - 310[4]
Osteosarcoma Cell LinesLess cytotoxic than Methotrexate[3]
BOT-2 (Breast Cancer)Inactive[9]
A549 (NSCLC)Dose-dependent cytotoxicity observed[11][12]
H1975 (NSCLC)Dose-dependent cytotoxicity observed[12]

Note: IC50 values are highly dependent on experimental conditions, including exposure time and the specific assay used. The data presented is for comparative purposes.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of methotrexate and pemetrexed using a tetrazolium-based colorimetric assay (e.g., MTT or WST-1), a common method cited in the literature.[4][5][13]

Objective: To determine the IC50 value of a drug by measuring its effect on cell proliferation/viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Methotrexate and Pemetrexed stock solutions (dissolved in a suitable solvent like DMSO or PBS)

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a predetermined optimal seeding density (e.g., 4 x 10³ cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells with sterile PBS to minimize evaporation.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of methotrexate and pemetrexed in complete culture medium, typically ranging from nanomolar to micromolar concentrations (e.g., 0.1 nM to 50 µM).[4]

    • Include a "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO) and an "untreated control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or control solutions) to the respective wells. Each concentration should be tested in replicate (e.g., triplicate or sextuplicate).[4]

    • Incubate the plate for a specified exposure time (e.g., 72 hours) at 37°C and 5% CO₂.[4][5]

  • Viability Assay (MTT Example):

    • After incubation, add 10-20 µL of MTT reagent (e.g., 5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength appropriate for the formazan product (e.g., 570 nm).

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control:

      • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

G cluster_prep Cell Preparation cluster_treat Drug Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis start Start culture 1. Culture Cells to ~80% Confluency start->culture end End harvest 2. Harvest & Count Cells culture->harvest seed 3. Seed Cells in 96-Well Plate harvest->seed incubate1 4. Incubate 24h for Attachment seed->incubate1 prepare_drugs 5. Prepare Serial Drug Dilutions incubate1->prepare_drugs add_drugs 6. Add Drugs to Cells prepare_drugs->add_drugs incubate2 7. Incubate 72h add_drugs->incubate2 add_mtt 8. Add MTT Reagent incubate2->add_mtt incubate3 9. Incubate 2-4h add_mtt->incubate3 solubilize 10. Solubilize Formazan incubate3->solubilize read_plate 11. Read Absorbance solubilize->read_plate calc_viability 12. Calculate % Viability read_plate->calc_viability plot_curve 13. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 14. Determine IC50 plot_curve->calc_ic50 calc_ic50->end

Figure 2. General experimental workflow for an in vitro cytotoxicity assay.

Conclusion

In vitro studies reveal distinct cytotoxic profiles for methotrexate and pemetrexed, rooted in their different mechanisms of action and cellular pharmacology. Methotrexate's potency is tightly linked to its strong inhibition of DHFR, while pemetrexed's efficacy stems from its multi-targeted inhibition of TYMS, DHFR, and GARFT. A key advantage for pemetrexed is its superior efficiency as a substrate for FPGS, leading to enhanced intracellular accumulation and retention.[6][7]

The choice of which agent may be more effective is highly context-dependent, relying on the specific cancer cell type and its molecular characteristics, such as the expression levels of target enzymes and folate transporters. While some studies show superior potency for methotrexate in certain cell lines[3][8], the broader enzymatic targeting of pemetrexed may offer advantages in others and potentially overcome certain resistance mechanisms.[7] This guide underscores the importance of direct, cell-line-specific in vitro comparisons to inform preclinical drug development and translational research.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Methotrexate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of Methotrexate monohydrate, a potent cytotoxic agent, is paramount to ensure occupational safety and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions and establish best practices in the laboratory.

Methotrexate is classified as a hazardous drug, and appropriate personal protective equipment (PPE) is crucial to minimize exposure.[1][2] The following sections detail the necessary PPE, safe handling procedures, and disposal protocols.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. Personnel should be trained in the correct use and disposal of all PPE.[3]

Summary of Recommended PPE

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested nitrile or latex gloves. Double gloving is recommended.[2]Prevents skin contact and absorption.[4][5] Double gloving provides an additional barrier in case of a breach in the outer glove.
Gown Disposable, low-permeability, solid-front gown with knit cuffs.[4][6]Protects clothing and skin from contamination. Cuffs prevent exposure of the wrists.
Eye Protection Safety glasses with side shields or goggles.[1][4][7]Protects eyes from splashes or aerosols.
Face Protection A face shield may be required in addition to goggles when there is a significant risk of splashing.Provides a broader area of protection for the face.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or a half-mask respirator with HEPA cartridges) is necessary if aerosols or dust may be generated.[1]Prevents inhalation of airborne particles of the cytotoxic drug.[4]

Experimental Protocols for Safe Handling

While specific experimental protocols evaluating PPE effectiveness were not cited in the immediate search, established safe handling guidelines from reputable sources provide a clear methodology for minimizing exposure. The following protocols are a synthesis of recommendations from safety data sheets and health and safety organizations.

Protocol for Handling this compound Powder:

  • Preparation: All handling of this compound powder should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure to minimize aerosol generation.[4][6]

  • Donning PPE: Before handling the compound, don all required PPE in the correct order (gown, then mask/respirator, then goggles/face shield, and finally gloves).

  • Weighing and Reconstitution: Use a dedicated, contained balance for weighing. When reconstituting, slowly add the diluent to the powder to avoid splashing.

  • Cleaning: After handling, decontaminate all surfaces with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all single-use PPE as cytotoxic waste.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Task involves This compound handling_type What is the form of Methotrexate being handled? start->handling_type solid_form Solid (powder) handling_type->solid_form Solid liquid_form Liquid (solution) handling_type->liquid_form Liquid risk_assessment_solid Is there a risk of aerosol or dust generation? solid_form->risk_assessment_solid risk_assessment_liquid Is there a risk of splashing? liquid_form->risk_assessment_liquid high_risk_solid High Risk: Weighing, transferring powder risk_assessment_solid->high_risk_solid Yes low_risk_solid Low Risk: Handling sealed containers risk_assessment_solid->low_risk_solid No high_risk_liquid High Risk: Drawing up, injecting, transferring risk_assessment_liquid->high_risk_liquid Yes low_risk_liquid Low Risk: Handling sealed vials risk_assessment_liquid->low_risk_liquid No ppe_full Required PPE: - Double Nitrile Gloves - Low-Permeability Gown - Goggles & Face Shield - N95 Respirator high_risk_solid->ppe_full ppe_standard Required PPE: - Double Nitrile Gloves - Low-Permeability Gown - Safety Glasses/Goggles low_risk_solid->ppe_standard high_risk_liquid->ppe_full low_risk_liquid->ppe_standard end End: Proceed with task ppe_full->end ppe_standard->end Disposal_Workflow start Start: Material contaminated with Methotrexate item_type What is the type of waste? start->item_type sharps Sharps (needles, syringes) item_type->sharps Sharps non_sharps Non-Sharps (PPE, vials, etc.) item_type->non_sharps Non-Sharps sharps_container Place in a designated, puncture-resistant sharps container sharps->sharps_container cytotoxic_bag Place in a labeled, leak-proof cytotoxic waste bag or bin non_sharps->cytotoxic_bag seal_container Seal the container when full or at the end of the procedure sharps_container->seal_container cytotoxic_bag->seal_container storage Store in a secure, designated hazardous waste accumulation area seal_container->storage disposal Arrange for disposal by a licensed hazardous waste contractor (incineration) storage->disposal end End: Waste properly disposed disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrexate monohydrate
Reactant of Route 2
Reactant of Route 2
Methotrexate monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.